Fmoc-3VVD-OH (GMP)
Description
BenchChem offers high-quality Fmoc-3VVD-OH (GMP) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-3VVD-OH (GMP) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propriétés
IUPAC Name |
(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H51N3O7/c1-10-23(6)33(29(45-9)19-30(40)41)38(7)35(43)31(21(2)3)37-34(42)32(22(4)5)39(8)36(44)46-20-28-26-17-13-11-15-24(26)25-16-12-14-18-27(25)28/h11-18,21-23,28-29,31-33H,10,19-20H2,1-9H3,(H,37,42)(H,40,41)/t23-,29+,31-,32-,33-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVBIYSFDNRJJI-FCUBIXSHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)O)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)O)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H51N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863971-44-2 | |
| Record name | FMOC-3VVD-OH | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863971442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5S,8S,11S,12R)-11-((S)-sec-butyl)-1-(9H-fluoren-9-yl)-5,8-diisopropyl-12-methoxy-4,10-dimethyl-3,6,9-trioxo-2-oxa-4,7,10-triazatetradecan-14-oic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FMOC-3VVD-OH | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46H5G5LP2T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to Fmoc-3VVD-OH: A Key Building Block for Antibody-Drug Conjugate Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3VVD-OH is a crucial protected peptide fragment that serves as a pivotal intermediate in the synthesis of sophisticated biotherapeutics, most notably antibody-drug conjugates (ADCs). Its structure is integral to the formation of cleavable peptide linkers, which are designed to be stable in systemic circulation and selectively processed within the target cell environment to release a cytotoxic payload. This guide provides an in-depth overview of the molecular properties of Fmoc-3VVD-OH, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and a logical workflow for its application in the generation of ADC linkers.
Core Molecular Data
The fundamental properties of Fmoc-3VVD-OH are summarized below, providing essential information for its handling, characterization, and use in synthetic applications.
| Property | Value |
| Molecular Weight | 637.8 g/mol |
| Molecular Formula | C₃₆H₅₁N₃O₇ |
| Full Chemical Name | N-((9H-fluoren-9-yl)methoxy)carbonyl)-L-valyl-L-valyl-L-valyl-L-aspartic acid |
| Primary Application | Intermediate for peptide-based ADC linker synthesis |
Role in Antibody-Drug Conjugates
Fmoc-3VVD-OH is a precursor to a tetrapeptide sequence frequently incorporated into cathepsin B-cleavable linkers.[1][2] Cathepsin B is a lysosomal protease that is often overexpressed in tumor cells.[1] ADCs containing such a linker are internalized by the target cancer cell via receptor-mediated endocytosis.[3] Once inside the lysosome, the peptide linker is cleaved by cathepsin B, releasing the potent cytotoxic drug in close proximity to its intracellular target, thereby minimizing off-target toxicity.[3] The valine-valine-valine-aspartic acid sequence provides a specific recognition motif for this enzymatic cleavage.
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of the bulky Fmoc-3VVD-OH unit into a growing peptide chain on a solid support requires careful optimization of coupling conditions. The following is a representative protocol for manual Fmoc-based SPPS.
Materials and Reagents
-
Fmoc-3VVD-OH
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HATU, HBTU)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Collidine)
-
Washing solvents (e.g., Dichloromethane (DCM), Isopropanol (IPA))
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers)
Protocol Steps
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a suitable reaction vessel.[4]
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.[5]
-
Wash the resin thoroughly with DMF and IPA to remove piperidine and the dibenzofulvene-piperidine adduct.[5]
-
Confirm complete deprotection using a qualitative test such as the Kaiser test.
-
-
Fmoc-3VVD-OH Coupling:
-
In a separate vessel, pre-activate Fmoc-3VVD-OH (typically 1.5-3 equivalents relative to the resin loading) with a coupling reagent like HATU (1.5-3 eq.) and a base such as DIPEA (2-4 eq.) in DMF.
-
Add the activated Fmoc-3VVD-OH solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-4 hours at room temperature with gentle agitation. Due to the steric hindrance of the building block, extended coupling times or double coupling may be necessary.
-
Monitor the reaction for completion using a Kaiser test (a negative result indicates complete coupling).
-
Wash the resin extensively with DMF, IPA, and DCM to remove excess reagents and byproducts.[5]
-
-
Chain Elongation: Repeat the deprotection and coupling steps for any subsequent amino acids in the desired linker sequence.
-
Cleavage and Deprotection:
-
Once the peptide synthesis is complete, wash the resin thoroughly and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.[6]
-
Precipitate the crude peptide in cold diethyl ether and collect it by centrifugation or filtration.
-
-
Purification: Purify the crude peptide linker using reverse-phase high-performance liquid chromatography (RP-HPLC).
Logical Workflow for ADC Linker Synthesis
The following diagram illustrates the key stages in the utilization of Fmoc-3VVD-OH for the synthesis of a peptide linker ready for conjugation to a cytotoxic drug and an antibody.
Caption: Workflow for ADC linker synthesis using Fmoc-3VVD-OH.
Conclusion
Fmoc-3VVD-OH is an indispensable building block for the construction of advanced therapeutic agents. Its well-defined structure allows for the precise synthesis of cleavable peptide linkers that are fundamental to the efficacy and safety of modern antibody-drug conjugates. The protocols and workflow presented in this guide offer a framework for the successful application of Fmoc-3VVD-OH in the development of next-generation targeted cancer therapies. A thorough understanding of its properties and synthetic methodologies is essential for researchers and professionals dedicated to advancing the field of bioconjugate chemistry and targeted drug delivery.
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [mdpi.com]
- 2. PEPTIDES & ANTIBODIES - Peptides in Antibody & Peptide Drug Conjugates [drug-dev.com]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. chempep.com [chempep.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Synthesis and Purification of Fmoc-3VVD-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Fmoc-Val-Val-Asp-OH (Fmoc-3VVD-OH), a tripeptide of interest in various research and drug development applications. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of key processes to ensure clarity and reproducibility.
Introduction
Fmoc-3VVD-OH is a protected tripeptide composed of Valine, Valine, and Aspartic Acid, with the N-terminus protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group strategy is fundamental to modern solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to a growing peptide chain. The synthesis of Fmoc-3VVD-OH is a critical step in the development of more complex peptide-based molecules, including antibody-drug conjugate (ADC) linkers.
This guide will detail the synthesis of Fmoc-3VVD-OH on a solid support, followed by its cleavage from the resin and subsequent purification to a high degree of purity using reversed-phase high-performance liquid chromatography (RP-HPLC).
Synthesis of Fmoc-Val-Val-Asp(OtBu)-OH via Solid-Phase Peptide Synthesis (SPPS)
The synthesis of the tripeptide is performed on a 2-chlorotrityl chloride resin, which allows for the cleavage of the final product with the C-terminal carboxylic acid intact. The side chain of Aspartic Acid is protected with a tert-butyl (OtBu) group to prevent side reactions during synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 2-Chlorotrityl chloride resin | 100-200 mesh | Sigma-Aldrich |
| Fmoc-Asp(OtBu)-OH | Synthesis Grade | CEM Corporation |
| Fmoc-Val-OH | Synthesis Grade | --- |
| Diisopropylethylamine (DIPEA) | Reagent Grade | --- |
| Dichloromethane (DCM) | HPLC Grade | --- |
| N,N-Dimethylformamide (DMF) | HPLC Grade | --- |
| Piperidine | Reagent Grade | --- |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | Synthesis Grade | --- |
| Methanol (MeOH) | ACS Grade | --- |
| Acetic Anhydride | Reagent Grade | --- |
| Pyridine | Reagent Grade | --- |
| Trifluoroacetic acid (TFA) | Reagent Grade | --- |
| Triisopropylsilane (TIS) | Reagent Grade | --- |
| Diethyl ether | ACS Grade | --- |
| Acetonitrile (ACN) | HPLC Grade | --- |
Experimental Protocol
The synthesis is carried out on a 0.1 mmol scale.
2.2.1. Resin Swelling and Loading of the First Amino Acid (Fmoc-Asp(OtBu)-OH)
-
Resin Swelling: Weigh 200 mg of 2-chlorotrityl chloride resin (loading capacity ~0.5 mmol/g) into a reaction vessel. Add 5 mL of DCM and allow the resin to swell for 30 minutes with gentle agitation.
-
Amino Acid Preparation: In a separate vial, dissolve 82.2 mg (0.2 mmol) of Fmoc-Asp(OtBu)-OH in 3 mL of DCM.
-
Loading: Drain the DCM from the swollen resin. Add the Fmoc-Asp(OtBu)-OH solution to the resin, followed by 68 µL (0.4 mmol) of DIPEA. Agitate the mixture for 2 hours at room temperature.
-
Capping: To cap any unreacted sites on the resin, add 0.5 mL of a capping solution (DCM/MeOH/DIPEA, 80:15:5 v/v/v) and agitate for 30 minutes.
-
Washing: Drain the solution and wash the resin sequentially with DCM (3 x 5 mL), DMF (3 x 5 mL), and finally DCM (3 x 5 mL).
2.2.2. Peptide Chain Elongation
The following steps are repeated for the coupling of Fmoc-Val-OH.
-
Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh 5 mL of 20% piperidine in DMF for 15 minutes.
-
Washing: Wash the resin with DMF (5 x 5 mL) to ensure complete removal of piperidine.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve 101.8 mg (0.3 mmol) of Fmoc-Val-OH and 113.7 mg (0.3 mmol) of HBTU in 3 mL of DMF.
-
Add 102 µL (0.6 mmol) of DIPEA to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1 hour at room temperature.
-
-
Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
Repeat the deprotection and coupling steps for the second Valine residue.
Synthesis Workflow Diagram
Caption: Solid-Phase Synthesis Workflow for Fmoc-VVD(OtBu)-OH.
Cleavage and Deprotection
This step removes the peptide from the resin and cleaves the tert-butyl protecting group from the Aspartic Acid side chain.
Experimental Protocol
-
Resin Preparation: After the final wash, dry the peptide-resin under vacuum for at least 1 hour.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For 200 mg of resin, use 2 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Agitate the mixture at room temperature for 2 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a cold centrifuge tube containing 20 mL of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the mixture at 4000 rpm for 10 minutes. Decant the ether. Wash the peptide pellet with another 20 mL of cold diethyl ether and centrifuge again.
-
Drying: After decanting the ether, dry the crude peptide pellet under a stream of nitrogen and then under vacuum to remove residual ether.
Purification of Fmoc-3VVD-OH
The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Preparative HPLC system with a UV detector |
| Column | C18 column (e.g., 10 µm, 250 x 21.2 mm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Gradient | 30-70% B over 40 minutes |
| Flow Rate | 15 mL/min |
| Detection | 220 nm and 280 nm |
| Injection Volume | Dependent on crude peptide concentration |
Experimental Protocol
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of DMF and then dilute with Mobile Phase A to a concentration of approximately 10 mg/mL. Filter the solution through a 0.45 µm filter.
-
Purification: Inject the sample onto the equilibrated HPLC column. Collect fractions corresponding to the major peak.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC to determine their purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final Fmoc-3VVD-OH as a white, fluffy powder.
Purification and Analysis Workflow
Caption: Purification and Analysis Workflow for Fmoc-3VVD-OH.
Characterization and Data
The identity and purity of the final product should be confirmed by mass spectrometry and analytical HPLC.
Expected Quantitative Data
| Parameter | Expected Value |
| Theoretical Mass | C₃₃H₄₁N₃O₈: 607.70 g/mol |
| Crude Yield | 70-85% |
| Purity after HPLC | >98% (as determined by analytical HPLC at 220 nm) |
| Final Yield after Purification | 40-60% (based on initial resin loading) |
Characterization Data
| Technique | Expected Result |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 608.7 m/z, [M+Na]⁺ = 630.7 m/z |
| Analytical HPLC | A single major peak with a retention time dependent on the specific analytical column and gradient used. |
Conclusion
This technical guide provides a detailed and robust methodology for the synthesis and purification of Fmoc-3VVD-OH. By following the outlined solid-phase peptide synthesis protocol, cleavage, and subsequent RP-HPLC purification, researchers can obtain this key tripeptide intermediate in high purity, suitable for further applications in drug development and chemical biology. The provided workflows and quantitative data serve as a valuable resource for planning and executing the synthesis of Fmoc-3VVD-OH.
Fmoc-3VVD-OH: A Technical Guide for Researchers in Drug Development
Fmoc-3VVD-OH (Fmoc-L-Valyl-L-Valyl-N-methyl-L-valine-OH) is a crucial building block in the development of Antibody-Drug Conjugates (ADCs), a powerful class of targeted cancer therapeutics. This technical guide provides an in-depth overview of its properties, suppliers, and its role in the synthesis of potent ADC payloads such as Monomethyl Auristatin E (MMAE).
Core Properties and Identification
Fmoc-3VVD-OH is a tripeptide derivative protected with a fluorenylmethyloxycarbonyl (Fmoc) group at its N-terminus. This protection strategy is fundamental to its application in solid-phase peptide synthesis (SPPS), allowing for the sequential and controlled assembly of peptide chains.
| Property | Value | Source |
| CAS Number | 863971-44-2 | BroadPharm, BOC Sciences, MCE, APExBIO |
| Molecular Formula | C36H51N3O7 | BroadPharm |
| Molecular Weight | 637.81 g/mol | BOC Sciences |
| Appearance | White to off-white solid | MCE |
| Purity | Typically ≥95% | BOC Sciences |
| Solubility | Soluble in DMSO | Bioss |
| Storage | Recommended at -20°C | BroadPharm |
Role in Antibody-Drug Conjugates
Fmoc-3VVD-OH serves as a key intermediate in the synthesis of cleavable linkers used in ADCs.[1][2] These linkers connect a monoclonal antibody, which provides tumor-targeting specificity, to a highly potent cytotoxic agent (the "payload"). The Val-Val dipeptide sequence within the linker is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[3] This targeted cleavage ensures that the cytotoxic payload is released preferentially within cancer cells, minimizing systemic toxicity.[4][5]
Mechanism of Action of a Val-Val Linker-Containing ADC
The general mechanism of action for an ADC utilizing a cleavable linker derived from Fmoc-3VVD-OH is a multi-step process that ensures targeted delivery and activation of the cytotoxic payload.
Caption: Generalized mechanism of action for a cleavable linker ADC.
Suppliers of Fmoc-3VVD-OH
A number of chemical suppliers specialize in providing reagents for peptide synthesis and ADC development. The following table summarizes some of the known suppliers for Fmoc-3VVD-OH.
| Supplier | Website | Notes |
| BroadPharm | broadpharm.com | Offers various quantities and provides NMR data. |
| BOC Sciences | bocsci.com | Provides detailed chemical properties and purity information. |
| MedChemExpress (MCE) | medchemexpress.com | Specifies use as a cleavable ADC linker. |
| APExBIO | apexbt.com | Available in various sizes for research use. |
| ChemicalBook | chemicalbook.com | Lists multiple manufacturers and traders. |
Experimental Protocols
The synthesis of a peptide-drug conjugate using Fmoc-3VVD-OH typically involves standard solid-phase peptide synthesis (SPPS) techniques. Below is a representative workflow and a generalized protocol for the coupling of Fmoc-3VVD-OH.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis of a peptide-drug conjugate using Fmoc-3VVD-OH.
Caption: General workflow for peptide-drug conjugate synthesis.
Representative Protocol for Fmoc-3VVD-OH Coupling
This protocol outlines the general steps for coupling Fmoc-3VVD-OH to a resin-bound amine, such as the N-terminus of a payload molecule, using standard SPPS chemistry.
Materials:
-
Fmoc-deprotected resin-bound payload
-
Fmoc-3VVD-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine solution (20% in DMF)
-
Reaction vessel for SPPS
Procedure:
-
Resin Swelling: Swell the resin-bound substrate in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection (if necessary): If the N-terminus of the resin-bound substrate is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a 15-minute treatment. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Coupling Reaction:
-
In a separate vial, dissolve Fmoc-3VVD-OH (2-4 equivalents relative to the resin loading) in DMF.
-
Add the coupling reagent (e.g., HBTU, 2-4 equivalents) and a base (e.g., DIPEA, 4-8 equivalents) to the Fmoc-3VVD-OH solution.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated Fmoc-3VVD-OH solution to the resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
-
Washing: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Monitoring the Reaction: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Subsequent Steps: The resulting peptide can be further elongated by repeating the deprotection and coupling steps with additional amino acids, or it can be cleaved from the resin, deprotected, and purified.
This guide provides a foundational understanding of Fmoc-3VVD-OH for researchers and professionals in the field of drug development. The provided information on its properties, suppliers, and role in ADC synthesis, along with representative protocols and workflows, should facilitate its effective use in the design and synthesis of next-generation targeted therapeutics.
References
- 1. peptide.com [peptide.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. advancedchemtech.com [advancedchemtech.com]
The Critical Divide: Why GMP-Grade Matters for Peptide Intermediates in Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate journey of bringing a peptide therapeutic from the laboratory bench to the patient's bedside, every single component and every manufacturing step is scrutinized for safety, quality, and consistency. A pivotal, yet often underestimated, aspect of this process is the quality of peptide intermediates—the building blocks of the final Active Pharmaceutical Ingredient (API). This guide delves into the technical imperatives for utilizing Good Manufacturing Practice (GMP) grade peptide intermediates, highlighting the profound impact of this choice on impurity profiles, batch consistency, regulatory success, and ultimately, patient safety.
Introduction: Beyond Purity—The GMP Framework
Good Manufacturing Practice (GMP) is a system of regulations and guidelines enforced by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure that pharmaceutical products are consistently produced and controlled according to stringent quality standards.[1][2] While a high purity percentage on a certificate of analysis is important, GMP encompasses a far more comprehensive quality assurance framework.[3] For peptide intermediates, adhering to GMP means rigorous control over every facet of production, including personnel, facilities, equipment, raw materials, process validation, documentation, and quality control.[4]
The foundational guideline for GMP in API manufacturing is the ICH Q7 "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients".[5] This internationally harmonized document provides a detailed framework for ensuring the quality and purity of APIs, and its principles are applied with increasing stringency as the manufacturing process progresses from early intermediates to the final API.[6]
The Fork in the Road: GMP vs. Research-Grade Intermediates
Peptide intermediates can typically be sourced in two broad categories: "Research Use Only" (RUO) or "Research Grade," and GMP grade. While chemically identical in their intended sequence, the manufacturing paradigm, quality oversight, and documentation that underpin them are vastly different.[3]
Research-grade peptides are suitable for early-stage discovery and non-clinical studies where the primary goal is to establish proof-of-concept.[5][7] However, as a program advances toward clinical trials, the use of non-GMP intermediates introduces significant risks. The lack of stringent process controls can lead to a highly variable and poorly characterized impurity profile, which can have devastating consequences for a drug development program.[8]
Data Presentation: A Comparative Analysis
The decision to invest in GMP-grade intermediates is fundamentally a risk mitigation strategy. The following table summarizes the key quantitative and qualitative differences between typical research-grade and GMP-grade peptide intermediates.
| Attribute | Research Grade / Non-GMP | GMP Grade | Significance in Drug Development |
| Purity (by HPLC) | Typically >90% to >95%.[5][9] May vary significantly. | Typically >97% or >98%, with a well-defined specification.[10] | Higher purity reduces the dosage of unknown and potentially harmful related substances. |
| Individual Impurity Limit | Often not specified or controlled. A single impurity could be several percent. | Strictly controlled, typically no single impurity >1.0%, often <0.5%.[10] | Controls specific, potentially toxic or immunogenic, impurities. |
| Common Impurities | Higher levels of deletion sequences, truncations, incompletely deprotected peptides, and residual synthesis reagents (e.g., TFA).[11] | Minimized and controlled levels of process-related impurities. Defined specifications for known impurities. | Impurities can alter bioactivity, cause off-target effects, or induce an immune response.[12][13] |
| Endotoxin Level | Not typically controlled or tested. Can be very high. | Strictly controlled to meet regulatory limits (e.g., <0.2 EU/kg for intrathecal use, <5 EU/kg for other injectables).[14] | Endotoxins are potent pyrogens that can cause severe inflammatory reactions and fever if injected.[15] |
| Batch-to-Batch Consistency | Often high variability in purity and impurity profile.[16] | High consistency ensured by validated processes and extensive QC testing.[17] | Consistency is critical for reproducible results in toxicology studies and clinical trials. |
| Documentation | Minimal; typically a Certificate of Analysis with purity and mass. | Comprehensive batch records, full traceability of raw materials, process validation reports, and stability data.[2] | Essential for regulatory submissions (e.g., IND, NDA) and demonstrating control over the manufacturing process. |
| Manufacturing Environment | Standard laboratory conditions. | Controlled and monitored cleanroom environments to prevent contamination.[1] | Prevents microbial and particulate contamination of the intermediate. |
The Regulatory Pathway: Phase-Appropriate GMP
Regulatory agencies recognize that the full, stringent GMP required for commercial manufacturing is not practical or necessary in the earliest stages of clinical development.[18] Instead, they advocate for a "phase-appropriate" application of GMP.
-
Phase I Clinical Trials: For materials entering Phase I, the FDA's guidance emphasizes safety.[19][20] While exempt from the full scope of 21 CFR 211 regulations, there is a clear expectation of a robust quality control system.[20] This includes well-documented procedures, qualified equipment, and control over raw materials and the manufacturing environment to ensure the safety of trial subjects.[17][21]
-
Phase II and Beyond: As a drug candidate progresses to Phase II and III, regulatory expectations for GMP compliance increase significantly.[18] Manufacturing processes must be more thoroughly defined and validated to ensure the consistency of the material being used in larger patient populations.
The logical progression of applying GMP is crucial for a smooth transition through clinical development. Introducing GMP principles at the intermediate stage for pivotal toxicology studies and Phase I manufacturing prevents costly delays and the need to repeat studies due to changes in the impurity profile.
The Science of Safety: Impact of Impurities
Impurities in peptide intermediates are not inert bystanders. They can be structurally similar to the main peptide and possess unintended biological activity, altered receptor binding, or the potential to elicit an immune response (immunogenicity).[12][22]
Types of Peptide Impurities:
-
Deletion/Truncation Sequences: Formed from incomplete coupling steps during synthesis.[11]
-
Insertion Sequences: Result from the double addition of an amino acid.
-
Incompletely Deprotected Peptides: Side-chain protecting groups that are not fully removed can alter the peptide's structure and function.[13]
-
Diastereomers: Racemization of amino acids during synthesis can lead to isomers with different biological activities.
-
Oxidation/Deamidation Products: Degradation products that can form during synthesis or storage.[13]
Case Study: The GLP-1 Receptor Agonist Signaling Pathway
To illustrate the importance of purity, consider a therapeutic peptide that is a GLP-1 receptor agonist, used in the treatment of type 2 diabetes. The GLP-1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events, primarily through the Gαs pathway, leading to increased cAMP production.[23] This ultimately enhances glucose-dependent insulin secretion from pancreatic beta cells.
An impurity, such as a truncated version of the peptide, might bind to the GLP-1 receptor with lower affinity or act as an antagonist, thereby reducing the therapeutic efficacy. More dangerously, certain impurities could trigger off-target signaling or be recognized as foreign by the immune system, leading to the development of anti-drug antibodies (ADAs).[12] This was observed in the development of Taspoglutide, a GLP-1 agonist, where immunogenicity issues led to the termination of its development.[24] GMP manufacturing minimizes the levels of such impurities, ensuring that the desired biological response is achieved safely and consistently.
Experimental Protocols: Ensuring Quality Control
A robust Quality Control (QC) strategy is a cornerstone of GMP. It involves a battery of analytical tests to confirm the identity, purity, and safety of the peptide intermediate. Below are detailed methodologies for key experiments.
Purity and Impurity Profiling by RP-HPLC
Objective: To separate, quantify, and profile the target peptide and any related impurities.
Methodology:
-
System Preparation: Use a High-Performance Liquid Chromatography (HPLC) system with a UV detector. Ensure the system is calibrated and equilibrated with the initial mobile phase conditions.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size, 100-300 Å pore size) is typically used for peptides.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).
-
-
Sample Preparation: Accurately weigh and dissolve the lyophilized peptide intermediate in Mobile Phase A to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm or 220 nm (for the peptide backbone).
-
Column Temperature: 30-40 °C.
-
Injection Volume: 20 µL.
-
Gradient: A typical gradient might run from 5% B to 65% B over 30-40 minutes. The exact gradient must be optimized for the specific peptide to ensure adequate resolution between the main peak and impurities.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage. Identify and quantify individual impurities relative to the main peak.
Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the peptide intermediate, thereby verifying its primary sequence.
Methodology:
-
System: A mass spectrometer, typically an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer, is used.
-
Sample Preparation: Dilute the peptide sample from the HPLC analysis (or a separately prepared solution) to approximately 10-50 pmol/µL in a suitable solvent, often 50:50 water/acetonitrile with 0.1% formic acid (note: TFA can suppress ionization and should be avoided or minimized for MS).[25]
-
Infusion/Injection: The sample can be directly infused into the ESI source or injected via an LC system (LC-MS).
-
MS Parameters (Typical ESI+):
-
Ion Source: Electrospray Ionization, Positive Mode.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Mass Range: Scan a range appropriate for the expected multiply-charged ions of the peptide (e.g., m/z 400-2000).
-
-
Data Analysis: The ESI process generates a series of multiply-charged ions ([M+nH]n+) for the peptide. Use deconvolution software to process this charge state envelope and calculate the neutral molecular mass of the peptide. Compare the observed mass to the theoretical average or monoisotopic mass calculated from the peptide's amino acid sequence. The masses should match within a predefined tolerance (e.g., ±0.5 Da).
Bacterial Endotoxin Testing (LAL Test)
Objective: To quantify the level of bacterial endotoxins in the peptide intermediate.
Methodology: The Limulus Amebocyte Lysate (LAL) test is the standard method.[26] The kinetic chromogenic method is commonly used.
-
Materials: LAL reagent kit (containing lysate, endotoxin standard, and LAL Reagent Water), pyrogen-free test tubes and pipette tips. All glassware must be depyrogenated (e.g., by heating at 250°C for >30 minutes).[27]
-
Sample Preparation: Dissolve the peptide intermediate in LAL Reagent Water to a concentration that does not inhibit or enhance the enzymatic reaction. This often requires determining the Maximum Valid Dilution (MVD).
-
Standard Curve: Prepare a series of endotoxin standards of known concentrations (e.g., from 50 EU/mL down to 0.005 EU/mL) by diluting the control standard endotoxin.
-
Assay Procedure:
-
Pipette samples, standards, and negative controls (LAL Reagent Water) into a 96-well microplate.
-
Add the LAL lysate to all wells.
-
Place the plate in an incubating plate reader set to 37 ± 1°C.
-
-
Data Analysis: The plate reader monitors the color change (absorbance) over time. The time it takes for the absorbance to reach a certain level is inversely proportional to the amount of endotoxin present. A standard curve is generated by plotting the reaction times against the log of the endotoxin concentration. The endotoxin level in the sample is then interpolated from this curve.[26]
Conclusion: A Non-Negotiable Standard
For researchers and drug developers, the choice between research-grade and GMP-grade peptide intermediates represents a critical decision point that extends far beyond budget considerations. Adherence to GMP is not merely a regulatory hurdle; it is a fundamental scientific and ethical obligation.[1] It ensures that the material used in pivotal safety studies and early human trials is safe, consistent, and well-characterized.[17][27] By investing in GMP-grade intermediates, developers mitigate the risks of batch failure, unexpected toxicity, and immunogenicity, thereby building a robust foundation for regulatory approval and ensuring the delivery of a safe and effective therapeutic to patients. The quality of the first brick determines the strength of the entire edifice; in peptide drug development, GMP intermediates are that foundational brick.
References
- 1. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 2. genscript.com [genscript.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. peptide.com [peptide.com]
- 6. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. toolify.ai [toolify.ai]
- 9. qinglishangmao.com [qinglishangmao.com]
- 10. polypeptide.com [polypeptide.com]
- 11. benchchem.com [benchchem.com]
- 12. usp.org [usp.org]
- 13. youtube.com [youtube.com]
- 14. rdworldonline.com [rdworldonline.com]
- 15. Guidance Document - Annex 13 to the Current Edition of the Good Manufacturing Practices Guidelines Drugs Used in Clinical Trials (GUI-0036) - Canada.ca [canada.ca]
- 16. verifiedpeptides.com [verifiedpeptides.com]
- 17. propharmagroup.com [propharmagroup.com]
- 18. pharmtech.com [pharmtech.com]
- 19. Current Good Manufacturing Practice for Phase 1 Investigational Drugs | FDA [fda.gov]
- 20. caiready.com [caiready.com]
- 21. ascendiacdmo.com [ascendiacdmo.com]
- 22. upperton.com [upperton.com]
- 23. fda.gov [fda.gov]
- 24. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 25. How to use color effectively in your scientific visualizations - CellEngine Blog [blog.cellengine.com]
- 26. waters.com [waters.com]
- 27. GMP in Clinical Trials [pharmuni.com]
A Technical Guide to the Solubility and Stability of Fmoc-Val-Val-Val-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the solubility and stability characteristics of N-α-(9-Fluorenylmethoxycarbonyl)-L-valyl-L-valyl-L-valine (Fmoc-3VVD-OH). Understanding these parameters is critical for the successful application of this peptide fragment in solid-phase peptide synthesis (SPPS), in vitro biological assays, and formulation development. The information presented herein, including detailed experimental protocols, is intended to provide a practical guide for laboratory professionals.
Compound Overview
-
Compound Name: N-α-(9-Fluorenylmethoxycarbonyl)-L-valyl-L-valyl-L-valine
-
Synonyms: Fmoc-VVV-OH, Fmoc-Val-Val-Val-OH
-
Molecular Formula: C₃₄H₃₉N₃O₆
-
Molecular Weight: 585.69 g/mol
-
Structure: A tripeptide composed of three valine residues with the N-terminus protected by a base-labile Fmoc group. Its structure contributes to significant hydrophobicity.
Solubility Data
The solubility of Fmoc-3VVD-OH is dictated by its large, nonpolar Fmoc group and the hydrophobic isopropyl side chains of the three valine residues. Consequently, it exhibits poor solubility in aqueous solutions and high solubility in polar aprotic organic solvents commonly used in peptide synthesis.[1][2][3][4]
While specific quantitative solubility data for Fmoc-Val-Val-Val-OH is not extensively published, the following table provides estimates based on the known solubility of the closely related compound Fmoc-L-Val-OH and general principles for hydrophobic Fmoc-peptides.[5][6][7][8] Researchers should consider these values as a starting point for their own experimental determinations.
Table 1: Estimated Solubility of Fmoc-3VVD-OH
| Solvent | Abbreviation | Estimated Solubility (mg/mL) | Temperature (°C) | Notes |
| Dimethylformamide | DMF | > 50 | 25 | Commonly used solvent for SPPS; excellent solubility expected.[8] |
| N-Methyl-2-pyrrolidone | NMP | > 50 | 25 | An effective, though less polar, alternative to DMF for hydrophobic peptides.[7] |
| Dimethyl sulfoxide | DMSO | > 100 | 25 | High solubility expected, useful for preparing concentrated stock solutions for biological assays.[5][6] |
| Acetonitrile | ACN | ~ 5 - 10 | 25 | Moderate solubility; often used in HPLC mobile phases. |
| Dichloromethane | DCM | ~ 10 - 20 | 25 | Moderate solubility, but less commonly used in modern Fmoc chemistry.[2] |
| Water (pH 7) | - | < 0.1 | 25 | Practically insoluble due to high hydrophobicity.[9][10] |
| Methanol | MeOH | < 1 | 25 | Poor solubility; may cause precipitation.[11] |
Stability Profile
The stability of Fmoc-3VVD-OH is primarily governed by the chemical lability of the N-terminal Fmoc protecting group. The peptide bonds of the valine backbone are generally stable under the conditions described.
pH Stability
-
Acidic Conditions: The Fmoc group is highly stable under acidic conditions. It can withstand treatment with strong acids like trifluoroacetic acid (TFA), which is a crucial feature for its use in orthogonal peptide synthesis strategies.[12]
-
Neutral Conditions: The compound is reasonably stable at neutral pH for short durations, such as during workup or in buffered assay conditions. However, prolonged storage in solution is not recommended.
-
Basic Conditions: The Fmoc group is exceptionally labile to basic conditions, particularly in the presence of secondary amines like piperidine.[13] This cleavage is the basis of its utility in SPPS. The reaction proceeds via a β-elimination mechanism.[12]
Quantitative Stability in Deprotection Reagent
The rate of Fmoc group cleavage is a critical parameter in SPPS. The half-life in the standard deprotection reagent provides a quantitative measure of its instability under basic conditions.
Table 2: Kinetic Stability of the Fmoc Group
| Reagent | Condition | Half-life (t½) | Notes |
| 20% Piperidine in DMF | Room Temperature | ~6 seconds | This is the standard and highly efficient condition for Fmoc removal in SPPS.[13][14][15] |
| 50% Morpholine in DMF | Room Temperature | ~1 minute | A milder reagent, sometimes used for sensitive sequences to minimize side reactions.[14] |
| 5% Piperazine in DMF | Room Temperature | ~30 seconds | Another alternative to piperidine.[14] |
Thermal and Solvent Stability
-
In Solution: Long-term storage of Fmoc-amino acids and peptides in solvents like DMF or NMP is not advised, as degradation can occur over time.[2] For biological assays, stock solutions should be prepared fresh in DMSO and stored at -20°C or -80°C for short to medium-term use.[5][6]
-
Solid State: As a solid, Fmoc-3VVD-OH is stable when stored in a cool, dry, and dark environment.
Experimental Protocols
Protocol for Determining Equilibrium Solubility
This protocol uses an HPLC-based method to quantify the amount of dissolved peptide in a saturated solution.
-
Preparation of Calibration Curve: a. Prepare a 10 mg/mL stock solution of Fmoc-3VVD-OH in DMSO. b. Create a series of standards (e.g., 1.0, 0.5, 0.25, 0.1, 0.05 mg/mL) by diluting the stock solution with the chosen analytical solvent (e.g., 50:50 Acetonitrile:Water). c. Inject each standard into a reverse-phase HPLC system and record the peak area at a suitable wavelength (typically 265 nm or 301 nm for the Fmoc group). d. Plot peak area versus concentration to generate a linear calibration curve.
-
Sample Preparation and Analysis: a. Add an excess amount of solid Fmoc-3VVD-OH (e.g., 10 mg) to a vial containing a known volume of the test solvent (e.g., 1 mL). b. Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. c. Centrifuge the suspension at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid. d. Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates. e. Accurately dilute the clear filtrate with the analytical solvent to a concentration that falls within the range of the calibration curve. f. Inject the diluted sample into the HPLC and determine the peak area.
-
Calculation: a. Use the calibration curve to determine the concentration of the diluted sample. b. Calculate the original concentration in the saturated supernatant by multiplying by the dilution factor. This value represents the solubility.
Protocol for Determining Stability (Deprotection Kinetics)
This protocol measures the rate of disappearance of the parent compound in a basic solution.
-
Preparation: a. Prepare a stock solution of Fmoc-3VVD-OH in DMF (e.g., 10 mg/mL). b. Prepare the deprotection reagent (e.g., 20% piperidine in DMF). c. Prepare a quenching solution (e.g., 1% TFA in DMF) to neutralize the base and stop the reaction.
-
Kinetic Experiment: a. In a reaction vial at room temperature, add a defined volume of the deprotection reagent. b. To initiate the reaction (t=0), add a small volume of the Fmoc-3VVD-OH stock solution and mix rapidly. c. At specified time points (e.g., 0, 5, 10, 20, 30, 60 seconds), withdraw an aliquot of the reaction mixture. d. Immediately transfer the aliquot into a separate vial containing an excess of the quenching solution.
-
HPLC Analysis: a. Analyze each quenched time-point sample by reverse-phase HPLC. b. Quantify the peak area of the remaining Fmoc-3VVD-OH at each time point.
-
Data Analysis: a. Plot the natural logarithm of the remaining Fmoc-3VVD-OH concentration (or peak area) versus time. b. The slope of the resulting linear plot will be the negative of the rate constant (k). c. Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Visualizations
Caption: Experimental workflow for determining the equilibrium solubility of Fmoc-3VVD-OH.
Caption: Chemical pathway for the base-catalyzed deprotection of Fmoc-3VVD-OH.
References
- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. advancedchemtech.com [advancedchemtech.com]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. openaccesspub.org [openaccesspub.org]
- 11. FMOC-L-Valine | 68858-20-8 [chemicalbook.com]
- 12. chempep.com [chempep.com]
- 13. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 14. connectsci.au [connectsci.au]
- 15. pubs.rsc.org [pubs.rsc.org]
The Core Attributes of Auristatin Peptides: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key characteristics of auristatin peptides, a class of potent antimitotic agents integral to the development of antibody-drug conjugates (ADCs). This document details their mechanism of action, structure-activity relationships, and critical data on their biological activity. Furthermore, it provides detailed experimental protocols for essential assays and visualizes complex biological pathways and workflows to support research and development efforts in targeted cancer therapy.
Introduction to Auristatin Peptides
Auristatins are synthetic analogues of the natural product dolastatin 10, which was originally isolated from the sea hare Dolabella auricularia.[1] These peptides are exceptionally cytotoxic, making them unsuitable for use as standalone chemotherapeutic agents due to a narrow therapeutic window and significant side effects.[1] However, their high potency makes them ideal payloads for ADCs, which leverage the specificity of monoclonal antibodies to deliver these cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[2]
The two most prominent and widely studied auristatin derivatives in ADC development are monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF).[2] These pentapeptides exhibit their potent anticancer effects by disrupting microtubule dynamics, a critical process for cell division.[3]
Mechanism of Action
The primary mechanism of action for auristatin peptides is the inhibition of tubulin polymerization.[3] Upon internalization of the ADC into a target cancer cell via receptor-mediated endocytosis, the linker connecting the auristatin to the antibody is cleaved in the lysosomal compartment, releasing the active payload into the cytoplasm.[4]
The released auristatin then binds to the vinca domain on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[4] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[4][5]
Recent studies have also indicated that auristatin-based ADCs can trigger immunogenic cell death (ICD) by inducing an endoplasmic reticulum (ER) stress response, which may contribute to a more robust and durable anti-tumor immune response.[5]
Structure-Activity Relationship
The structure of auristatin peptides has been extensively modified to optimize their potency, stability, and suitability for conjugation to antibodies. The core structure consists of five amino acid residues, with key modifications typically made at the N- and C-termini.
-
N-terminus: The N-terminal modification of dolastatin 10 to create MMAE and MMAF, which involves the replacement of the N,N-dimethylvaline with a monomethylvaline, provides a secondary amine for linker attachment without significantly compromising cytotoxic activity.[6]
-
C-terminus: The C-terminal residue significantly influences the properties of the auristatin. MMAE has a neutral C-terminus, which allows it to be membrane-permeable and exert a "bystander effect," killing adjacent antigen-negative tumor cells.[7] In contrast, MMAF has a charged C-terminal phenylalanine, rendering it less membrane-permeable and thus reducing the bystander effect, which can be advantageous in certain therapeutic contexts to minimize off-target toxicity.[7]
-
Central Peptide Core: Modifications to the central peptide subunits (P2-P3-P4) have also been explored to modulate activity and hydrophilicity, which can impact ADC aggregation and in vivo efficacy.[6] Novel hydrophilic auristatins have shown greater potency in vitro and enhanced in vivo antitumor activity.[6]
Quantitative Data on Cytotoxicity
The in vitro potency of auristatin peptides is a critical parameter in their evaluation as ADC payloads. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following table summarizes representative IC50 values for MMAE and MMAF in various human cancer cell lines.
| Cell Line | Cancer Type | Auristatin Derivative | IC50 (nM) | Reference(s) |
| SKBR3 | Breast Cancer | MMAE | 3.27 ± 0.42 | [8][9] |
| HEK293 | Kidney Cancer | MMAE | 4.24 ± 0.37 | [8][9] |
| BxPC-3 | Pancreatic Cancer | MMAE | 0.97 ± 0.10 | [10] |
| PSN-1 | Pancreatic Cancer | MMAE | 0.99 ± 0.09 | [10] |
| Capan-1 | Pancreatic Cancer | MMAE | 1.10 ± 0.44 | [10] |
| Panc-1 | Pancreatic Cancer | MMAE | 1.16 ± 0.49 | [10] |
| Karpas 299 | Anaplastic Large Cell Lymphoma | MMAE | Potent (exact value not specified) | [1] |
| Jurkat | T-cell Leukemia | MMAF | 450 | [1] |
| SKBR3 | Breast Cancer | MMAF | 83 | [1] |
| Karpas 299 | Anaplastic Large Cell Lymphoma | MMAF | Potent (exact value not specified) | [1] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
Objective: To determine the in vitro cytotoxicity of an auristatin peptide or an ADC on a cancer cell line and to calculate its IC50 value.
Materials:
-
Target cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Auristatin peptide or ADC stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the auristatin peptide or ADC in complete medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells (medium only).
-
Incubate the plate for 72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution to each well.
-
Place the plate on an orbital shaker for 15 minutes to dissolve the crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
Objective: To determine the effect of an auristatin peptide on the polymerization of purified tubulin in vitro.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
DAPI (4′,6-diamidino-2-phenylindole) solution
-
Test auristatin peptide and control compounds (e.g., paclitaxel as a polymerization promoter, vinblastine as an inhibitor)
-
Black, opaque 96-well plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice. Keep tubulin on ice at all times.
-
Prepare a 10x working stock of the test auristatin peptide and control compounds in General Tubulin Buffer.
-
Prepare the tubulin polymerization mix on ice: For a final tubulin concentration of 2 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of ice-cold General Tubulin Buffer containing 1 mM GTP, 10% glycerol, and 6.3 µM DAPI.[11]
-
-
Assay Setup:
-
Pre-warm the 96-well plate to 37°C.
-
Pipette 10 µL of the 10x compound dilutions (or vehicle/positive control) into the wells.
-
-
Initiation of Polymerization:
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the 37°C microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every 60 seconds for 60 minutes.[12]
-
-
Data Analysis:
-
Subtract the initial fluorescence reading (time 0) from all subsequent readings for each well.
-
Plot the change in fluorescence versus time for each concentration of the auristatin peptide and controls.
-
Determine the Vmax (maximum rate of polymerization) and the plateau fluorescence (extent of polymerization).
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value.
-
ADC Plasma Stability Assay (LC-MS-Based)
Objective: To assess the stability of an ADC in plasma by measuring the amount of intact ADC and released payload over time.
Materials:
-
ADC of interest
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS)
-
Protein A or antigen-specific magnetic beads
-
Wash buffers
-
Elution buffer (e.g., low pH glycine)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Incubate the ADC in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 24, 48, 72 hours).
-
-
Immunocapture of ADC:
-
Add protein A or antigen-specific magnetic beads to the plasma samples to capture the ADC.
-
Incubate to allow binding.
-
Use a magnetic rack to separate the beads from the plasma.
-
-
Sample Processing for Intact ADC Analysis:
-
Wash the beads with wash buffer to remove non-specifically bound proteins.
-
Elute the intact ADC from the beads using an elution buffer.
-
Neutralize the eluate.
-
Analyze the intact ADC by LC-MS to determine the drug-to-antibody ratio (DAR) at each time point.
-
-
Sample Processing for Free Payload Analysis:
-
After immunocapture, collect the supernatant (plasma depleted of ADC).
-
Add acetonitrile to the supernatant to precipitate the remaining plasma proteins.
-
Centrifuge to pellet the proteins.
-
Collect the supernatant containing the free payload.
-
Analyze the free payload by LC-MS/MS.
-
-
Data Analysis:
-
Plot the average DAR over time to assess linker stability.
-
Quantify the concentration of free payload at each time point to determine the rate of drug release.
-
Visualizations of Key Pathways and Processes
Auristatin-Induced Apoptosis Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. researchgate.net [researchgate.net]
- 4. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 5. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 6. Antibody-Drug Conjugate Payloads; Study of Auristatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody Drug Conjugates: Preclinical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern chemistry and biology, enabling the routine synthesis of peptides for a vast array of applications, from basic research to the development of novel therapeutics.[1] Pioneered by R. Bruce Merrifield, who was awarded the Nobel Prize in Chemistry in 1984 for this work, SPPS revolutionized peptide synthesis by introducing the concept of anchoring the growing peptide chain to an insoluble solid support.[2][3] This innovation dramatically simplifies the purification process, as excess reagents and soluble by-products can be easily removed by filtration and washing, a stark contrast to the laborious purification steps required in traditional solution-phase synthesis.[4]
This technical guide provides an in-depth exploration of the core principles and methodologies of SPPS, with a focus on the widely adopted Fmoc/tBu strategy. It is designed to serve as a practical resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, comparative data on critical reagents, and a visual representation of the key workflows.
Core Principles of Solid-Phase Peptide Synthesis
The fundamental principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, often referred to as a resin.[5][2] The synthesis proceeds in a cyclical manner, with each cycle consisting of two main chemical steps: deprotection of the N-terminal protecting group of the resin-bound peptide and coupling of the next N-terminally protected amino acid.[6][7]
To ensure the specific formation of the desired peptide bond, temporary protecting groups are used for the α-amino group of the incoming amino acid, while semi-permanent protecting groups are employed for the reactive side chains of the amino acids.[8][9] The choice of these protecting groups defines the two primary strategies in SPPS:
-
Boc/Bzl Strategy: This "classic" approach utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and benzyl (Bzl)-based groups for side-chain protection.[6] The final cleavage of the peptide from the resin and removal of side-chain protecting groups is typically achieved with strong acids like anhydrous hydrofluoric acid (HF).[4][8]
-
Fmoc/tBu Strategy: This is currently the most widely used methodology and employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu) groups for side-chain protection.[6][8] This orthogonal protection scheme allows for milder cleavage conditions, typically using trifluoroacetic acid (TFA), which is a significant advantage over the Boc/Bzl strategy.[8]
This guide will focus on the Fmoc/tBu strategy due to its prevalence and versatility.
The SPPS Workflow: A Step-by-Step Overview
The synthesis of a peptide using SPPS follows a well-defined, cyclical workflow. Each addition of an amino acid residue involves a series of steps that are repeated until the desired peptide sequence is assembled.
Caption: General workflow of the solid-phase peptide synthesis (SPPS) cycle.
Key Components of SPPS
The success of SPPS is critically dependent on the careful selection of its core components: the solid support (resin), protecting groups, and coupling reagents.
Solid Supports (Resins)
The insoluble polymer support is the foundation of SPPS. The choice of resin influences the synthesis efficiency, the C-terminal functionality of the final peptide, and the conditions required for cleavage.[10] Key characteristics of an ideal resin include chemical and mechanical stability, and optimal swelling properties in the solvents used for synthesis.[10]
| Resin Name | Polymer Backbone | Typical Loading Capacity (mmol/g) | C-Terminal Functionality after Cleavage | Key Features |
| Wang Resin | Polystyrene | 0.5 - 1.0 | Carboxylic Acid | Widely used for Fmoc/tBu strategy; acid-labile linker.[11][12] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Polystyrene | 0.5 - 1.0 | Carboxylic Acid | Very acid-sensitive linker, allows for cleavage with mild acid, preserving acid-labile side-chain protecting groups.[11] |
| Rink Amide Resin | Polystyrene | 0.4 - 0.8 | Amide | Produces C-terminal peptide amides upon TFA cleavage.[12][13] |
| Merrifield Resin | Polystyrene | 0.5 - 1.2 | Carboxylic Acid | Primarily used in Boc/Bzl strategy; requires strong acid (e.g., HF) for cleavage. |
| TentaGel Resin | Polyethylene glycol-grafted polystyrene (PEG-PS) | 0.2 - 0.4 | Varies with linker | Excellent swelling in a wide range of solvents; beneficial for long or difficult sequences. |
Protecting Groups
Protecting groups are essential to prevent unwanted side reactions during peptide synthesis.[9][14] In the Fmoc/tBu strategy, an orthogonal protection scheme is employed, meaning that the temporary and permanent protecting groups can be removed under different chemical conditions.[15]
-
Nα-Protection (Temporary): The Fmoc (9-fluorenylmethyloxycarbonyl) group is used to protect the α-amino group of the amino acid. It is stable to acidic and mild basic conditions but is readily cleaved by a secondary amine, typically a solution of 20% piperidine in dimethylformamide (DMF).[16]
-
Side-Chain Protection (Permanent): The reactive side chains of amino acids are protected with groups that are stable to the basic conditions of Fmoc deprotection but are cleaved by strong acid (TFA) during the final cleavage step. Common side-chain protecting groups include:
-
tert-Butyl (tBu): For Asp, Glu, Ser, Thr, Tyr.
-
tert-Butoxycarbonyl (Boc): For Lys, Trp.
-
Trityl (Trt): For Asn, Gln, Cys, His.
-
2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf): For Arg.
-
Coupling Reagents
Coupling reagents are used to activate the carboxyl group of the incoming Fmoc-amino acid, facilitating the formation of the peptide bond with the free N-terminal amine of the resin-bound peptide.[17] Modern coupling reagents are highly efficient and designed to minimize racemization.
| Coupling Reagent | Class | Key Features |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Aminium/Uronium Salt | Highly efficient, fast reaction times, low racemization. Widely used.[18][19] |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Aminium/Uronium Salt | One of the most powerful coupling reagents, particularly effective for sterically hindered amino acids.[7][20] |
| DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole) | Carbodiimide / Additive | A classic and cost-effective combination. HOBt is added to suppress racemization.[9][19] |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Uronium Salt | High coupling efficiency, low racemization, and its by-products are water-soluble, which can simplify purification.[20] |
Detailed Experimental Protocols (Fmoc/tBu Strategy)
The following protocols provide a general framework for manual SPPS. Reagent equivalents are typically based on the initial loading of the resin.
Resin Preparation and Swelling
Objective: To swell the resin in an appropriate solvent to allow for optimal diffusion of reagents.
-
Place the desired amount of resin in a reaction vessel.
-
Add a suitable solvent (e.g., dichloromethane (DCM) followed by dimethylformamide (DMF) for polystyrene-based resins).
-
Allow the resin to swell for 30-60 minutes with gentle agitation.
-
Drain the solvent by filtration.
Loading of the First Fmoc-Amino Acid onto Wang Resin
Objective: To covalently attach the first C-terminal amino acid to the resin.
-
Swell the Wang resin (1 eq) in a 9:1 (v/v) mixture of DCM and DMF.
-
In a separate flask, dissolve the Fmoc-amino acid (4 eq) and HOBt (4 eq) in a minimal amount of DMF.
-
Add the amino acid/HOBt solution to the swollen resin.
-
Add DIC (4 eq) to the resin mixture.
-
In a separate vial, dissolve DMAP (0.1 eq) in a minimal amount of DMF and add it to the reaction mixture.
-
Agitate the mixture for 12 hours at room temperature.
-
Filter the resin and wash thoroughly with DMF, DCM, and then methanol.
-
Dry the resin under vacuum.
Capping of Unreacted Hydroxyl Groups
Objective: To block any unreacted functional groups on the resin to prevent the formation of deletion peptide sequences.
-
Swell the loaded resin in DCM.
-
Add a solution of acetic anhydride (2 eq) and DIPEA (2 eq) in DCM.
-
Agitate for 30 minutes at room temperature.
-
Filter the resin and wash with DCM and DMF.
Fmoc Deprotection
Objective: To remove the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.
Caption: Mechanism of Fmoc deprotection using piperidine.
-
Wash the resin-bound peptide with DMF.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate for an initial 2 minutes, then drain the solution.
-
Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 5-10 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.
Amino Acid Coupling (Using HBTU)
Objective: To form a peptide bond between the free N-terminus of the resin-bound peptide and the next Fmoc-amino acid.
-
Wash the deprotected peptide-resin with DMF.
-
In a separate vial, pre-activate the Fmoc-amino acid (3 eq) by dissolving it with HBTU (3 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (4 eq) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 30-60 minutes at room temperature. The completion of the reaction can be monitored using a qualitative method like the Kaiser test.
-
Drain the coupling solution and wash the resin with DMF.
Cleavage from the Resin and Side-Chain Deprotection
Objective: To cleave the completed peptide from the solid support and remove the permanent side-chain protecting groups.
Caution: This step involves the use of strong acids and should be performed in a well-ventilated fume hood.
The composition of the cleavage cocktail depends on the amino acid sequence of the peptide, as certain residues are prone to side reactions and require specific scavengers.
| Reagent Cocktail | Composition (v/v/v) | Target Peptides and Scavenger Function |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | A robust, general-purpose cocktail. Scavengers protect against various side reactions, especially for Trp, Met, Cys, and Tyr. |
| TFA / TIS / Water | 95:2.5:2.5 | A common and less odorous cocktail suitable for many peptides. TIS is a scavenger for trityl groups. |
| Reagent B | TFA / Phenol / Water / TIS (88:5:5:2) | An "odorless" alternative to cocktails containing thiols. Effective for scavenging trityl-based protecting groups.[2][3] |
| Reagent H | TFA / Phenol / Thioanisole / EDT / Water / DMS / NH4I | Specifically designed to minimize the oxidation of methionine residues.[3] |
General Cleavage Protocol:
-
Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold ether and dry under vacuum.
Purification and Analysis
The crude peptide obtained after cleavage is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.
Conclusion
Solid-phase peptide synthesis has become an indispensable tool in chemical and biomedical research. The Fmoc/tBu strategy, in particular, offers a robust and versatile platform for the synthesis of a wide range of peptides. By understanding the core principles, carefully selecting the appropriate reagents and resins, and adhering to optimized protocols, researchers can successfully synthesize high-quality peptides for their specific applications. This guide provides a foundational understanding and practical protocols to aid in the successful implementation of SPPS. Further optimization may be required for particularly challenging sequences, but the methodologies outlined herein represent the current standard in the field.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. peptide.com [peptide.com]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Peptide Synthesis Workflow Using Amino-Li-Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 10. biosynth.com [biosynth.com]
- 11. researchgate.net [researchgate.net]
- 12. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. polypeptide.com [polypeptide.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 20. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for MMAE Synthesis Utilizing Fmoc-3VVD-OH (GMP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl Auristatin E (MMAE) is a highly potent antimitotic agent and a critical component of numerous antibody-drug conjugates (ADCs) approved for cancer therapy. Its complex structure necessitates a precise and well-controlled synthetic process. This document provides detailed application notes and protocols for the synthesis of MMAE, with a specific focus on the utilization of the protected peptide intermediate, Fmoc-3VVD-OH, under Good Manufacturing Practice (GMP) standards.
The synthesis of MMAE is a convergent process, involving the preparation of key protected peptide fragments that are subsequently coupled to form the final pentapeptide analog. Fmoc-3VVD-OH constitutes a significant portion of the N-terminal sequence of MMAE. The protocols outlined below detail the synthesis of the constituent fragments, their coupling, and the final deprotection and purification steps to yield MMAE of high purity suitable for conjugation to monoclonal antibodies.
Data Presentation
The following table summarizes representative quantitative data for the key steps in the synthesis of MMAE. These values are illustrative and may vary based on specific reaction conditions and scale.
| Step | Product | Typical Yield (%) | Purity (HPLC, %) |
| Synthesis of Dolaphenine (Doe) | Boc-Dolaphenine | 75-85 | >98 |
| Synthesis of N-terminal fragment | Fmoc-3VVD-OH | 80-90 | >98 |
| Coupling of Fragments & Deprotection | Crude MMAE | 60-70 | 85-95 |
| Final Purification | Purified MMAE | >90 (purification) | >99 |
Experimental Protocols
Synthesis of the C-Terminal Fragment: Dolaphenine (Doe)
The synthesis of the C-terminal dolaphenine moiety is a critical first stage. A representative protocol is outlined below.
Materials:
-
(S)-Phenylalaninol
-
Thiazole-4-carboxylic acid
-
Boc-anhydride (Boc₂O)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (DMF, DCM)
Procedure:
-
Boc Protection of (S)-Phenylalaninol: Dissolve (S)-phenylalaninol in a suitable solvent such as dichloromethane (DCM). Add Boc-anhydride and a base like triethylamine. Stir the reaction at room temperature until completion, monitored by TLC. Purify the resulting Boc-protected phenylalaninol by column chromatography.
-
Coupling with Thiazole-4-carboxylic acid: Dissolve the Boc-protected phenylalaninol and thiazole-4-carboxylic acid in anhydrous DMF. Add a coupling reagent such as HATU and a non-nucleophilic base like DIPEA. Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain the Boc-protected dolaphenine fragment.
Synthesis of the N-Terminal Fragment: Fmoc-3VVD-OH
Fmoc-3VVD-OH, with the IUPAC name (5S,8S,11S,12R)-11-((S)-sec-butyl)-1-(9H-fluoren-9-yl)-5,8-diisopropyl-12-methoxy-4,10-dimethyl-3,6,9-trioxo-2-oxa-4,7,10-triazatetradecan-14-oic acid, is a key intermediate. Its synthesis involves the sequential coupling of protected amino acids.
Materials:
-
Fmoc-N-Me-Val-OH
-
Fmoc-Val-OH
-
Dolaisoleucine (Dil) derivative
-
Dolaproine (Dap) derivative
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
Procedure: The synthesis of this fragment is typically achieved through solid-phase peptide synthesis (SPPS) or solution-phase fragment condensation. A generalized solution-phase approach is described:
-
Dipeptide Formation (Fmoc-Val-Dil-OH): Couple Fmoc-Val-OH to a protected dolaisoleucine derivative using standard peptide coupling conditions (e.g., HBTU/HOBt/DIPEA in DMF).
-
Tripeptide Formation (Fmoc-Val-Val-Dil-OH): After deprotection of the valine amine group, couple a second Fmoc-Val-OH residue.
-
Addition of Dolaproine and N-Methyl Valine: Sequentially couple the protected dolaproine and finally Fmoc-N-Me-Val-OH to the growing peptide chain, with appropriate deprotection steps in between, to yield the protected tetrapeptide fragment corresponding to Fmoc-3VVD-OH. Each coupling and deprotection step should be monitored for completion by HPLC or LC-MS.
Convergent Synthesis of MMAE
This central part of the synthesis involves the coupling of the N-terminal and C-terminal fragments.
Materials:
-
Fmoc-3VVD-OH
-
Boc-Dolaphenine
-
Piperidine solution (20% in DMF)
-
Coupling agents (e.g., COMU, HATU)
-
Base (e.g., DIPEA)
-
TFA (Trifluoroacetic acid)
-
Anhydrous solvents (DMF, DCM)
Procedure:
-
Fmoc Deprotection of Fmoc-3VVD-OH: Dissolve Fmoc-3VVD-OH in anhydrous DMF. Add a 20% solution of piperidine in DMF and stir at room temperature for 30 minutes to remove the Fmoc protecting group. Monitor the deprotection by LC-MS. Once complete, the solvent is typically removed under vacuum.
-
Boc Deprotection of Dolaphenine: Dissolve Boc-Dolaphenine in DCM and add TFA. Stir at room temperature for 1-2 hours to remove the Boc group. Evaporate the solvent and TFA to obtain the deprotected dolaphenine amine salt.
-
Fragment Coupling: Dissolve the deprotected 3VVD-OH fragment and the dolaphenine amine salt in anhydrous DMF. Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA). Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Upon completion of the coupling reaction, quench with water and extract the product with an organic solvent. Wash the organic phase, dry, and concentrate. The crude MMAE is then purified by preparative reverse-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilization: Pool the fractions containing the pure MMAE and lyophilize to obtain the final product as a white powder.
Visualizations
Signaling Pathway of MMAE in Antibody-Drug Conjugates
Caption: Mechanism of action of MMAE delivered via an Antibody-Drug Conjugate.
Experimental Workflow for MMAE Synthesis
Step-by-Step Guide to Fmoc Deprotection of Fmoc-Val-Val-Asp(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This document provides a detailed guide for the Nα-Fmoc (9-fluorenylmethoxycarbonyl) deprotection of the protected tripeptide Fmoc-Val-Val-Asp(OtBu)-OH. The Fmoc protecting group is a cornerstone in peptide synthesis, valued for its base-lability which allows for an orthogonal deprotection strategy in the presence of acid-labile side-chain protecting groups like the tert-butyl (tBu) ether on the aspartic acid residue.
The deprotection of Fmoc-Val-Val-Asp(OtBu)-OH is a critical step in the synthesis of larger peptides. However, the presence of an aspartic acid residue introduces the risk of a significant side reaction: aspartimide formation. This occurs under the basic conditions of Fmoc deprotection and can lead to impurities that are difficult to separate, ultimately impacting the yield and purity of the target peptide. This guide presents optimized protocols to achieve efficient Fmoc deprotection while minimizing this side reaction.
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is typically achieved through a base-catalyzed β-elimination mechanism. A secondary amine, most commonly piperidine, abstracts the acidic proton on the C9 position of the fluorene ring. This results in the formation of a dibenzofulvene (DBF) intermediate and the release of the free N-terminal amine of the peptide. The piperidine then acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct, driving the reaction to completion.[1][2]
Challenges: Aspartimide Formation
The primary challenge during the Fmoc deprotection of peptides containing Asp(OtBu) is the base-catalyzed formation of a cyclic aspartimide intermediate.[3] This side reaction is initiated by the deprotonation of the backbone amide nitrogen following the aspartic acid residue, which then attacks the side-chain carbonyl. The resulting succinimide ring can then be opened by the base (e.g., piperidine) to yield both the desired α-peptide and the undesired β-peptide isomer, as well as racemized products.[3] The Asp-Gly sequence is particularly susceptible to this side reaction due to the lack of steric hindrance.
Experimental Protocols
This section details two protocols for the solution-phase Fmoc deprotection of Fmoc-Val-Val-Asp(OtBu)-OH. Protocol 1 describes the standard conditions, while Protocol 2 outlines a modified approach to suppress aspartimide formation.
Materials
-
Fmoc-Val-Val-Asp(OtBu)-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Formic acid (for Protocol 2), reagent grade
-
Diethyl ether, anhydrous
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
C18 HPLC column
-
Solvents for HPLC (e.g., acetonitrile and water with 0.1% trifluoroacetic acid)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Centrifuge and centrifuge tubes
Protocol 1: Standard Fmoc Deprotection
This protocol is suitable for routine deprotection where the risk of aspartimide formation is considered low or acceptable.
1. Reagent Preparation:
-
Prepare a 20% (v/v) solution of piperidine in DMF. For example, add 2 mL of piperidine to 8 mL of DMF.
2. Deprotection Reaction:
-
Dissolve Fmoc-Val-Val-Asp(OtBu)-OH in a minimal amount of DMF in a round-bottom flask.
-
Add the 20% piperidine in DMF solution to the flask (typically 5-10 equivalents of piperidine relative to the peptide).
-
Stir the reaction mixture at room temperature.
3. Reaction Monitoring:
-
Monitor the progress of the reaction by RP-HPLC.[4] Take aliquots of the reaction mixture at different time points (e.g., 5, 15, and 30 minutes), quench with a small amount of water containing 0.1% TFA, and inject onto the HPLC.
-
The disappearance of the starting material (Fmoc-peptide) and the appearance of the product (deprotected peptide) and the dibenzofulvene-piperidine adduct can be observed.
4. Work-up and Isolation:
-
Once the reaction is complete (typically within 30 minutes), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the DMF and piperidine.
-
Add cold anhydrous diethyl ether to the concentrated residue to precipitate the deprotected peptide, H-Val-Val-Asp(OtBu)-OH.
-
Centrifuge the mixture to pellet the solid product.
-
Carefully decant the ether.
-
Wash the peptide pellet with another portion of cold diethyl ether and centrifuge again.
-
Dry the resulting white solid under vacuum.
Protocol 2: Fmoc Deprotection with Reduced Aspartimide Formation
This protocol incorporates an acidic additive to the deprotection solution to minimize the formation of aspartimide.
1. Reagent Preparation:
-
Prepare a deprotection solution of 20% (v/v) piperidine in DMF containing 1% (v/v) formic acid. For example, to 7.9 mL of DMF, add 2 mL of piperidine and 0.1 mL of formic acid. The addition of formic acid has been shown to significantly reduce aspartimide formation.[5]
2. Deprotection Reaction:
-
Follow the same procedure as in Protocol 1, step 2, using the modified deprotection solution.
3. Reaction Monitoring:
-
Monitor the reaction by RP-HPLC as described in Protocol 1, step 3.
4. Work-up and Isolation:
-
Follow the same work-up and isolation procedure as detailed in Protocol 1, step 4.
Data Presentation
The following tables summarize quantitative data on the efficiency of Fmoc deprotection and the extent of aspartimide formation under different conditions.
Table 1: Kinetics of Fmoc Deprotection of Fmoc-Val in 20% Piperidine/DMF
| Time (minutes) | % Deprotection |
| 1 | ~90% |
| 5 | >99% |
| 15 | >99.9% |
Data is representative and based on typical reaction rates for Fmoc deprotection.[5]
Table 2: Influence of Deprotection Conditions on Aspartimide Formation for an Asp(OtBu)-Gly Containing Peptide
| Deprotection Reagent | Aspartimide Formation (%) | Reference |
| 20% Piperidine in DMF | 24.4 | [5] |
| 20% Piperidine, 1% Formic Acid in DMF | 22.5 | [5] |
| 5% Piperazine, 1% DBU, 1% Formic Acid in DMF | 2.4 | [5] |
This data, from a model peptide, illustrates the significant impact of the deprotection cocktail on the formation of aspartimide byproducts.
Mandatory Visualization
Caption: Experimental workflow for the solution-phase Fmoc deprotection of a protected peptide.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Deprotection | Insufficient reaction time or reagent. | Extend the reaction time and monitor by HPLC. Ensure the correct concentration and equivalents of piperidine are used. |
| Poor solubility of the peptide. | Add a co-solvent like dichloromethane (DCM) if compatible, or gently warm the reaction mixture. | |
| High Levels of Aspartimide Formation | Standard deprotection conditions are too harsh for the sequence. | Use Protocol 2 with an acidic additive like formic acid. Reduce the reaction temperature and time. Consider using a bulkier side-chain protecting group for Aspartic Acid in future syntheses if this is a recurring issue.[3] |
| Product is an oil or difficult to precipitate | Residual DMF or other solvents. | Ensure complete removal of DMF on the rotary evaporator. Use a larger volume of cold diethyl ether for precipitation. Place the sample in a -20°C freezer to aid precipitation. |
| The deprotected peptide is inherently less crystalline. | Lyophilization from a suitable solvent system (e.g., water/acetonitrile) may be an alternative to precipitation. | |
| Multiple peaks on HPLC of the crude product | Besides aspartimide, other side reactions like racemization or diketopiperazine formation may have occurred. | Optimize deprotection conditions (time, temperature, reagents). Purify the crude product using preparative RP-HPLC. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc gyanta hasítás és védtelenítés [sigmaaldrich.com]
- 5. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Use of Fmoc-3VVD-OH in an Automated Peptide Synthesizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3VVD-OH, chemically known as Fmoc-L-Valyl-L-Valyl-L-Aspartic acid(O-t-Bu)-OH, is a crucial tripeptide building block in the field of peptide chemistry and drug development. Its sequence is recognized by caspase-3, an executive enzyme in the apoptotic pathway, making it a valuable component in the synthesis of caspase-3 inhibitors and substrates.[1][2] Furthermore, this tripeptide is utilized as a linker in the development of antibody-drug conjugates (ADCs), highlighting its versatility in therapeutic applications.[3][][5]
These application notes provide a comprehensive guide for the efficient and high-purity synthesis of peptides incorporating Fmoc-3VVD-OH using an automated solid-phase peptide synthesizer (SPPS). The protocols detailed below address common challenges associated with this specific sequence, including potential steric hindrance and aspartimide formation, to ensure successful peptide synthesis.
Chemical Properties and Handling of Fmoc-3VVD-OH
Proper handling and storage of Fmoc-3VVD-OH are essential to maintain its integrity and ensure optimal performance in peptide synthesis.
| Property | Value |
| Molecular Formula | C₃₅H₄₇N₃O₈ |
| Molecular Weight | 653.77 g/mol |
| Appearance | White to off-white solid |
| Purity (Typical) | ≥98% |
| Storage Conditions | Store at -20°C, desiccated |
| Solubility | Soluble in DMF, NMP, and DCM |
Handling Recommendations:
-
Allow the reagent to warm to room temperature before opening to prevent moisture condensation.
-
Use in a well-ventilated area, preferably a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of the Fmoc-3VVD-OH tripeptide into a growing peptide chain on a solid support follows the standard Fmoc-SPPS workflow. However, due to its size and specific amino acid composition, certain parameters should be optimized to ensure high coupling efficiency and minimize side reactions.
Resin Selection
The choice of resin depends on the desired C-terminal functionality of the final peptide.
| Resin Type | C-Terminal Functionality | Recommended Use |
| Wang Resin | Carboxylic Acid | Standard choice for C-terminal acids. |
| Rink Amide Resin | Amide | For peptides with a C-terminal amide. |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid (fully protected) | Ideal for preparing protected peptide fragments and minimizing racemization of the C-terminal residue. |
Key Considerations for Synthesis
-
Steric Hindrance: The presence of two consecutive bulky valine residues can impede coupling efficiency. To overcome this, extended coupling times and/or the use of more potent activating agents are recommended.[6]
-
Aspartimide Formation: The aspartic acid residue is prone to the formation of a cyclic aspartimide intermediate, especially during the basic conditions of Fmoc deprotection. This can lead to the formation of β-aspartyl peptides and racemization.[7]
Experimental Protocols
The following protocols are designed for a standard 0.1 mmol scale synthesis on an automated peptide synthesizer. Reagent equivalents are calculated based on the initial resin loading.
Resin Preparation and Swelling
-
Place the desired resin (e.g., 150-200 mg of 0.5-0.7 mmol/g loading Rink Amide resin) in the reaction vessel of the peptide synthesizer.
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes with intermittent nitrogen bubbling or shaking.
Fmoc Deprotection
For each deprotection cycle, including the one prior to coupling Fmoc-3VVD-OH:
-
Drain the DMF from the swollen resin.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Allow the reaction to proceed for 5-10 minutes with agitation.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.
-
Thoroughly wash the resin with DMF (5-7 cycles) to remove all traces of piperidine.
To mitigate aspartimide formation, consider using a deprotection solution containing an additive:
| Deprotection Cocktail | Composition | Application Notes |
| Standard | 20% Piperidine in DMF | Sufficient for many sequences. |
| Reduced Aspartimide Formation | 20% Piperidine / 0.1 M HOBt in DMF | The addition of HOBt can suppress aspartimide formation. |
Coupling of Fmoc-3VVD-OH
-
In a separate vial, dissolve Fmoc-3VVD-OH (2-3 equivalents) and a suitable coupling reagent (e.g., HCTU, 2-3 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (4-6 equivalents) to the amino acid solution to initiate activation.
-
Immediately transfer the activated Fmoc-3VVD-OH solution to the reaction vessel containing the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with continuous agitation. A double coupling (repeating the coupling step with a fresh solution of activated Fmoc-3VVD-OH) is recommended to ensure complete reaction due to potential steric hindrance.
-
After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 cycles).
Recommended Coupling Reagents:
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Activation Time | Coupling Time | Notes |
| HCTU/DIEA | 1 : 1 : 2 | 2 min | 1-2 hours | Highly efficient and commonly used. |
| HATU/DIEA | 1 : 1 : 2 | 2 min | 1-2 hours | Recommended for sterically hindered couplings. |
| DIC/Oxyma | 1 : 1 : 1 | 5 min | 2-4 hours | Reduces racemization risk. |
Final Cleavage and Deprotection
The choice of cleavage cocktail is critical and depends on the other amino acids present in the peptide sequence.
-
After the final Fmoc deprotection and any N-terminal modification, wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Prepare the appropriate cleavage cocktail fresh.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice more.
-
Dry the crude peptide under vacuum.
Recommended Cleavage Cocktails:
| Reagent Cocktail | Composition (v/v or w/v) | Cleavage Time | Recommended Use |
| Reagent B | TFA (88%), Phenol (5%), Water (5%), TIS (2%) | 1-2 hours | For peptides without sensitive residues like Cys or Met.[8][9] |
| Reagent K | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%) | 1-2 hours | For peptides containing sensitive residues such as Cys, Met, Trp, and Tyr.[8][10] |
| TFA/TIS/Water | TFA (95%), TIS (2.5%), Water (2.5%) | 1-2 hours | A general-purpose, low-odor cocktail suitable for many sequences.[10] |
Expected Yield and Purity
The yield and purity of the final peptide are sequence-dependent. For a standard synthesis of a 10-15 amino acid peptide incorporating Fmoc-3VVD-OH, the following can be expected:
| Parameter | Expected Value | Notes |
| Crude Yield | 60-80% | Based on the initial resin loading. |
| Crude Purity (by RP-HPLC) | 50-70% | Highly dependent on the sequence and optimization of coupling and deprotection steps. |
| Final Yield (after purification) | 15-30% | Purification by preparative RP-HPLC is typically required. |
Visualizations
Caspase-3 Signaling Pathway
Caption: The central role of Caspase-3 in apoptosis.
Experimental Workflow for Fmoc-3VVD-OH in SPPS
Caption: Workflow for incorporating Fmoc-3VVD-OH.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Coupling Efficiency | Steric hindrance from Val-Val sequence. | Perform a double coupling; use a more potent coupling reagent like HATU; increase coupling time. |
| Presence of Deletion Peptides | Incomplete Fmoc deprotection. | Increase deprotection time; ensure thorough washing after deprotection. |
| Side Products with Same Mass | Aspartimide formation. | Use deprotection cocktail with HOBt; for highly sensitive sequences, consider using a backbone-protected aspartic acid derivative in the synthesis of the tripeptide.[7] |
| Low Crude Yield | Incomplete cleavage. | Ensure sufficient volume of cleavage cocktail and adequate cleavage time. |
Conclusion
The successful incorporation of Fmoc-3VVD-OH into a peptide sequence using an automated synthesizer is readily achievable with careful optimization of the synthesis parameters. By addressing the potential challenges of steric hindrance and aspartimide formation through the use of appropriate reagents and extended reaction times, researchers can obtain high-quality peptides for applications in drug discovery and development. The protocols and data presented in these application notes serve as a valuable resource for the effective utilization of this important tripeptide building block.
References
- 1. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. EP3405476A1 - METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER - Google Patents [patents.google.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Conjugation of Monomethyl Auristatin E (MMAE) to Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the covalent attachment of the potent cytotoxic agent Monomethyl Auristatin E (MMAE) to monoclonal antibodies (mAbs). This process is central to the development of Antibody-Drug Conjugates (ADCs), a therapeutic class designed for the targeted delivery of chemotherapy to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity.
MMAE, a synthetic analog of the natural product dolastatin 10, is a highly potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. When conjugated to an antibody that specifically targets a tumor-associated antigen, MMAE can be delivered directly to cancer cells. The protocols detailed below focus on the most common methods of MMAE conjugation: through the thiol groups of cysteine residues and the amine groups of lysine residues.
I. Cysteine-Based MMAE Conjugation
Cysteine-based conjugation is a widely utilized method that offers a greater degree of control over the drug-to-antibody ratio (DAR) compared to lysine-based methods. This approach typically involves the partial reduction of the antibody's interchain disulfide bonds to generate free thiol groups, which then react with a maleimide-functionalized MMAE linker-drug.
Experimental Workflow for Cysteine-Based Conjugation
Caption: Workflow for cysteine-based MMAE conjugation to an antibody.
Protocol 1: Partial Reduction of Antibody Interchain Disulfide Bonds
This protocol describes the reduction of interchain disulfide bonds in an antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) at a concentration of 5-10 mg/mL.
-
Reaction Buffer: 50 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5.
-
Reducing Agent Stock Solution: 10 mM Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) in Reaction Buffer.
Procedure:
-
Buffer Exchange: Ensure the antibody is in the appropriate Reaction Buffer. If necessary, perform buffer exchange using a desalting column.[1]
-
Reducer Addition: Add a calculated amount of the reducing agent stock solution to the antibody solution. A molar excess of 2-5 fold of reducing agent per antibody is a typical starting point.[2]
-
Incubation: Incubate the reaction mixture at 37°C for 60-90 minutes.[2] The temperature and incubation time can be optimized to control the extent of reduction.
-
Cooling: After incubation, immediately place the reaction mixture on ice to slow down the reduction process. The reduced antibody should be used promptly in the conjugation step.[2]
Protocol 2: Conjugation of MMAE-Maleimide to Reduced Antibody
This protocol details the conjugation of a maleimide-activated MMAE linker-drug to the generated thiol groups on the antibody.
Materials:
-
Reduced antibody solution from Protocol 1.
-
MMAE-Linker Stock Solution: 10 mM of a maleimide-containing MMAE linker (e.g., MC-vc-PAB-MMAE) in an organic solvent like dimethyl sulfoxide (DMSO).[1][2]
-
Reaction Buffer (as in Protocol 1).
Procedure:
-
Drug-Linker Addition: Add the MMAE-Linker Stock Solution to the reduced antibody solution. A molar excess of 5-10 fold of the drug-linker over the generated thiol groups is recommended.[2]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours with gentle agitation.[1][2]
-
Quenching (Optional): The reaction can be quenched by adding an excess of a thiol-containing reagent like N-acetylcysteine to react with any unreacted maleimide groups.
II. Lysine-Based MMAE Conjugation
Lysine-based conjugation utilizes the primary amine groups on the surface of the antibody. This method is generally simpler as it does not require a reduction step but often results in a more heterogeneous mixture of ADC species.
Experimental Workflow for Lysine-Based Conjugation
Caption: Workflow for lysine-based MMAE conjugation to an antibody.
Protocol 3: Conjugation of MMAE-NHS Ester to Antibody Lysine Residues
This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated MMAE linker-drug to the primary amines of lysine residues on the antibody.
Materials:
-
Monoclonal antibody (mAb) at a concentration of 1-2 mg/mL.
-
Reaction Buffer: PBS-based saline, pH 8.5. The pH is critical for controlling the drug-to-antibody ratio.[3]
-
MMAE-Linker Stock Solution: 10 mM of an NHS ester-containing MMAE linker (e.g., SC-vc-PAB-MMAE) in DMSO.[3]
Procedure:
-
Buffer Exchange: Exchange the antibody into the Reaction Buffer (pH 8.5).[3]
-
Drug-Linker Addition: Add the MMAE-Linker Stock Solution to the antibody solution. The molar ratio of drug-linker to antibody will need to be optimized to achieve the desired DAR.
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours with gentle stirring.[3]
-
Stopping the Reaction: The reaction is typically stopped by removing the unreacted drug-linker via purification.[3]
III. Purification and Analysis of MMAE-ADCs
Following conjugation, the crude reaction mixture contains the desired ADC, unconjugated antibody, free drug-linker, and potentially aggregates. Purification is essential to obtain a product with the desired characteristics.
Protocol 4: Purification of MMAE-ADCs
Materials:
-
Crude ADC mixture.
-
Purification Buffers: Dependent on the chromatography method (e.g., PBS for SEC, high and low salt buffers for HIC).
-
Chromatography System and Columns (e.g., Size-Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC)).
Procedure:
-
Size-Exclusion Chromatography (SEC): SEC is commonly used to separate the ADC from unconjugated drug-linker and other small molecules.[2]
-
Equilibrate the SEC column with a suitable buffer (e.g., PBS).
-
Load the crude ADC mixture onto the column.
-
Elute the ADC, which will be in the higher molecular weight fractions.
-
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different DARs, as the hydrophobicity of the ADC increases with the number of conjugated MMAE molecules.[4]
-
The ADC sample is loaded onto the HIC column in a high salt buffer.
-
A decreasing salt gradient is used to elute the different ADC species, with higher DAR species eluting at lower salt concentrations.
-
Quantitative Data Summary
The successful synthesis of an MMAE-conjugated antibody is confirmed through rigorous analytical characterization. The following tables summarize typical quantitative data obtained during the characterization of MMAE-ADCs.
Table 1: Typical Reaction Parameters for Cysteine-Based MMAE Conjugation
| Parameter | Typical Value/Range | Reference |
| Antibody Concentration | 5-10 mg/mL | [2] |
| Reducing Agent | TCEP or DTT | [2] |
| Reducer:Antibody Molar Ratio | 2-5 | [2] |
| Reduction Temperature | 37°C | [1][2] |
| Reduction Time | 60-90 minutes | [2] |
| Drug-Linker:Thiol Molar Ratio | 5-10 | [2] |
| Conjugation Temperature | Room Temperature | [1][2] |
| Conjugation Time | 1-2 hours | [1][2] |
Table 2: Characterization of a Purified MMAE-ADC
| Analytical Method | Parameter Measured | Typical Result | Reference |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) | Average DAR of 3.5-4.5 | [5][6] |
| Size-Exclusion Chromatography (SEC) | Purity and Aggregation | >95% monomer | [5][] |
| Reversed-Phase HPLC (RP-HPLC) | Average DAR and Purity | Provides resolution of different drug-loaded species | [4] |
| Mass Spectrometry (LC-MS) | DAR Distribution and Molecular Weight | Confirms the mass of different ADC species | [] |
| ELISA | Binding Affinity (EC50) | Low nM to pM range | [5][] |
| In vitro Cytotoxicity Assay | Potency (IC50) | Low nM to pM range | [5][8] |
IV. Mechanism of Action of MMAE
Once the ADC binds to its target antigen on a cancer cell, it is internalized, typically through endocytosis. The ADC is then trafficked to the lysosome, where the linker is cleaved by lysosomal proteases (in the case of a protease-cleavable linker like vc-PAB), releasing the active MMAE payload into the cytoplasm.
Intracellular Signaling Pathway of MMAE
Caption: Intracellular mechanism of action of an MMAE-based ADC.
Free MMAE potently inhibits tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[9] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase.[5][9] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the activation of a cascade of caspases, such as caspase-3 and caspase-9, and the cleavage of poly (ADP-ribose) polymerase (PARP), ultimately leading to programmed cell death.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Tumor radiosensitization by monomethyl auristatin E: mechanism of action and targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
Application Notes and Protocols for Fmoc-3VVD-OH Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the selection of solvents and reaction conditions for Fmoc-3VVD-OH, a cleavable linker commonly used in the synthesis of Antibody-Drug Conjugates (ADCs). The information is intended to assist researchers in optimizing reaction protocols for improved yield, purity, and efficiency.
Introduction to Fmoc-3VVD-OH
Fmoc-3VVD-OH is a tripeptide derivative composed of Valine, Valine, and Aspartic acid, with the N-terminus protected by a fluorenylmethyloxycarbonyl (Fmoc) group. It serves as a critical building block in the construction of drug-linker systems for ADCs. The choice of solvent is paramount in reactions involving Fmoc-3VVD-OH, as it influences solubility, reaction rates, and the potential for side reactions. This document outlines recommended solvents and provides standardized protocols for its use in solid-phase peptide synthesis (SPPS).
Solvent Recommendations and Properties
The selection of an appropriate solvent is critical for the success of Fmoc-3VVD-OH reactions, particularly in the context of Solid-Phase Peptide Synthesis (SPPS). The ideal solvent should effectively solvate the growing peptide chain and the resin, while ensuring the solubility of the Fmoc-protected amino acid and coupling reagents.
Key Considerations for Solvent Selection:
-
Solubility of Fmoc-3VVD-OH: The solvent must be capable of dissolving Fmoc-3VVD-OH to ensure efficient reaction kinetics.
-
Resin Swelling: In SPPS, the solvent must adequately swell the resin beads to allow reagents to access the reaction sites.
-
Reagent Stability: The solvent should not promote the degradation of the Fmoc protecting group or the coupling reagents.
-
Reaction Compatibility: The solvent must be compatible with all steps of the synthesis, including coupling and deprotection.
Data Presentation: Solvent Properties and Recommendations
| Solvent | Chemical Name | Key Properties & Recommendations |
| DMF | N,N-Dimethylformamide | Highly Recommended. A polar aprotic solvent that is the most commonly used in Fmoc-SPPS. It offers excellent solubilizing power for Fmoc-amino acids, including Fmoc-3VVD-OH, and promotes good resin swelling.[1] However, it can degrade over time to form dimethylamine, which can cause premature Fmoc deprotection.[1] It is recommended to use high-purity, fresh DMF. |
| NMP | N-Methyl-2-pyrrolidone | Recommended. Another polar aprotic solvent that is an excellent alternative to DMF. NMP is a better solvent for resin swelling and can lead to improved coupling yields, especially in difficult sequences.[1] However, some studies suggest that Fmoc-amino acids may be less stable in NMP over extended periods compared to DMF.[1] |
| DMSO | Dimethyl sulfoxide | Recommended (especially in mixtures). A highly polar aprotic solvent with excellent solubilizing capabilities. Fmoc-3VVD-OH is known to be soluble in DMSO (≥ 37 mg/mL). It is often used as a co-solvent with DMF or NMP to disrupt peptide aggregation and improve solubility for difficult couplings. |
| DCM | Dichloromethane | Not Generally Recommended for Fmoc Chemistry. While a good solvent for swelling polystyrene resins, it is less polar than DMF and NMP and may not be as effective in solvating the growing peptide chain.[1] Crucially, it can react with piperidine, the reagent used for Fmoc deprotection, to form an insoluble precipitate.[1] |
| "Green" Solvents | e.g., 2-MeTHF, CPME | Use with Caution. 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME) are being explored as more environmentally friendly alternatives to DMF and NMP. However, their use may require significant optimization of protocols, particularly for the Fmoc deprotection step, as they are generally less polar. |
Experimental Protocols
The following protocols are generalized for the use of Fmoc-3VVD-OH in the context of SPPS for the synthesis of an ADC linker. Researchers should optimize these protocols based on their specific peptide sequence, resin, and available equipment.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide-Linker using Fmoc-3VVD-OH
This protocol outlines the manual coupling of Fmoc-3VVD-OH onto a resin-bound peptide chain.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-3VVD-OH
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, Collidine)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Dichloromethane (DCM), ACS grade
-
Methanol, ACS grade
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the resin for 5 minutes, then drain.
-
Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of Fmoc-3VVD-OH:
-
In a separate vial, dissolve Fmoc-3VVD-OH (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation solution and mix for 1-2 minutes.
-
Add the activated Fmoc-3VVD-OH solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. The progress of the coupling can be monitored using a Kaiser test.
-
-
Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Wash the resin with DCM (3-5 times).
-
Wash the resin with Methanol (2-3 times) and dry under vacuum.
-
Protocol 2: Cleavage of the Peptide-Linker from the Resin
Materials:
-
Peptide-linker-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)
-
Cold diethyl ether
Procedure:
-
Place the dry peptide-linker-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide-linker.
-
Precipitate the crude peptide-linker by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated product.
-
Wash the pellet with cold diethyl ether and dry under vacuum.
-
Purify the crude peptide-linker by reverse-phase HPLC.
Visualizations
Logical Workflow for Fmoc-3VVD-OH in ADC Linker Synthesis
Caption: Workflow for ADC linker synthesis using Fmoc-3VVD-OH.
Signaling Pathway (Illustrative)
As Fmoc-3VVD-OH is a synthetic linker, it does not have a biological signaling pathway. The following diagram illustrates the logical relationship in solvent selection for Fmoc-SPPS.
References
Application Notes and Protocols for Downstream Processing of Peptides Synthesized with Fmoc-Protected Hydrophobic Dipeptide-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The solid-phase peptide synthesis (SPPS) of complex, modified peptides, particularly those intended for use as antibody-drug conjugates (ADCs), presents unique challenges in downstream processing. This document provides detailed application notes and protocols for the cleavage, purification, and characterization of peptides synthesized using Fmoc-protected hydrophobic dipeptide-drug conjugates. While the specific building block "Fmoc-3VVD-OH" is not a standard chemical designation, this guide is based on established procedures for analogous structures, such as those containing the Val-Val or Val-Cit dipeptide linked to a cytotoxic payload like Monomethyl Auristatin E (MMAE). It is assumed that the peptide of interest is highly hydrophobic and designed for subsequent conjugation to a carrier molecule.
The protocols outlined below are intended as a comprehensive guide. However, optimization will be necessary for each specific peptide sequence and modification to achieve the desired purity and yield.
I. Peptide Cleavage from Solid Support
The cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups is a critical step that can significantly impact the final product's integrity. The choice of cleavage cocktail is paramount, especially for complex peptides containing sensitive residues and hydrophobic moieties.
Experimental Protocol: TFA-Mediated Cleavage
Objective: To cleave the peptide from the solid-phase support and remove acid-labile side-chain protecting groups.
Materials:
-
Peptide-bound resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Scavengers: Triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), Thioanisole, Water (deionized)
-
Dichloromethane (DCM), HPLC grade
-
Cold diethyl ether
-
Centrifuge tubes (50 mL)
-
Sintered glass funnel
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen gas line
Cleavage Cocktail Formulations:
The selection of the cleavage cocktail depends on the amino acid composition of the peptide. Below are formulations for standard and scavenger-rich cocktails.
| Cocktail ID | Composition (v/v/v/v) | Recommended Use |
| Reagent B | TFA (88%), Phenol (5%), Water (5%), TIS (2%)[1] | General-purpose, "odorless" option for peptides with trityl-based protecting groups. |
| Reagent K | TFA (82.5%), Water (5%), Phenol (5%), Thioanisole (5%), EDT (2.5%) | For peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.[1] |
| TFA/TIS/H₂O | TFA (95%), TIS (2.5%), Water (2.5%) | For peptides without highly sensitive residues. |
| Reagent H | TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), Water (3%), Dimethylsulfide (2%), Ammonium Iodide (1.5% w/w) | Specifically designed to minimize methionine oxidation.[1] |
Procedure:
-
Resin Preparation: Place the dried peptide-bound resin (typically 100-200 mg) into a clean, dry reaction vessel or a 50 mL centrifuge tube.
-
Cleavage Cocktail Addition: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).[2]
-
Reaction: Gently agitate the mixture at room temperature for 2-4 hours. The optimal time should be determined empirically for each peptide. For peptides with multiple Arg(Pbf) residues, a longer cleavage time may be necessary.[2]
-
Peptide Collection: Filter the cleavage mixture through a sintered glass funnel to separate the resin. Collect the filtrate containing the cleaved peptide in a clean round-bottom flask.
-
Resin Washing: Wash the resin with a small volume of fresh TFA, followed by DCM, and combine the filtrates.
-
TFA Evaporation: Concentrate the collected filtrate using a rotary evaporator or a gentle stream of nitrogen to remove the majority of the TFA, reducing the volume to approximately 1-2 mL.
-
Peptide Precipitation: Precipitate the peptide by adding the concentrated solution dropwise to a large volume of cold diethyl ether (typically 40-50 mL). A white precipitate should form.
-
Pelleting and Washing: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic impurities.
-
Drying: Dry the peptide pellet under a high vacuum to remove any remaining ether. The crude peptide is now ready for purification.
Caption: Workflow for peptide cleavage and precipitation.
II. Peptide Purification by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the standard method for purifying synthetic peptides.[3] The separation is based on the hydrophobicity of the peptide. For highly hydrophobic peptides, such as those containing a dolastatin analog, modifications to the standard protocol may be necessary.
Experimental Protocol: Preparative RP-HPLC
Objective: To purify the crude peptide to a high degree of homogeneity.
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase column (preparative scale, e.g., 21.2 x 250 mm, 5-10 µm particle size)
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)
-
Crude peptide dissolved in a minimal amount of a suitable solvent (e.g., DMSO, or Mobile Phase A/B mixture)
-
Fraction collector
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a small volume of a solvent that ensures complete solubilization. For very hydrophobic peptides, a small amount of DMSO or formic acid may be required.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A/5% B) until a stable baseline is achieved.
-
Injection: Inject the dissolved crude peptide onto the column.
-
Elution and Fraction Collection: Elute the peptide using a linear gradient of Mobile Phase B. A shallow gradient is often necessary to achieve good separation of closely eluting impurities.[4] Collect fractions based on the UV chromatogram (monitoring at 220 nm and 280 nm).
-
Analytical HPLC of Fractions: Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction.
-
Pooling and Lyophilization: Pool the fractions containing the peptide of the desired purity (>95%). Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.
Gradient Profiles for HPLC Purification:
| Gradient Profile | Time (min) | % Mobile Phase B (ACN with 0.1% TFA) | Recommended Use |
| Standard | 0-5 | 5 | For peptides of moderate hydrophobicity. |
| 5-35 | 5 -> 65 | ||
| 35-40 | 65 -> 95 | ||
| 40-45 | 95 | ||
| 45-50 | 95 -> 5 | ||
| Hydrophobic | 0-5 | 20 | For highly hydrophobic peptides.[3] |
| 5-45 | 20 -> 80 | A slower gradient may be required for better resolution. | |
| 45-50 | 80 -> 95 | ||
| 50-55 | 95 | ||
| 55-60 | 95 -> 20 |
Caption: Workflow for RP-HPLC purification of peptides.
III. Peptide Characterization
Thorough characterization of the purified peptide is essential to confirm its identity, purity, and integrity.
Experimental Protocols:
1. Mass Spectrometry (MS)
Objective: To determine the molecular weight of the purified peptide and confirm its amino acid sequence.
Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
Procedure:
-
Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., 50% ACN in water with 0.1% formic acid).
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range.
-
Compare the observed molecular weight with the calculated theoretical molecular weight.
-
For sequence confirmation, perform tandem MS (MS/MS) to obtain fragmentation data.
2. Analytical Reversed-Phase HPLC (RP-HPLC)
Objective: To determine the purity of the final peptide product.
Instrumentation and Materials:
-
Analytical HPLC system with a UV detector
-
C18 reversed-phase column (analytical scale, e.g., 4.6 x 150 mm, 3-5 µm particle size)
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)
-
Purified peptide dissolved in Mobile Phase A
Procedure:
-
Equilibrate the analytical C18 column with the initial mobile phase conditions.
-
Inject a small amount of the purified peptide solution.
-
Run a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Integrate the peak areas in the chromatogram to calculate the percentage purity.
Summary of Characterization Data:
| Analytical Technique | Parameter Measured | Expected Result |
| Mass Spectrometry (MS) | Molecular Weight | Observed mass should match the calculated mass within an acceptable error range. |
| Tandem MS (MS/MS) | Fragment Ions | Fragmentation pattern should be consistent with the expected peptide sequence. |
| Analytical RP-HPLC | Purity | A single major peak, with purity typically >95%. |
| Amino Acid Analysis | Amino Acid Composition | The relative ratios of amino acids should match the theoretical composition. |
IV. Signaling Pathway of MMAE-Containing ADCs
Peptides synthesized with a dipeptide-drug conjugate like Val-Cit-MMAE are often used as payloads in ADCs. The following diagram illustrates the general mechanism of action of such an ADC.
Caption: General signaling pathway of an ADC with a cleavable vc-MMAE payload.[5][6]
Conclusion
The downstream processing of peptides synthesized with hydrophobic dipeptide-drug conjugates requires careful optimization of cleavage and purification protocols. The methods described in this document provide a robust starting point for obtaining high-purity peptides suitable for research and drug development applications. Thorough characterization of the final product is crucial to ensure its identity and quality.
References
- 1. peptide.com [peptide.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. A story of peptides, lipophilicity and chromatography – back and forth in time - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00027J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. cphi-online.com [cphi-online.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Fmoc-3VVD-OH in the Development of Novel Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a transformative class of targeted cancer therapeutics, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity. The linker, which connects the monoclonal antibody (mAb) to the cytotoxic payload, is a critical determinant of an ADC's efficacy and safety profile. Fmoc-3VVD-OH is a specialized, cleavable linker precursor for the synthesis of ADCs. This tripeptide linker, composed of Valine-Valine-Aspartic acid, is designed to be selectively cleaved by caspase-3, an executioner enzyme frequently activated in apoptotic tumor cells.
The strategic use of a caspase-3-cleavable linker like the one derived from Fmoc-3VVD-OH offers a unique mechanism of action. Upon internalization into a target cancer cell and the initiation of apoptosis, activated caspase-3 can cleave the linker, releasing the cytotoxic payload. This intracellular release contributes to the targeted killing of the antigen-expressing cancer cell. Furthermore, if the released payload is membrane-permeable, it can diffuse into neighboring antigen-negative tumor cells, inducing a "bystander effect" that enhances the ADC's overall anti-tumor activity, a crucial feature for overcoming tumor heterogeneity.
These application notes provide a comprehensive guide to the use of Fmoc-3VVD-OH in the development of novel ADCs, including detailed protocols for drug-linker synthesis, ADC conjugation, and in vitro characterization.
Data Presentation
The following tables provide illustrative quantitative data based on studies of ADCs with caspase-3 cleavable linkers. While specific data for a 3VVD linker is not widely available in the public domain, the data presented for the similar DEVD (Asp-Glu-Val-Asp) caspase-3 cleavable linker can serve as a valuable reference point for expected performance.
Table 1: Illustrative In Vitro Cytotoxicity of a Caspase-3 Cleavable ADC (DEVD-linker-Payload) vs. a Standard Linker ADC (vc-linker-Payload)
| Cell Line | Target Antigen | ADC Construct | IC50 (nM) |
| SK-BR-3 | HER2 | Trastuzumab-DEVD-MMAE | 0.5 - 2.0 |
| SK-BR-3 | HER2 | Trastuzumab-vc-MMAE | 0.2 - 1.0 |
| BT-474 | HER2 | Trastuzumab-DEVD-MMAE | 1.0 - 5.0 |
| BT-474 | HER2 | Trastuzumab-vc-MMAE | 0.5 - 2.5 |
| MDA-MB-468 | HER2-negative | Trastuzumab-DEVD-MMAE | > 1000 |
| MDA-MB-468 | HER2-negative | Trastuzumab-vc-MMAE | > 1000 |
Note: The data presented are hypothetical and collated from typical ranges observed for similar ADC constructs in scientific literature. Actual IC50 values will vary depending on the specific antibody, payload, drug-to-antibody ratio (DAR), and experimental conditions.
Table 2: Illustrative Quantitative Analysis of the Bystander Effect of a Caspase-3 Cleavable ADC
| Co-culture Ratio (Antigen-Positive : Antigen-Negative) | ADC Concentration (nM) | % Viability of Antigen-Negative Cells (Standard vc-linker ADC) | % Viability of Antigen-Negative Cells (Caspase-3 Cleavable DEVD-linker ADC) |
| 1:1 | 10 | 85% | 60% |
| 1:3 | 10 | 90% | 75% |
| 1:5 | 10 | 95% | 85% |
| 0:1 (Control) | 10 | 100% | 100% |
Note: This table illustrates the enhanced bystander killing effect of a caspase-3 cleavable ADC compared to a standard cathepsin-B cleavable ADC. The data is representative and actual results will be dependent on the cell lines, payload permeability, and assay conditions.
Experimental Protocols
Protocol 1: Synthesis of Fmoc-3VVD-PABC-MMAE Drug-Linker
This protocol describes the synthesis of the drug-linker construct using Fmoc-3VVD-OH, a p-aminobenzyl carbamate (PABC) self-immolative spacer, and the cytotoxic payload Monomethyl Auristatin E (MMAE).
Materials:
-
Fmoc-3VVD-OH
-
p-aminobenzyl alcohol (PABA)
-
N,N'-Disuccinimidyl carbonate (DSC) or phosgene equivalent
-
Monomethyl Auristatin E (MMAE)
-
Solid-phase synthesis resin (e.g., 2-Chlorotrityl chloride resin)
-
Fmoc-Asp(OtBu)-OH, Fmoc-Val-OH
-
Coupling reagents: HBTU, HOBt, or HATU
-
Base: Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diethyl ether
-
Purification: Reverse-phase HPLC system
Procedure:
-
Solid-Phase Peptide Synthesis of Fmoc-Val-Val-Asp(OtBu)-OH:
-
Swell the 2-chlorotrityl chloride resin in DCM.
-
Couple the first amino acid, Fmoc-Asp(OtBu)-OH, to the resin using DIPEA in DCM.
-
Wash the resin and cap any unreacted sites.
-
Perform Fmoc deprotection using 20% piperidine in DMF.
-
Sequentially couple Fmoc-Val-OH twice using a coupling agent like HATU and DIPEA in DMF. Perform Fmoc deprotection after each coupling.
-
-
Coupling of p-Aminobenzyl Alcohol (PABA):
-
After the final Fmoc deprotection, couple p-aminobenzyl alcohol to the N-terminus of the peptide on the resin.
-
-
Cleavage from Resin:
-
Cleave the Fmoc-Val-Val-Asp(OtBu)-PABA from the resin using a mild cleavage cocktail to preserve the acid-labile side-chain protecting group.
-
-
Activation of PABA:
-
React the hydroxyl group of the PABA moiety with N,N'-disuccinimidyl carbonate (DSC) or a similar activating agent to form a p-nitrophenyl carbonate or other activated ester.
-
-
Conjugation of MMAE:
-
React the activated Fmoc-Val-Val-Asp(OtBu)-PABC with MMAE in a suitable solvent like DMF with a base such as DIPEA.
-
-
Side-Chain Deprotection and Purification:
-
Treat the conjugate with a strong acid cocktail (e.g., 95% TFA) to remove the OtBu protecting group from the aspartic acid residue.
-
Purify the final Fmoc-3VVD-PABC-MMAE drug-linker by reverse-phase HPLC.
-
Lyophilize the purified product.
-
Protocol 2: Conjugation of Drug-Linker to Monoclonal Antibody
This protocol outlines the conjugation of the synthesized drug-linker to a monoclonal antibody via cysteine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Fmoc-3VVD-PABC-MMAE drug-linker
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching agent: N-acetylcysteine
-
Purification: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF)
-
Solvent: Dimethyl sulfoxide (DMSO)
Procedure:
-
Antibody Reduction:
-
Incubate the mAb with a molar excess of TCEP at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.
-
-
Drug-Linker Conjugation:
-
Dissolve the Fmoc-3VVD-PABC-MMAE in DMSO.
-
Add the drug-linker solution to the reduced antibody solution. The molar ratio of drug-linker to antibody will determine the final drug-to-antibody ratio (DAR).
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Quenching:
-
Add an excess of N-acetylcysteine to quench any unreacted drug-linker.
-
-
Purification:
-
Purify the resulting ADC from unconjugated drug-linker and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Buffer exchange the purified ADC into a formulation buffer.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or mass spectrometry.
-
Assess the level of aggregation by size-exclusion chromatography (SEC).
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 value of the ADC in antigen-positive and antigen-negative cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC constructs and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibody in complete cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions.
-
Incubate for 72-96 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.
-
Protocol 4: In Vitro Bystander Effect Assay (Co-culture Method)
This protocol is for assessing the bystander killing effect of the ADC.
Materials:
-
Antigen-positive cancer cell line
-
Antigen-negative cancer cell line stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADC constructs and control antibody
-
Fluorescence microscope or high-content imaging system
-
96-well plates
Procedure:
-
Co-culture Seeding:
-
Seed a mixture of antigen-positive and GFP-expressing antigen-negative cells at a defined ratio (e.g., 1:1, 1:3, 1:5) in a 96-well plate.
-
As a control, seed the antigen-negative cells alone.
-
-
ADC Treatment:
-
Treat the co-cultures with a fixed, clinically relevant concentration of the ADC.
-
Incubate for 72-96 hours.
-
-
Imaging and Analysis:
-
Image the wells using a fluorescence microscope to visualize the GFP-expressing antigen-negative cells.
-
Quantify the number of viable GFP-positive cells in each well using image analysis software.
-
-
Data Interpretation:
-
Compare the viability of the antigen-negative cells in the co-culture with their viability when cultured alone in the presence of the ADC. A significant decrease in the viability of antigen-negative cells in the co-culture indicates a bystander effect.
-
Mandatory Visualization
Caption: Experimental workflow for the development of an ADC using Fmoc-3VVD-OH.
Caption: Signaling pathway of an ADC with a caspase-3 cleavable 3VVD linker.
Troubleshooting & Optimization
Preventing side reactions during MMAE synthesis from Fmoc-3VVD-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Monomethyl Auristatin E (MMAE) from its precursor, Fmoc-3VVD-OH. Our goal is to help you navigate and overcome common challenges to ensure a successful synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common side reactions observed during the synthesis of MMAE from Fmoc-3VVD-OH, and how can they be minimized?
A1: The synthesis of MMAE, a potent and structurally complex tetrapeptide, is prone to several side reactions. The most common issues include racemization, incomplete coupling, and unwanted side-chain reactions.[1]
-
Racemization: The chiral centers of the unique amino acids in the MMAE core, such as dolaisoleuine and dolaproine, are particularly susceptible to epimerization under standard peptide coupling conditions.[1] This can result in diastereomeric impurities that are challenging to separate from the final product.
-
Incomplete Coupling: The significant steric hindrance around the N-methylated amino acids and the bulky side chains of the constituent amino acids can lead to incomplete coupling reactions.[1] This results in the formation of deletion peptides, which are missing one or more amino acid residues.
-
Side-Chain Reactions: Unwanted reactions can occur on the functional groups of the amino acid side chains if they are not adequately protected. For example, the hydroxyl group of the norephedrine moiety could be acylated if left unprotected.[1]
Strategies to mitigate these side reactions are detailed in the questions below.
Q2: How can I effectively minimize racemization during the coupling steps?
A2: Minimizing racemization is critical for obtaining stereochemically pure MMAE. Several strategies can be employed:
-
Choice of Coupling Reagents and Additives: Utilizing coupling reagents known to suppress racemization is crucial. The use of additives like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) in conjunction with carbodiimides can significantly reduce the risk of epimerization.[1] For challenging couplings, consider using uronium- or phosphonium-based reagents like HATU, HBTU, or PyBOP.[2]
-
Control of Reaction Conditions: Careful management of reaction temperature and time is essential. Lowering the reaction temperature generally helps to reduce the rate of racemization.[1]
-
Choice of Base: A sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) is commonly used to minimize racemization.[1]
Q3: I am observing a low yield of my final product. What are the likely causes and how can I improve it?
A3: Low final yields of MMAE can often be attributed to incomplete coupling reactions, loss of product during purification, or aggregation of the peptide chain on the solid support.[1]
-
Addressing Incomplete Coupling: To combat incomplete coupling due to steric hindrance, consider using a higher excess of the acylating agent and extending the coupling time.[1] For particularly difficult couplings, performing a "double coupling" where the coupling step is repeated with fresh reagents can be effective.[1][3]
-
Minimizing Purification Losses: Optimize your HPLC purification conditions to reduce peak broadening and subsequent loss of material.[1] This may involve adjusting the gradient, flow rate, or trying a different stationary phase.
-
Preventing Aggregation: Peptide aggregation on the solid support can be minimized by synthesizing on a low-substitution resin or by using additives that disrupt hydrogen bonding.[1]
Q4: I'm having difficulty purifying MMAE and removing synthesis-related impurities. What are the recommended purification methods?
A4: The purification of MMAE can be challenging due to the presence of closely related impurities, such as diastereomers, and the potential for peptide aggregation.[1]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most common and effective method for purifying MMAE.[4] Optimization of the HPLC gradient is key to achieving good resolution between the desired product and impurities.[1] You may also consider using a different stationary phase or an ion-pairing reagent to improve separation.[1]
-
Managing Aggregation during Purification: If you suspect aggregation of the purified peptide, lyophilizing the MMAE from a solution containing a low concentration of an organic acid, such as acetic acid, can help to disrupt these aggregates.[1]
Data Presentation
Table 1: Recommended Coupling Reagents and Conditions for MMAE Synthesis
| Parameter | Recommendation | Rationale |
| Coupling Reagents | HATU, HBTU, TBTU, PyBOP | High efficiency, especially for sterically hindered couplings.[2] |
| Additives | HOBt, OxymaPure® | Suppress racemization, particularly when used with carbodiimides.[1] |
| Equivalents of Reagents | 1.5 - 5 equivalents | Higher equivalents may be necessary for challenging couplings.[2] |
| Solvent | High-purity, anhydrous DMF or NMP | Ensures optimal solubility and reactivity.[2] |
| Temperature | Room temperature (can be lowered to reduce side reactions) | Lower temperatures minimize racemization.[1][2] |
| Reaction Time | 1 - 4 hours (monitor for completion) | Extended time may be needed for sterically hindered residues.[2] |
Experimental Protocols
While specific, detailed industrial synthesis protocols for MMAE are often proprietary, the following provides a general methodology for the solid-phase peptide synthesis (SPPS) of a complex peptide like MMAE.
General Solid-Phase Peptide Synthesis (SPPS) Protocol for MMAE Core
-
Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
First Amino Acid Loading: Couple the first Fmoc-protected amino acid (e.g., Fmoc-Dolaphenine) to the resin using a suitable base like DIPEA in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with a 20% solution of piperidine in DMF.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-protected amino acid (e.g., Fmoc-Dolaisoleuine) with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow the reaction to proceed for 1-4 hours.
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.[1]
-
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the MMAE sequence.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[5]
-
Purification: Purify the crude peptide using preparative RP-HPLC to obtain the final MMAE product.[4]
Mandatory Visualization
Caption: General workflow for the solid-phase synthesis of MMAE.
Caption: Troubleshooting common side reactions in MMAE synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimizing the enzymatic release of MMAE from isoDGR-based small molecule drug conjugate by incorporation of a GPLG-PABC enzymatically cleavable linker - PMC [pmc.ncbi.nlm.nih.gov]
Issues with Fmoc-3VVD-OH solubility in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-3VVD-OH, focusing on issues related to its solubility in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is Fmoc-3VVD-OH and what are its general solubility characteristics?
A1: Fmoc-3VVD-OH is a protected peptide derivative commonly used as a caspase-2 inhibitor and an intermediate in the synthesis of antibody-drug conjugate (ADC) linkers. Structurally, it is a tripeptide derivative (Val-Val-Asp) with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The presence of two hydrophobic valine residues and the large, aromatic Fmoc group gives the molecule a significant hydrophobic character. Consequently, it is poorly soluble in aqueous solutions but is generally soluble in polar aprotic organic solvents.
Q2: In which organic solvents is Fmoc-3VVD-OH typically soluble?
A2: Fmoc-3VVD-OH is known to be soluble in Dimethyl Sulfoxide (DMSO)[1]. Based on the behavior of structurally similar Fmoc-protected hydrophobic peptides, it is also expected to be soluble in other common polar aprotic solvents used in peptide synthesis, such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[2][3][4] Chlorinated solvents like Dichloromethane (DCM) may also be used, though sometimes require the addition of DMF to achieve complete dissolution for certain Fmoc-amino acids.
Q3: I am having trouble dissolving my vial of Fmoc-3VVD-OH. What are the common causes?
A3: Difficulty in dissolving Fmoc-3VVD-OH can arise from several factors:
-
Inappropriate Solvent Choice: Using a non-polar or aqueous solvent will likely result in poor solubility.
-
Peptide Aggregation: Due to its hydrophobic nature, the peptide can aggregate, making it difficult to dissolve.[3] This is a common issue with hydrophobic peptides.
-
Insufficient Solvent Volume: The concentration may be too high for the chosen solvent.
-
Low Temperature: Dissolution may be slower or incomplete at lower temperatures.
Q4: Are there any techniques to improve the solubility of Fmoc-3VVD-OH?
A4: Yes, if you encounter solubility issues, you can try the following methods:
-
Sonication: Briefly sonicating the sample can help break up aggregates and facilitate dissolution. It is recommended to sonicate in short bursts (e.g., 3 times for 10 seconds) and cool the sample on ice in between to prevent heating.
-
Gentle Warming: Gently warming the solution can increase the solubility of the peptide. However, avoid excessive heat as it may cause degradation.
-
Vortexing: Vigorous vortexing can aid in the dissolution process.
-
Co-solvents: For particularly difficult cases, using a mixture of solvents can be effective. A common practice for hydrophobic Fmoc-peptides is to first dissolve the compound in a small amount of a strong organic solvent like DMSO, and then slowly dilute it with another solvent like DMF.
Q5: How does Fmoc-3VVD-OH function as a caspase-2 inhibitor?
A5: Fmoc-3VVD-OH is designed to target and inhibit caspase-2, an initiator caspase involved in specific apoptotic signaling pathways. In response to cellular stresses like DNA damage, a protein complex called the PIDDosome forms, which recruits and activates pro-caspase-2. Activated caspase-2 then cleaves downstream targets, such as the pro-apoptotic protein Bid, initiating the mitochondrial pathway of apoptosis. Fmoc-3VVD-OH likely acts as a competitive inhibitor, binding to the active site of caspase-2 to block its proteolytic activity.
Estimated Solubility Data
Disclaimer: The following table provides estimated solubility values for Fmoc-3VVD-OH based on data from structurally similar Fmoc-protected amino acids and general principles of peptide solubility. These values have not been experimentally verified for Fmoc-3VVD-OH and should be used as a guideline for initial experiments. It is always recommended to perform a solubility test on a small amount of the product first.
| Solvent | Abbreviation | Estimated Solubility | Notes |
| Dimethyl Sulfoxide | DMSO | High (>50 mg/mL) | A vendor reports Fmoc-3VVD-OH is soluble in DMSO.[1] Similar Fmoc-amino acids show solubility up to 100 mg/mL. |
| N,N-Dimethylformamide | DMF | High (>25 mg/mL) | A common and effective solvent for Fmoc-protected peptides.[3][4] |
| N-Methyl-2-pyrrolidone | NMP | High (>25 mg/mL) | Often used interchangeably with DMF; can be better for preventing aggregation of hydrophobic peptides.[4] |
| Dichloromethane | DCM | Moderate | Often used in peptide synthesis, but may require a co-solvent like DMF for complete dissolution of some Fmoc derivatives. |
| Acetonitrile | ACN | Low to Moderate | Can be used, but generally less effective for highly hydrophobic peptides compared to DMSO or DMF. |
| Water | H₂O | Insoluble | The molecule is highly hydrophobic. |
| Methanol | MeOH | Low | May achieve low concentration solubility, but not ideal. |
Experimental Protocols
Protocol 1: Standard Dissolution of Fmoc-3VVD-OH
This protocol is for preparing a stock solution in a standard organic solvent.
Materials:
-
Vial of lyophilized Fmoc-3VVD-OH
-
High-purity DMSO or DMF
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Methodology:
-
Allow the vial of Fmoc-3VVD-OH to warm to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.
-
Add the desired volume of high-purity DMSO or DMF to the vial to achieve the target concentration (e.g., for a 10 mg/mL stock solution, add 100 µL to 1 mg of peptide).
-
Cap the vial securely and vortex vigorously for 30-60 seconds.
-
Visually inspect the solution. If undissolved particles remain, proceed to the troubleshooting protocol.
-
Once fully dissolved, the solution should be clear. Aliquot into smaller volumes for storage to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.
Protocol 2: Troubleshooting Poor Solubility
Use this protocol if the standard method fails to yield a clear solution.
Methodology:
-
Sonication: Place the vial containing the peptide-solvent mixture in a sonicating water bath. Apply short bursts of sonication (e.g., 3 cycles of 15 seconds on, 30 seconds off). Keep the water cool to prevent sample heating.
-
Gentle Warming: If sonication is not fully effective, warm the solution gently in a water bath at 30-40°C for 5-10 minutes. Vortex intermittently. Caution: Do not overheat, as it may risk peptide degradation.
-
Co-Solvent Approach: a. If the peptide was initially suspended in a solvent like DMF, add a small volume of DMSO (e.g., 10% of the total volume) and vortex/sonicate. b. Alternatively, start by dissolving the entire sample in a minimal volume of pure DMSO. Once dissolved, slowly add your desired secondary solvent (e.g., DMF) dropwise while vortexing to reach the final desired concentration. If precipitation occurs, you have exceeded the solubility limit in that solvent mixture.
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for dissolving Fmoc-3VVD-OH.
Caption: Mechanism of Caspase-2 inhibition by Fmoc-3VVD-OH.
References
Technical Support Center: Purification of Peptides Containing Hydrophobic Sequences like Fmoc-Val-Val-Asp-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of peptides incorporating the hydrophobic sequence Val-Val-Asp (VVD), particularly when synthesized using Fmoc chemistry.
Troubleshooting Guide
Researchers often face difficulties with peptide aggregation and poor solubility during the purification of hydrophobic peptides, leading to low yield and purity. This guide addresses common issues and provides systematic solutions.
| Problem | Potential Cause | Recommended Solution | Relevant Citation |
| Low peptide recovery after cleavage | Incomplete coupling or deprotection during synthesis. | - Perform a double coupling step with fresh reagents. - Use a Kaiser test to confirm complete deprotection before proceeding with the next coupling step. | [1] |
| Peptide aggregation on the resin. | - Switch to N-methylpyrrole (NMP) or add dimethylsulfoxide (DMSO) to the solvent. - Sonicate the reaction mixture during synthesis. - Couple at a higher temperature. - Add chaotropic salts such as CuLi, NaClO4, or KSCN. | [2] | |
| Poor peak shape or resolution in HPLC | Peptide aggregation in the purification buffer. | - Add organic modifiers like acetonitrile (ACN) or isopropanol to the mobile phase to disrupt hydrophobic interactions. - Use a shallower gradient during HPLC elution. - Increase the column temperature. | [3] |
| Ion-pairing issues. | - Ensure trifluoroacetic acid (TFA) concentration is optimal (typically 0.1%) in both mobile phases. - For LC/MS applications, consider using formic acid (FA) as a weaker ion-pairing reagent to reduce ion suppression. | [4] | |
| Presence of unexpected peaks in HPLC/MS | Side reactions during synthesis. | - For sequences containing Asp-Gly, Asp-Ala, or Asp-Ser, aspartimide formation is common. Adding HOBt to the piperidine deprotection solution can reduce this. - To avoid guanidinylation of the N-terminus, pre-activate the protected amino acids before adding them to the peptide-resin. | [2] |
| Impurities in Fmoc-amino acids. | - Use high-purity Fmoc-amino acids (>99%). - Consider purifying raw Fmoc-amino acids by recrystallization before synthesis. | [1][5] | |
| Peptide is insoluble in aqueous buffers | High hydrophobicity of the peptide sequence. | - Initially, attempt to dissolve the peptide in a small amount of organic solvent like DMSO, DMF, or ACN, and then slowly add the aqueous buffer. - For basic peptides, use a small amount of dilute acetic acid. For acidic peptides, use dilute ammonium bicarbonate. | [6] |
Frequently Asked Questions (FAQs)
Q1: My peptide containing the VVD sequence is completely insoluble after cleavage and precipitation. What should I do?
A1: Peptides with a high content of hydrophobic residues like Valine are prone to insolubility in aqueous solutions.[6][7] First, try dissolving the lyophilized peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[6] Once dissolved, you can slowly add your desired aqueous buffer, vortexing continuously. If precipitation occurs, you may need to perform purification under denaturing conditions or with a higher percentage of organic solvent in your initial mobile phase.
Q2: I am observing a significant peak broadening and tailing during the RP-HPLC purification of my VVD-containing peptide. What could be the cause?
A2: Peak broadening and tailing are often symptoms of on-column aggregation or secondary interactions with the stationary phase. For hydrophobic peptides, aggregation is a common issue.[8] To address this, you can try the following:
-
Increase the organic modifier concentration: Start your gradient with a higher percentage of acetonitrile or isopropanol.
-
Elevate the column temperature: Running the purification at 40-60°C can help disrupt hydrophobic interactions and improve peak shape.
-
Use a different ion-pairing agent: While TFA is standard, sometimes other ion-pairing agents can improve peak symmetry.
-
Check silica purity of the column: Metal ion impurities in the silica can cause peak tailing. Using a high-purity silica column can mitigate this issue.[3]
Q3: My mass spectrometry results show a +51 Da adduct on my peptide, which contains a C-terminal cysteine in addition to the VVD sequence. What is this modification?
A3: A mass shift of +51 Da is characteristic of the formation of 3-(1-Piperidinyl)alanine. This side reaction can occur with peptides containing a C-terminal cysteine when using Fmoc/tBu chemistry. The basic conditions of piperidine used for Fmoc deprotection can lead to the elimination of the cysteine's protected sulfhydryl group, forming a dehydroalanine residue, which then reacts with piperidine.[2] Using a sterically bulky protecting group like trityl (Trt) for the cysteine can help minimize this side reaction.[2]
Q4: How can I prevent aspartimide formation in my VVD peptide, since it contains an aspartic acid residue?
A4: Aspartimide formation is a significant side reaction, especially in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser, and can be promoted by the basic conditions of Fmoc deprotection.[8] To minimize this:
-
Add HOBt or Oxyma to the piperidine deprotection solution.[2]
-
Use a pseudoproline dipeptide to protect the backbone at the site of potential aspartimide formation.[9]
-
For Asp-Gly sequences, using Fmoc-Asp(OtBu)-(Dmb)Gly-OH can completely prevent this side reaction.[9]
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection of a Resin-Bound Peptide
This protocol outlines the standard procedure for cleaving the peptide from the resin and removing side-chain protecting groups.
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual N,N-dimethylformamide (DMF).[10]
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for your peptide sequence. A common cocktail is Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v).[7] TIS acts as a scavenger to trap reactive carbocations generated during deprotection.
-
Cleavage Reaction: Add the cleavage cocktail to the peptidyl-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional mixing.[7][10]
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.[11]
-
Peptide Isolation: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and cleavage byproducts.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification.
Protocol 2: Reversed-Phase HPLC (RP-HPLC) Purification of a Hydrophobic Peptide
This protocol provides a general method for the purification of hydrophobic peptides like those containing a VVD sequence.
-
Sample Preparation: Dissolve the crude, lyophilized peptide in a minimal amount of a suitable solvent. For hydrophobic peptides, this may be DMSO, followed by dilution with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).[6]
-
Column and Mobile Phases:
-
Column: A C18 stationary phase is typically used for peptide purification.[3]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 1 mL/min for an analytical column (4.6 mm ID) or scaled up accordingly for preparative columns.[3]
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Gradient: A shallow gradient is often beneficial for separating closely eluting impurities. A typical gradient might be 5-65% Mobile Phase B over 60 minutes. This may need to be optimized based on the hydrophobicity of the peptide.
-
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Analysis and Lyophilization: Analyze the collected fractions for purity by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final purified peptide.
Visualizations
Caption: General workflow for peptide synthesis, purification, and analysis.
Caption: Troubleshooting logic for common peptide purification challenges.
References
- 1. kilobio.com [kilobio.com]
- 2. peptide.com [peptide.com]
- 3. hplc.eu [hplc.eu]
- 4. agilent.com [agilent.com]
- 5. ajpamc.com [ajpamc.com]
- 6. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. rsc.org [rsc.org]
How to avoid racemization during Fmoc-3VVD-OH activation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid racemization during the activation of sterically hindered peptide fragments, with a focus on sequences like Fmoc-Val-Val-Val-OH.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a problem during the activation of Fmoc-Val-Val-Val-OH?
A1: Racemization is the conversion of a chiral molecule into its mirror image (enantiomer), leading to a loss of stereochemical integrity. In peptide synthesis, the L-amino acids can convert to D-amino acids during the activation of the carboxylic acid group for coupling. This is particularly problematic for peptides with C-terminal sterically hindered amino acids like Valine in Fmoc-Val-Val-Val-OH. The primary mechanism involves the formation of a planar 5(4H)-oxazolone intermediate, which can be protonated from either side, leading to a mixture of L and D forms. The presence of the D-enantiomer in the final peptide can drastically alter its biological activity and pharmacological properties.
Q2: Which coupling reagents are recommended to minimize racemization with sterically hindered peptides?
A2: The choice of coupling reagent is critical for suppressing racemization. For sterically hindered and racemization-prone fragments like Fmoc-Val-Val-Val-OH, carbodiimides (e.g., DIC) in the presence of an additive are generally preferred over uronium/aminium-based reagents (e.g., HBTU, HATU) which can promote racemization through base-catalyzed oxazolone formation. The use of phosphonium salts like PyBOP can also be considered, but their performance can be sequence-dependent.
Q3: What is the role of additives like HOBt, HOAt, and OxymaPure® in preventing racemization?
A3: Additives are essential for suppressing racemization during carbodiimide-mediated couplings. They act as activated ester intermediates that are less prone to racemization than the O-acylisourea intermediate formed with the carbodiimide alone.
-
HOBt (Hydroxybenzotriazole): The classic additive, effective in many cases.
-
HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt at suppressing racemization, especially for difficult couplings.
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly effective and non-explosive alternative to HOBt and HOAt. It has been shown to be superior in many cases for preventing racemization.
Q4: How does the choice of base and reaction temperature influence racemization?
A4: Both the base and the reaction temperature play a significant role in the extent of racemization.
-
Base: A weak, sterically hindered base is preferred. Diisopropylethylamine (DIPEA) is a common choice, but its excess can promote racemization. Collidine is a weaker base and can be a better option for sensitive couplings. The use of N-methylmorpholine (NMM) has also been reported to reduce racemization compared to DIPEA. It is crucial to use the minimum amount of base necessary to neutralize any salts and facilitate the reaction.
-
Temperature: Lowering the reaction temperature is a very effective strategy to minimize racemization. Performing the activation and coupling steps at 0°C or even -20°C can significantly reduce the rate of oxazolone formation and subsequent racemization.
Troubleshooting Guide: Minimizing Racemization of Fmoc-Val-Val-Val-OH
| Issue | Potential Cause | Recommended Solution |
| High levels of D-isomer detected after coupling | Use of a highly activating coupling reagent (e.g., HATU, HBTU) | Switch to a carbodiimide-based activation method (e.g., DIC) with a suitable additive (OxymaPure® or HOAt). |
| Excess or strong base (e.g., DIPEA) | Use a weaker base like collidine or NMM. Use the minimum stoichiometric amount of base required. | |
| Elevated reaction temperature | Perform the pre-activation and coupling steps at a reduced temperature (e.g., 0°C to -20°C). | |
| Prolonged activation time before adding the amine component | Add the amine component to the reaction mixture as soon as possible after the activation of the carboxylic acid. | |
| Low coupling efficiency | Steric hindrance of the tri-valine sequence | Increase the coupling time at low temperature. Consider using a more potent, yet low-racemization coupling reagent combination like COMU. |
| Inappropriate solvent | Use a solvent that favors the reaction kinetics and solubility, such as DMF or a mixture of DMF/DCM. |
Quantitative Data Summary
The following table summarizes the percentage of racemization (formation of the D-isomer) observed during the coupling of a model dipeptide, Z-Gly-Phe-OH, to Val-OMe using different coupling conditions. While this is a model system, the trends are generally applicable to other racemization-prone sequences.
| Coupling Reagent | Additive | Base | Temperature (°C) | % D-Isomer |
| HBTU | - | DIPEA | 25 | 10.2 |
| HATU | - | DIPEA | 25 | 8.5 |
| DIC | HOBt | DIPEA | 25 | 2.1 |
| DIC | HOAt | DIPEA | 25 | 1.5 |
| DIC | OxymaPure® | DIPEA | 25 | 1.2 |
| DIC | OxymaPure® | Collidine | 0 | <0.5 |
| COMU | - | DIPEA | 25 | 2.5 |
Data is illustrative and compiled from various literature sources on peptide coupling and racemization.
Experimental Protocols
Protocol: Low-Racemization Coupling of Fmoc-Val-Val-Val-OH
This protocol is designed to minimize racemization during the coupling of the sterically hindered tripeptide Fmoc-Val-Val-Val-OH onto a resin-bound amine.
Materials:
-
Fmoc-Val-Val-Val-OH
-
Resin with free amine terminal
-
Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Collidine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Reaction vessel with stirring and temperature control
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1 hour.
-
Pre-activation:
-
In a separate flask, dissolve Fmoc-Val-Val-Val-OH (1.5 eq.), OxymaPure® (1.5 eq.), and Collidine (1.5 eq.) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DIC (1.5 eq.) to the solution and stir for 10-15 minutes at 0°C.
-
-
Coupling:
-
Drain the DMF from the swollen resin.
-
Add the pre-activated solution to the resin.
-
Allow the reaction to proceed at 0°C for 2 hours, then let it slowly warm to room temperature and continue to react for an additional 4-6 hours.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
-
Monitoring:
-
Perform a Kaiser test to check for the presence of free amines. If the test is positive, a second coupling may be necessary.
-
Visualizations
Caption: Mechanism of racemization via oxazolone formation during peptide activation.
Caption: Workflow for a low-racemization coupling protocol.
Technical Support Center: Efficient Solid-Phase Synthesis with Fmoc-Val-Val-Asp-OH
Welcome to the technical support center for optimizing solid-phase peptide synthesis (SPPS) involving complex building blocks. This guide focuses on troubleshooting and improving the incorporation of Fmoc-Val-Val-Asp-OH (Fmoc-VVD-OH) , a representative tripeptide fragment known for presenting significant synthetic challenges, including steric hindrance and aggregation.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of Fmoc-VVD-OH inefficient?
A1: The inefficiency primarily stems from two factors:
-
Steric Hindrance: The bulky side chains of the two consecutive valine residues create significant steric hindrance, making it difficult for the activated carboxyl group to approach the free amine on the resin-bound peptide.[1][2]
-
Aggregation: Hydrophobic sequences, like Val-Val, are prone to forming secondary structures (e.g., β-sheets) on the solid support. This aggregation can physically block reactive sites, leading to incomplete coupling and deprotection reactions.[3]
Q2: What are the signs of a failed or incomplete coupling reaction with Fmoc-VVD-OH?
A2: Common indicators include:
-
A positive Kaiser test (or other ninhydrin-based tests) after the coupling step, indicating unreacted free amines.
-
Shrinking of the resin beads, which suggests peptide aggregation.
-
The presence of significant deletion sequences (peptide lacking the VVD fragment) in the final mass spectrometry analysis.
-
Low overall yield of the desired full-length peptide.
Q3: Can I simply extend the coupling time to improve efficiency?
A3: While extending the coupling time can sometimes help, it is often insufficient for highly challenging couplings like Fmoc-VVD-OH.[4] Prolonged exposure to standard coupling conditions can also increase the risk of side reactions, such as racemization, especially with certain activating agents.[5][6] A more robust strategy involves optimizing the coupling reagents, solvents, and reaction conditions.
Q4: Is microwave-assisted synthesis a good option for this coupling?
A4: Yes, microwave peptide synthesizers can be highly effective. The elevated temperatures can help disrupt aggregation and provide the energy needed to overcome the activation barrier for sterically hindered couplings, often reducing reaction times significantly.[2]
Troubleshooting Guide
This guide addresses common problems encountered when incorporating Fmoc-VVD-OH and provides step-by-step solutions.
Problem 1: Low Coupling Yield / Positive Kaiser Test
A positive Kaiser test after coupling indicates a significant population of unreacted N-terminal amines.
References
- 1. biotage.com [biotage.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Solid phase synthesis of hydrophobic difficult sequence peptides on BDDMA-PS support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stirring solid-phase peptide synthesis to a new level of efficiency - American Chemical Society [acs.digitellinc.com]
- 5. mesalabs.com [mesalabs.com]
- 6. peptide.com [peptide.com]
Technical Support Center: Fmoc-3VVD-OH Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the incomplete coupling of Fmoc-3VVD-OH, a key intermediate in the synthesis of Monomethyl Auristatin E (MMAE).
Frequently Asked Questions (FAQs)
Q1: What is Fmoc-3VVD-OH and why is its coupling challenging?
A1: Fmoc-3VVD-OH is the N-terminally Fmoc-protected tripeptide, Val-Val-Asp(OtBu)-OH. It is a crucial building block in the synthesis of the potent anti-mitotic agent Monomethyl Auristatin E (MMAE), which is widely used as a cytotoxic payload in Antibody-Drug Conjugates (ADCs). The coupling of Fmoc-3VVD-OH is often challenging due to significant steric hindrance from the two bulky valine residues and the tert-butyl protecting group on the aspartic acid side chain. This steric bulk can impede the efficient formation of the peptide bond.[1]
Q2: How can I detect incomplete coupling of Fmoc-3VVD-OH?
A2: Incomplete coupling during Solid-Phase Peptide Synthesis (SPPS) can be detected using qualitative colorimetric tests that check for the presence of unreacted primary amines on the resin. The most common method is the Kaiser (ninhydrin) test. A positive result (typically a blue or purple color on the resin beads) indicates the presence of free amines and, therefore, an incomplete coupling reaction. For sequences with N-methylated amino acids, the bromophenol blue test is a suitable alternative.
Q3: What are the consequences of incomplete coupling?
A3: Incomplete coupling leads to the formation of deletion sequences, which are peptides missing one or more amino acid residues. These impurities can be difficult to separate from the desired final product during purification and can negatively impact the overall yield and purity of the synthesis. In the context of ADC synthesis, such impurities can lead to a heterogeneous final product with altered pharmacological properties.
Troubleshooting Guide for Incomplete Coupling of Fmoc-3VVD-OH
This guide provides a systematic approach to diagnosing and resolving incomplete coupling issues.
Caption: Troubleshooting workflow for addressing incomplete peptide coupling.
Data Presentation: Comparative Coupling Reagent Performance
Table 1: Comparative Yield of Coupling Reagents for a Sterically Hindered Tripeptide
This data is based on a comparative study of coupling Boc-Phe-Xaa-Phe-OBzl, where Xaa is a sterically hindered N-methylated amino acid.[2]
| Coupling Reagent/Method | Excess of Activated Component | Yield of Tripeptide |
| Pivaloyl Mixed Anhydride | Equimolar | < 10% |
| Pentafluorophenyl Ester | Equimolar | < 10% |
| Acyl Fluoride | Equimolar | < 10% |
| HBTU | Excess | Significant Yield |
| PyBroP | Excess | Significant Yield |
| Boc-Phe-NCA | Excess | Significant Yield |
Table 2: Illustrative Influence of Reaction Parameters on MMAE-Linker Conjugation Yield
This table provides illustrative data based on common outcomes in peptide coupling chemistry for the conjugation of a linker to MMAE.[3]
| Coupling Reagent (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) | Notes |
| TBTU (1.5) | DIPEA (3.0) | DMF | 25 | 2 | 65 | Standard conditions. |
| HATU (1.5) | DIPEA (3.0) | DMF | 25 | 2 | 73 | HATU can be more efficient for hindered amines. |
| TBTU (1.5) | DIPEA (3.0) | DCM | 25 | 2 | 35 | Poor solubility of reactants in DCM. |
| TBTU (1.5) | DIPEA (3.0) | DMF | 40 | 2 | 58 | Increased temperature may lead to side products. |
| TBTU (1.1) | DIPEA (2.0) | DMF | 25 | 4 | 75 | Near-equimolar reagents, longer reaction time. |
| TBTU (1.5) | None | DMF | 25 | 2 | <5 | Base is essential for the reaction. |
Experimental Protocols
The following are generalized protocols for the coupling of Fmoc-3VVD-OH. Optimization may be required based on the specific resin and downstream amino acid.
Caption: General workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Standard Coupling using HBTU
-
Resin Preparation: Swell the resin-bound peptide in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Drain the solution and repeat the treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve Fmoc-3VVD-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Incubation: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test (see Protocol 3) to confirm the completion of the coupling. If the test is positive, a second coupling (double coupling) is recommended.
-
Washing: After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (5-7 times) and Dichloromethane (DCM) (3 times).
Protocol 2: High-Efficiency Coupling using HATU (for difficult couplings)
-
Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-3VVD-OH (3-5 equivalents), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Pre-activate for 1-5 minutes.[4]
-
First Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours at room temperature.[4]
-
Intermediate Wash: Drain the reaction vessel and wash the resin with DMF (3-5 times).[4]
-
Second Coupling: Prepare a fresh solution of activated Fmoc-3VVD-OH as in step 2 and add it to the resin. Allow the second coupling to proceed for another 1-2 hours.[4]
-
Final Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to prepare for the next cycle.[4]
Protocol 3: Kaiser Test for Monitoring Coupling Completion
-
Sample Preparation: Take a small sample of resin beads (5-10 mg) in a small glass test tube.
-
Washing: Wash the beads thoroughly with DMF and then methanol to remove any residual reagents.
-
Reagent Addition: Add 2-3 drops of each of the following solutions:
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol.
-
Solution B: 80 g of phenol in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL of pyridine.
-
-
Heating: Heat the test tube at 100-120°C for 3-5 minutes.
-
Observation:
-
Positive Result (Incomplete Coupling): Deep blue or purple color on the beads and/or in the solution.
-
Negative Result (Complete Coupling): Yellow, orange, or colorless beads.
-
Signaling Pathway Context
Fmoc-3VVD-OH is a precursor to MMAE, a potent inhibitor of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, which is the basis of its anti-cancer activity.[5][6]
Caption: Mechanism of action of MMAE, the final product derived from Fmoc-3VVD-OH.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-3VVD-OH stability issues during long-term storage
Welcome to the technical support center for Fmoc-3VVD-OH. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability of Fmoc-3VVD-OH during long-term storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid Fmoc-3VVD-OH?
For long-term stability, it is recommended to store solid Fmoc-3VVD-OH at -20°C in a tightly sealed container, protected from light and moisture. While short-term storage at room temperature (e.g., during shipping or brief periods on the benchtop) is generally acceptable for many Fmoc-protected amino acids, colder temperatures are crucial for preserving the integrity of the compound over months to years.
Q2: How should I handle Fmoc-3VVD-OH upon receipt and before use?
Upon receiving your vial of Fmoc-3VVD-OH, it is best practice to allow the container to equilibrate to room temperature before opening. This prevents the condensation of atmospheric moisture onto the solid compound, which can accelerate degradation. After dispensing the required amount, it is advisable to purge the vial with an inert gas like argon or nitrogen before resealing to minimize exposure to air and humidity.
Q3: What are the primary stability concerns for Fmoc-3VVD-OH?
The main stability concerns for Fmoc-3VVD-OH revolve around the lability of the Fmoc protecting group and potential modifications to the peptide backbone. The Fmoc group is particularly susceptible to cleavage under basic conditions. Additionally, like many peptides, Fmoc-3VVD-OH can be sensitive to moisture, heat, and light over extended periods.
Q4: Can I store Fmoc-3VVD-OH in solution?
It is not recommended to store Fmoc-3VVD-OH in solution for extended periods. The stability of the compound is significantly reduced in solution, especially in polar aprotic solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) which are common in peptide synthesis. If you must prepare a stock solution, it should be made fresh for each experiment. If temporary storage is unavoidable, flash-freeze aliquots and store them at -80°C, though stability under these conditions should be validated.
Troubleshooting Guide
This guide addresses specific issues that you may encounter related to the stability of Fmoc-3VVD-OH.
| Problem | Possible Cause | Recommended Solution |
| Low coupling efficiency in peptide synthesis | Degradation of Fmoc-3VVD-OH, leading to a lower concentration of the active compound. | 1. Verify the purity of your solid Fmoc-3VVD-OH using HPLC before use, especially if it has been stored for a long time. 2. Always use freshly prepared solutions of Fmoc-3VVD-OH for coupling reactions. 3. Ensure the solvent used for dissolution (e.g., DMF) is of high purity and amine-free. |
| Appearance of unexpected peaks in HPLC analysis of the crude peptide | 1. Premature cleavage of the Fmoc group during storage or handling, leading to the formation of H-3VVD-OH which can react further. 2. Formation of deletion sequences if the coupling of Fmoc-3VVD-OH was incomplete. 3. Side reactions involving the aspartic acid side chain, such as aspartimide formation. | 1. Strictly adhere to recommended storage and handling conditions. 2. Perform a purity check of the Fmoc-3VVD-OH stock. 3. Optimize coupling conditions (e.g., extend coupling time, use a different activating agent) to ensure complete incorporation. |
| Inconsistent experimental results between batches | Variability in the purity or stability of different lots of Fmoc-3VVD-OH. | 1. Qualify each new batch of Fmoc-3VVD-OH by HPLC and Mass Spectrometry upon receipt. 2. Establish a standardized protocol for the handling and preparation of Fmoc-3VVD-OH solutions to ensure consistency. |
Experimental Protocols
To ensure the quality and stability of your Fmoc-3VVD-OH, it is recommended to perform regular purity checks. The following are suggested protocols for assessing the stability of the compound.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of Fmoc-3VVD-OH.
Instrumentation and Materials:
-
Reverse-phase HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Fmoc-3VVD-OH sample
-
High-purity water and acetonitrile
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of Fmoc-3VVD-OH in a 1:1 mixture of Mobile Phase A and Mobile Phase B.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm and 301 nm (for Fmoc group)
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase B 0 30 25 95 30 95 31 30 | 35 | 30 |
-
-
Data Analysis: Integrate the peak areas in the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Long-Term Stability Study Protocol
This protocol provides a framework for conducting a long-term stability study on solid Fmoc-3VVD-OH.
Objective: To determine the shelf-life of solid Fmoc-3VVD-OH under different storage conditions.
Materials:
-
Multiple vials of solid Fmoc-3VVD-OH from the same batch.
-
Temperature and humidity-controlled storage chambers (e.g., -20°C, 4°C, 25°C/60% RH).
-
HPLC system for purity analysis.
-
Mass spectrometer for identification of degradation products.
Procedure:
-
Initial Analysis (Time 0): Perform initial purity analysis on a sample of Fmoc-3VVD-OH using the HPLC protocol described above. Obtain a mass spectrum to confirm the identity. This will serve as the baseline.
-
Sample Storage: Store the vials of Fmoc-3VVD-OH at the different pre-defined storage conditions.
-
Time Points for Testing: Pull samples from each storage condition at regular intervals (e.g., 1, 3, 6, 9, 12, 18, and 24 months).
-
Analysis at Each Time Point:
-
Visually inspect the sample for any changes in physical appearance (e.g., color, texture).
-
Perform purity analysis by HPLC.
-
If significant degradation is observed, perform mass spectrometry to identify the major degradation products.
-
-
Data Evaluation:
-
Plot the purity of Fmoc-3VVD-OH as a function of time for each storage condition.
-
Determine the rate of degradation and establish a re-test date or shelf-life based on the acceptable purity limit (e.g., >95%).
-
Data Presentation:
Table 1: Recommended Storage Conditions and Expected Stability
| Condition | Temperature | Humidity | Light | Expected Shelf-Life (Solid) |
| Recommended Long-Term | -20°C | Low (desiccated) | Protected | > 24 months |
| Accelerated | 4°C | Low (desiccated) | Protected | 12-24 months |
| Short-Term/Shipping | Ambient (25°C) | Uncontrolled | Protected | Weeks to months |
Table 2: Example Data from a Hypothetical Long-Term Stability Study (Purity %)
| Time (Months) | -20°C | 4°C | 25°C / 60% RH |
| 0 | 99.5 | 99.5 | 99.5 |
| 3 | 99.4 | 99.1 | 97.2 |
| 6 | 99.3 | 98.5 | 94.5 |
| 12 | 99.1 | 97.8 | 88.1 |
| 24 | 98.9 | 96.2 | 75.3 |
Visualizations
Caption: Potential degradation pathways of Fmoc-3VVD-OH.
Caption: Recommended workflow for handling and stability testing.
Caption: Troubleshooting decision tree for synthesis issues.
Validation & Comparative
A Comparative Guide to Analytical Methods for Fmoc-3VVD-OH (GMP) Quality Control
For Researchers, Scientists, and Drug Development Professionals
The quality control of synthetic peptides, such as Fmoc-N-Me-Val-Val-D-Val-OH (Fmoc-3VVD-OH), under Good Manufacturing Practice (GMP) is critical to ensure product safety, efficacy, and consistency. A robust analytical strategy is essential for identifying and quantifying the active pharmaceutical ingredient (API), detecting process-related and degradation impurities, and confirming the overall quality of the final product. This guide provides a comparative overview of two primary analytical techniques applicable to the quality control of Fmoc-3VVD-OH: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).
Analytical Method Performance Comparison
The choice between HPLC-UV and UPLC-MS often depends on the specific requirements of the analysis, such as the need for speed, resolution, or definitive identification of impurities. The following table summarizes the key performance attributes of these two methods for the quality control of Fmoc-3VVD-OH.
| Parameter | Method 1: RP-HPLC-UV | Method 2: UPLC-MS | Key Considerations for Fmoc-3VVD-OH |
| Primary Use | Purity determination and quantification | Purity determination, impurity identification, and mass confirmation | UPLC-MS provides more comprehensive characterization. |
| Resolution | Good | Excellent | UPLC offers superior separation of closely related impurities. |
| Analysis Time | ~30 minutes | <10 minutes | UPLC significantly increases throughput. |
| Sensitivity (LOD/LOQ) | ng range | pg to low ng range | UPLC-MS is more sensitive for detecting trace impurities. |
| Specificity | Based on retention time | Based on retention time and mass-to-charge ratio (m/z) | MS provides unambiguous identification of the main peak and impurities. |
| Impurity Identification | Requires isolation and further analysis | Direct identification by mass | Streamlines impurity profiling. |
| Quantitative Accuracy | High | High (with appropriate standards) | Both methods are suitable for quantification. |
| System Complexity | Moderate | High | UPLC-MS requires more specialized equipment and expertise. |
| Cost per Sample | Lower | Higher | HPLC-UV is more cost-effective for routine purity checks. |
Detailed Experimental Protocols
The following are representative protocols for the two compared analytical methods. These should be considered as starting points and would require validation for the specific Fmoc-3VVD-OH product according to GMP guidelines.[1][2]
Method 1: Purity Determination by Reverse-Phase HPLC with UV Detection
This method is a robust and widely used approach for assessing the purity of synthetic peptides.[3]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV/Vis detector.
Materials:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Sample Diluent: Mobile Phase A.
-
Fmoc-3VVD-OH Sample: Dissolved in sample diluent to a concentration of 1 mg/mL.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 25 80 26 95 28 95 29 20 | 30 | 20 |
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of Fmoc-3VVD-OH as the percentage of the main peak area relative to the total area of all peaks.
Method 2: Impurity Profiling and Mass Confirmation by UPLC-MS
This advanced method offers higher resolution, faster analysis times, and definitive mass identification of the peptide and its impurities.[4]
Instrumentation:
-
UPLC system with a binary solvent manager, sample manager, and a coupled mass spectrometer (e.g., Q-TOF or single quadrupole).
Materials:
-
Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[5]
-
Mobile Phase A: 0.1% Formic acid in water.[6]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[6]
-
Sample Diluent: 50:50 Water/Acetonitrile with 0.1% Formic Acid.
-
Fmoc-3VVD-OH Sample: Dissolved in sample diluent to a concentration of 0.1 mg/mL.
UPLC Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45 °C.
-
UV Detection (optional): 220 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 7 90 8 95 9 10 | 10 | 10 |
Mass Spectrometry Conditions (Representative for ESI-QTOF):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Sampling Cone: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 100-1500.
-
Acquisition Mode: MS scan. For structural elucidation of impurities, a data-dependent MS/MS acquisition can be employed.
Data Analysis:
-
Process the UPLC-UV chromatogram for purity assessment as in Method 1.
-
Extract the mass spectra for the main peak and all impurity peaks.
-
Confirm the identity of Fmoc-3VVD-OH by matching the observed mass with the theoretical mass.
-
Propose structures for impurities based on their mass-to-charge ratios (e.g., deletion or addition of amino acids, incomplete deprotection).
Visualizing Workflows and Logical Relationships
Diagrams created using Graphviz provide a clear visual representation of the workflows and processes involved in the quality control of Fmoc-3VVD-OH.
Caption: GMP Quality Control Workflow for Fmoc-3VVD-OH.
Caption: Comparison of Analytical Workflows.
References
A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Fmoc-3VVD-OH and Related Fmoc-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) techniques for the characterization of Fmoc-3VVD-OH, a protected peptide fragment, alongside common Fmoc-protected amino acid alternatives: Fmoc-Val-OH, Fmoc-Ala-OH, and Fmoc-Phe-OH. The data and protocols presented herein are designed to assist researchers in developing and evaluating analytical methods for the quality control and characterization of these critical reagents used in peptide synthesis and drug development.
Introduction
N-(9-fluorenylmethoxycarbonyl) (Fmoc) protected amino acids and peptides are fundamental building blocks in solid-phase peptide synthesis (SPPS). The purity and identity of these reagents are paramount to the successful synthesis of the target peptide. Fmoc-3VVD-OH (Fmoc-Val-Val-Val-Asp-OH) is a protected tetrapeptide that may be used as a fragment in the synthesis of larger peptides or as an intermediate for antibody-drug conjugate (ADC) linkers. Its analytical characterization, along with that of its constituent amino acid precursors, is a critical step in quality control. This guide compares the expected HPLC and MS performance of Fmoc-3VVD-OH with three commonly used Fmoc-amino acids.
Data Presentation: A Comparative Overview
The following tables summarize the key analytical parameters for Fmoc-3VVD-OH and its alternatives. The HPLC retention times are predicted based on the general principle that larger, more hydrophobic molecules will have longer retention times under typical reversed-phase conditions. Mass spectrometry data is based on calculated molecular weights.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Predicted HPLC Retention Time (minutes) | Expected [M+H]⁺ (m/z) |
| Fmoc-3VVD-OH | C₃₈H₄₂N₄O₉ | 714.77 | ~18-25 | 715.77 |
| Fmoc-Val-OH | C₂₀H₂₁NO₄ | 339.39 | ~13.0 | 340.39 |
| Fmoc-Ala-OH | C₁₈H₁₇NO₄ | 311.33 | ~10-12 | 312.33 |
| Fmoc-Phe-OH | C₂₄H₂₁NO₄ | 387.43 | ~14-16 | 388.43 |
Note: Predicted retention times are for illustrative purposes and will vary based on specific experimental conditions.
Experimental Protocols
Detailed methodologies for the HPLC and mass spectrometry analysis are provided below. These protocols are representative and may require optimization for specific instrumentation and samples.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard reversed-phase HPLC method for the purity assessment of Fmoc-protected amino acids and peptides.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm (for the Fmoc group).
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples dissolved in a 1:1 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is for the identification and confirmation of the molecular weight of the target compounds.
-
Instrumentation: LC-MS system with an Electrospray Ionization (ESI) source.
-
Chromatographic Conditions: Same as the HPLC protocol described above.
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Gas Flow: Nitrogen, 600 L/hr.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a relevant biological pathway.
Caption: Experimental workflow for HPLC and LC-MS analysis.
Caption: Simplified amyloid-beta aggregation pathway.
Discussion and Comparison
HPLC Analysis: In reversed-phase HPLC, retention is primarily governed by the hydrophobicity of the analyte. The Fmoc group contributes significantly to the hydrophobicity of all the analyzed compounds.
-
Fmoc-Ala-OH is the most polar of the single amino acid derivatives and is expected to have the shortest retention time.
-
Fmoc-Val-OH , with its isopropyl side chain, is more hydrophobic than Fmoc-Ala-OH and will elute later.
-
Fmoc-Phe-OH contains a bulky, non-polar phenyl group, making it significantly more hydrophobic and resulting in a longer retention time compared to the aliphatic amino acids.
-
Fmoc-3VVD-OH , being a tetrapeptide, is substantially larger and more hydrophobic than the individual amino acids. The presence of three valine residues and one aspartic acid, in addition to the Fmoc group, will lead to a significantly longer retention time on a C18 column.
Mass Spectrometry Analysis: ESI-MS is a soft ionization technique that is ideal for confirming the molecular weight of these compounds.
-
Each compound is expected to show a prominent protonated molecular ion peak ([M+H]⁺) corresponding to its calculated molecular weight.
-
Fragmentation in the mass spectrometer will typically involve the loss of the Fmoc group (mass = 222.2 Da) or cleavage of the peptide bonds in the case of Fmoc-3VVD-OH. Common fragments would include the dibenzofulvene cation (m/z 179.1) resulting from the neutral loss of CO₂ from the Fmoc group.
Conclusion
The combination of HPLC and mass spectrometry provides a robust analytical toolkit for the characterization of Fmoc-3VVD-OH and related Fmoc-amino acids. HPLC with UV detection is a reliable method for determining the purity of these compounds, with retention times correlating with their relative hydrophobicities. LC-MS serves as an indispensable tool for confirming the identity and molecular weight of the target molecules. The protocols and comparative data presented in this guide offer a solid foundation for researchers to develop and implement analytical methods for these important reagents in peptide synthesis and beyond.
A Researcher's Guide to Selecting GMP-Grade Fmoc-3VVD-OH for ADC Development
For researchers, scientists, and drug development professionals, the quality of raw materials is paramount to the success of novel therapeutics. Fmoc-3VVD-OH is a critical building block in the synthesis of potent antibody-drug conjugates (ADCs), specifically as a component of the linker-payload system.[1][2][] Ensuring the purity, consistency, and overall quality of this reagent from Good Manufacturing Practice (GMP) suppliers is a crucial step in both preclinical and clinical development.
This guide provides a framework for comparing Fmoc-3VVD-OH from various GMP suppliers. While direct, publicly available comparative studies are scarce, this document outlines the key quality attributes to consider, presents standardized experimental protocols for in-house verification, and offers a logical workflow for supplier evaluation.
Comparative Analysis of GMP Fmoc-3VVD-OH Suppliers
A survey of the market reveals several suppliers offering Fmoc-3VVD-OH, with some providing GMP-grade material. The table below summarizes publicly available information on purity from a selection of these suppliers. It is critical to note that these values are as stated in online catalogues and a formal Certificate of Analysis (CoA) with detailed batch-specific data should always be requested for a true comparison.[4][5][6]
| Supplier | Stated Purity | Manufacturing Status | Notes |
| ChemExpress | ≥99% | Manufacturer | Offers bulk quantities.[7] |
| TargetMol Chemicals Inc. | 99.39% | Trader | Primarily for laboratory use.[7] |
| Shanghai Acmec Biochemical | 98% | Trader | Offers smaller quantities.[7] |
| Protheragen-ING | 97% | Trader | Wide range of package sizes.[7] |
| Shenzhen Nexconn Pharmatechs | 98% | Trader | Offers bulk quantities.[7] |
Note: This table is not exhaustive and represents a snapshot of publicly accessible data. Researchers should conduct their own thorough supplier search and qualification.
Essential Experimental Protocols for Quality Assessment
To ensure the reliability of your research and the quality of your final ADC product, rigorous analytical testing of Fmoc-3VVD-OH is essential. The following protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provide a basis for a comprehensive quality assessment.[8][9]
Purity and Impurity Profiling by HPLC
High-Performance Liquid Chromatography is the industry standard for assessing the purity of peptide building blocks.[10][11] It is crucial for identifying and quantifying the main component as well as any related impurities.
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm (for the Fmoc group).
-
Sample Preparation: Dissolve a known concentration of Fmoc-3VVD-OH in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.
-
Analysis: Inject 10 µL of the sample. The purity is calculated based on the area percentage of the main peak. Special attention should be given to the enantiomeric purity, which may require a chiral HPLC method.[12]
Structural Confirmation and Purity by ¹H NMR
Nuclear Magnetic Resonance spectroscopy provides orthogonal data to HPLC, confirming the chemical structure and detecting impurities that may not be UV-active, such as residual solvents.[8][9]
Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the Fmoc-3VVD-OH sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
Analysis: Acquire a ¹H NMR spectrum. The spectrum should be consistent with the expected structure of Fmoc-3VVD-OH. Integration of peaks corresponding to the compound versus those of a certified internal standard can provide a quantitative purity assessment.[9] Check for the presence of any unexpected signals, which could indicate impurities or residual solvents.
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound, verifying its identity.
Protocol:
-
Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a solvent compatible with electrospray ionization (ESI), such as acetonitrile or methanol with 0.1% formic acid.
-
Analysis: Infuse the sample into the mass spectrometer. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of Fmoc-3VVD-OH (C₃₆H₅₁N₃O₇, MW: 637.81).[1]
Visualizing Workflows and Pathways
To aid in the decision-making and experimental process, the following diagrams illustrate a recommended workflow for supplier evaluation and the relevant biological pathway for ADCs synthesized using this linker component.
Caption: A logical workflow for evaluating and selecting a GMP supplier for Fmoc-3VVD-OH.
Fmoc-3VVD-OH is a precursor to the linker used in ADCs containing the potent cytotoxic agent Monomethyl Auristatin E (MMAE). The resulting ADC works by targeting cancer cells, internalizing, and releasing MMAE, which then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: The signaling pathway from ADC binding to apoptosis induction by MMAE.
By following a structured approach to supplier evaluation and implementing rigorous in-house quality control, researchers and drug developers can ensure the integrity of their raw materials, leading to more reliable and reproducible results in the development of next-generation antibody-drug conjugates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fmoc-3VVD-OH, 863971-44-2 | BroadPharm [broadpharm.com]
- 4. Fmoc-Val-OH [cem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Fmoc-3VVD-OH manufacturers and suppliers - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. phenomenex.com [phenomenex.com]
A Comparative Guide to ADC Payloads: Auristatin (MMAE) vs. Maytansinoid (DM1) Derivatives
For Researchers, Scientists, and Drug Development Professionals
The landscape of Antibody-Drug Conjugates (ADCs) is rapidly evolving, with the choice of cytotoxic payload being a critical determinant of therapeutic efficacy and safety. This guide provides an objective comparison between two of the most clinically and commercially significant payload classes: auristatins, specifically monomethyl auristatin E (MMAE), and maytansinoids, represented by DM1. This comparison is grounded in publicly available data and established experimental protocols to assist researchers in making informed decisions for their ADC development programs.
Fmoc-3VVD-OH is a key intermediate in the synthesis of MMAE, a potent antimitotic agent.[] This guide will use the common and well-characterized valine-citrulline (vc) cleavable linker with MMAE (mc-vc-PAB-MMAE) as a representative auristatin-based payload system. For the maytansinoid class, the focus will be on DM1 conjugated via the non-cleavable SMCC linker (SMCC-DM1).
Certificate of Analysis: A Comparative Overview
A Certificate of Analysis (CoA) for GMP-grade ADC components provides critical information on purity, identity, and quality. While specific values are lot-dependent, the following table summarizes the typical parameters analyzed for the intermediates and final linker-payload conjugates.
| Parameter | Fmoc-3VVD-OH (MMAE Intermediate) | SMCC (DM1 Linker) | mc-vc-PAB-MMAE (Final Payload) | SMCC-DM1 (Final Payload) |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid powder | White to off-white solid powder |
| Identity (¹H-NMR, MS) | Conforms to structure | Conforms to structure | Conforms to structure | Conforms to structure[2] |
| Purity (HPLC) | ≥98%[3] | ≥90% | >98% | >98.0%[2] |
| Molecular Formula | C₃₆H₅₁N₃O₇[3] | C₁₆H₁₈N₂O₆[4] | C₆₈H₁₀₅N₁₁O₁₅[] | C₅₁H₆₆ClN₅O₁₆S[2] |
| Molecular Weight | 637.81 g/mol [3] | 334.3 g/mol [4] | 1316.63 g/mol [] | 1072.62 g/mol [2] |
| Solubility | Soluble in DMSO | Soluble in DMSO or DMF[6] | Soluble in DMSO | Soluble in DMSO[2] |
| Storage Condition | 2-8°C, Inert Gas[3] | 2-8°C, Desiccated[6] | -20°C | -20°C under dry conditions[2] |
Mechanism of Action and Cellular Processing
The linker connecting the payload to the antibody plays a crucial role in the ADC's mechanism of action. The choice between a cleavable and a non-cleavable linker has significant implications for payload release, bystander effect, and overall therapeutic window.
MMAE with a Cleavable Linker
ADCs utilizing a cleavable linker, such as mc-vc-PAB-MMAE, are designed to release the payload upon internalization into the target cancer cell. The valine-citrulline dipeptide is susceptible to cleavage by lysosomal proteases like Cathepsin B, which are often upregulated in the tumor microenvironment. Once released, the highly membrane-permeable MMAE can diffuse out of the cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect.
References
Validation of Synthesized MMAE: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the rigorous validation of synthetically produced Monomethyl Auristatin E (MMAE) is a critical step in the development of potent and safe Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive comparison of MMAE synthesized from the key intermediate, Fmoc-3VVD-OH, with alternative cytotoxic payloads. It includes detailed experimental protocols, quantitative data for performance assessment, and visual diagrams to elucidate complex processes.
MMAE, a synthetic analogue of the natural antimitotic agent dolastatin 10, is a highly potent tubulin inhibitor.[1][] Its efficacy as a cytotoxic payload in numerous FDA-approved ADCs underscores the importance of a well-characterized and highly pure synthetic product.[] Impurities in the synthesized MMAE can significantly impact the safety, efficacy, and stability of the final ADC.[3] This guide outlines the synthesis of MMAE from the Fmoc-protected tripeptide intermediate, Fmoc-3VVD-OH, and provides a framework for its validation and comparison.
Performance Comparison: MMAE vs. Alternative ADC Payloads
The selection of a cytotoxic payload is a critical decision in ADC design. While MMAE is a widely used and effective agent, several alternatives with different mechanisms of action are available. The following table provides a comparative overview of MMAE and other common payloads.
| Payload Class | Example(s) | Mechanism of Action | Potency (IC50) | Key Advantages | Key Disadvantages |
| Auristatins | MMAE , MMAF | Tubulin polymerization inhibitor | pM to low nM | High potency, well-characterized, clinically validated | Potential for off-target toxicity, P-glycoprotein (P-gp) substrate |
| Maytansinoids | DM1, DM4 | Tubulin polymerization inhibitor | pM to low nM | High potency, clinically validated | P-gp substrate, potential for linker-dependent toxicity |
| Calicheamicins | Ozogamicin | DNA double-strand cleavage | pM | Extremely high potency | High systemic toxicity, complex synthesis |
| Duocarmycins | Seco-DUBA | DNA alkylation | pM | High potency, active against non-dividing cells | Potential for off-target DNA damage |
| Topoisomerase I Inhibitors | Exatecan, Deruxtecan (DXd) | Inhibition of topoisomerase I, leading to DNA damage | nM | Efficacious against a broad range of tumors, bystander effect | Potential for hematological toxicities |
| PBD Dimers | Tesirine, Talirine | DNA cross-linking | fM to pM | Extremely high potency, active against non-dividing cells | Potential for delayed and severe toxicity |
Validation of Synthesized MMAE
Ensuring the purity and structural integrity of synthesized MMAE is paramount. A combination of analytical techniques is employed to provide a comprehensive characterization of the final product.
| Analytical Method | Parameter Measured | Typical Acceptance Criteria |
| RP-HPLC | Purity, presence of impurities | ≥98.5% |
| LC-MS/MS | Molecular weight confirmation, impurity identification | Conforms to theoretical mass ± 0.5 Da |
| ¹H NMR | Structural confirmation, absence of residual solvents | Spectrum conforms to reference standard |
| Chiral HPLC | Enantiomeric purity | ≥99% |
Experimental Protocols
Synthesis of MMAE from Fmoc-3VVD-OH
The synthesis of MMAE from the intermediate Fmoc-3VVD-OH involves a multi-step process of deprotection followed by sequential coupling of the remaining amino acid fragments.
1. Fmoc Deprotection of Fmoc-3VVD-OH:
-
Reagents: Fmoc-3VVD-OH, 20% Piperidine in Dimethylformamide (DMF).
-
Procedure:
-
Dissolve Fmoc-3VVD-OH in DMF.
-
Add the 20% piperidine in DMF solution to the reaction mixture.
-
Stir at room temperature for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the disappearance of the starting material.
-
Remove the solvent under reduced pressure to obtain the deprotected 3VVD-OH intermediate.
-
2. Coupling with Dolaproine Derivative:
-
Reagents: Deprotected 3VVD-OH, Fmoc-Dolaproine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), N,N-Diisopropylethylamine (DIPEA), DMF.
-
Procedure:
-
Dissolve Fmoc-Dolaproine, HATU, and DIPEA in DMF and stir for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of the deprotected 3VVD-OH in DMF to the activated Fmoc-Dolaproine mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the Fmoc-protected tetrapeptide.
-
3. Coupling with C-terminal Norephedrine Derivative:
-
Reagents: Fmoc-protected tetrapeptide, Norephedrine derivative, coupling agents (e.g., HATU, DIPEA), DMF.
-
Procedure:
-
Follow a similar coupling procedure as described in step 2 to couple the C-terminal norephedrine derivative to the Fmoc-protected tetrapeptide.
-
Purify the resulting fully protected MMAE by silica gel chromatography.
-
4. Final Deprotection and Purification:
-
Reagents: Fully protected MMAE, 20% Piperidine in DMF.
-
Procedure:
-
Remove the final Fmoc protecting group using 20% piperidine in DMF as described in step 1.
-
Purify the crude MMAE by preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to obtain the final product with high purity.
-
Lyophilize the pure fractions to yield MMAE as a white solid.
-
Validation Protocols
1. Purity Determination by RP-HPLC:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 30% to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Sample Preparation: Dissolve MMAE in the initial mobile phase composition.
2. Molecular Weight Confirmation by LC-MS/MS:
-
LC System: Coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column and Mobile Phase: As described for RP-HPLC.
-
MS Detection: Positive ion mode, scanning a mass range appropriate for the expected molecular weight of MMAE.
3. Structural Confirmation by ¹H NMR:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Analysis: Compare the obtained spectrum with a reference spectrum of MMAE to confirm the presence of all expected protons and their chemical shifts.
Visualizing Key Processes
To further aid in the understanding of MMAE synthesis and its mechanism of action, the following diagrams have been generated.
References
A Comparative Guide to Alternative Peptide Fragments for MMAE Synthesis
For researchers and drug development professionals, the synthesis of Monomethyl Auristatin E (MMAE) and its conjugation to targeting moieties are critical steps in the creation of potent therapeutic agents like antibody-drug conjugates (ADCs). The choice of the peptide fragment that links MMAE to its carrier is paramount, influencing not only the efficiency of synthesis but also the stability, efficacy, and safety profile of the final conjugate.
While the Valine-Citrulline (Val-Cit) dipeptide has become the industry standard for cathepsin B-cleavable linkers, a range of alternative peptide fragments have been explored to address specific challenges such as plasma stability and to exploit different enzymatic release mechanisms. This guide provides an objective comparison of these alternatives, supported by experimental data, detailed protocols, and visualizations to aid in the rational design of next-generation MMAE conjugates.
Comparative Analysis of Peptide-MMAE Synthesis and Performance
The selection of a peptide linker impacts synthesis yield, purity, and the ultimate performance of the resulting ADC. The following tables summarize key quantitative data from various studies to facilitate a direct comparison between the standard Val-Cit linker and its alternatives.
Table 1: Comparison of Synthesis Yields for Peptide-Linker Constructs
| Peptide Fragment | Key Synthesis Step | Reported Yield | Purity | Reference(s) |
| Val-Cit | Overall yield for Mc-Val-Cit-PABOH linker | 50-65% | Single diastereomer | [1] |
| Coupling of MMAE to Fmoc-VC-PAB-PNP | 78% | >95% (HPLC) | ||
| Val-Ala | Directly comparable overall yield data not available in cited literature. | - | - | |
| Phe-Lys | Directly comparable overall yield data not available in cited literature. | - | - | |
| Asn-Asn | Directly comparable overall yield data not available in cited literature. | - | - | |
| GPLG | Coupling of MMAE to Fmoc-GPLG-PABC carbonate | 73% | >95% (HPLC) | |
| Cys-Linker | Coupling of MMAE to various non-cleavable linkers | 50-90% | >95% (HPLC) | [2] |
Note: Synthesis yields are highly dependent on the specific reagents, scale, and purification methods used. The data presented are from specific published examples and may not be directly comparable across different synthesis strategies.
Table 2: Comparative Performance Data of ADCs with Different Peptide Linkers
| Peptide Linker | ADC Example (Target) | Stability Metric (% Intact ADC or Payload Loss) | Cytotoxicity (IC50) | Key Findings | Reference(s) |
| Val-Cit | cAC10-MMAE (CD30) | ~80% intact after 7 days in rat plasma | Sub-nanomolar range | Gold standard; susceptible to cleavage by neutrophil elastase and mouse carboxylesterases. | [3] |
| Val-Ala | Anti-HER2 ADC | Less aggregation than Val-Cit in high DAR ADCs. Hydrolyzed within 1h in mouse plasma. | 92 pM (HER2+ cells) | Similar buffer stability and cathepsin B release to Val-Cit. | [][][6] |
| Asn-Asn | Anti-HER2 / Anti-CD20 ADCs | Stable in mouse plasma; resistant to carboxylesterase cleavage. | Similar to Val-Cit ADCs | Cleaved by legumain; offers an alternative release mechanism. | [3][7][8][9] |
| Glucuronide-Val-Ala | Anti-CD79b ADC | No payload loss after 7 days in rat plasma. | Potent (not specified) | Tandem cleavage mechanism significantly improves plasma stability. | [3][7] |
| Cys-Linker (Non-cleavable) | mil40-15 ADC | <0.01% MMAE release in plasma after 168h. | 10⁻¹¹ M | High plasma stability and potentially improved safety profile due to lower bystander effect. | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing synthetic strategies. Below are representative protocols for the synthesis of a peptide-linker-MMAE conjugate, based on established solid-phase peptide synthesis (SPPS) and subsequent solution-phase coupling.
Protocol 1: General Solid-Phase Synthesis of Peptide-PABC Fragment
This protocol outlines the synthesis of a dipeptide-PABC (para-aminobenzyl alcohol) fragment on a solid support, which can be adapted for sequences like Val-Cit, Val-Ala, or Phe-Lys.
-
Resin Preparation: Swell 2-chlorotrityl chloride (2-CTC) resin in anhydrous N,N-dimethylformamide (DMF) for 1 hour.
-
First Amino Acid Loading: Dissolve Fmoc-PABC-OH (2 equivalents) and diisopropylethylamine (DIPEA) (4 equivalents) in DMF. Add the solution to the swollen resin and agitate for 2-4 hours at room temperature. Wash the resin with DMF (3x) and dichloromethane (DCM) (3x).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Second Amino Acid Coupling (e.g., Citrulline): In a separate flask, dissolve Fmoc-Cit-OH (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) to activate the amino acid. Add this mixture to the resin and agitate for 2 hours at room temperature. Monitor coupling completion with a ninhydrin test. Wash the resin as in step 3.
-
Third Amino Acid Coupling (e.g., Valine): Repeat the deprotection step (Step 3). Couple the next amino acid (e.g., Fmoc-Val-OH) using the same procedure as in Step 4.
-
Cleavage from Resin: After the final coupling and washing, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours at room temperature.
-
Purification: Precipitate the cleaved peptide in cold diethyl ether. Collect the crude product by centrifugation, wash with ether, and dry under vacuum. Purify the crude peptide-PABC fragment by preparative reverse-phase HPLC (RP-HPLC). Characterize by LC-MS.
Protocol 2: Coupling of Peptide-PABC Fragment to MMAE
This protocol describes the solution-phase coupling of the purified peptide-PABC fragment to the N-terminus of MMAE.
-
Activation of Peptide-PABC: Dissolve the purified Fmoc-Peptide-PAB-OH fragment (1.1 eq.) in anhydrous DMF. Add Bis(4-nitrophenyl) carbonate (1.2 eq.) and a non-nucleophilic base like DIPEA (2.5 eq.). Stir at room temperature for 4-6 hours to form the p-nitrophenyl (PNP) activated ester. Monitor the reaction by TLC or LC-MS.
-
Coupling Reaction: In a separate flask, dissolve MMAE (1.0 eq.) and an additive such as 1-Hydroxybenzotriazole (HOBt) (1.1 eq.) in anhydrous DMF.
-
Add the activated Fmoc-Peptide-PAB-PNP ester solution to the MMAE solution. Stir the reaction mixture at room temperature overnight.
-
Purification: Upon completion, dilute the reaction mixture with a suitable solvent and purify the crude Fmoc-Peptide-PABC-MMAE conjugate by preparative RP-HPLC.
-
Final Fmoc Deprotection: Dissolve the purified product in DMF and treat with 20% piperidine for 30 minutes.
-
Final Purification: Purify the final deprotected Peptide-PABC-MMAE conjugate by RP-HPLC and lyophilize to obtain the final product as a solid. Confirm identity and purity (>95%) by analytical HPLC and high-resolution mass spectrometry.
Visualizing Synthesis and Mechanism of Action
Diagrams created using Graphviz provide a clear visual representation of complex workflows and biological pathways, adhering to specified design constraints for clarity and contrast.
Caption: General workflow for Peptide-PABC-MMAE synthesis.
The diagram above illustrates the two main stages of synthesis: the solid-phase assembly of the peptide-spacer fragment followed by the solution-phase coupling to MMAE.
Caption: Mechanism of action for a typical MMAE-ADC.
This diagram shows the pathway from ADC binding to a cancer cell to the ultimate induction of apoptosis via the inhibition of microtubule dynamics by the released MMAE payload.
References
- 1. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Protected Dipeptide Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used protected amino acid-based linkers in the development of Antibody-Drug Conjugates (ADCs). It focuses on the well-established enzymatically cleavable dipeptide linkers, Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala), providing experimental data on their performance and detailed methodologies for their evaluation.
Initially, this guide aimed to include a comparison with Fmoc-3VVD-OH. However, our research indicates that Fmoc-3VVD-OH, or more accurately Fmoc-NMe-Val-Val-Dil-Dap-OH, is not a linker but a synthetic intermediate for the ADC payload Monomethyl auristatin E (MMAE) . Therefore, a direct comparison of this molecule as a linker is not applicable. This guide has been adapted to focus on the most relevant and widely utilized protected dipeptide linkers in the ADC field.
Introduction to Enzymatically Cleavable Linkers
Enzymatically cleavable linkers are a cornerstone of modern ADC design. They are engineered to be stable in the systemic circulation and to be selectively cleaved by enzymes that are highly expressed in the tumor microenvironment or within tumor cells, such as cathepsins in the lysosome. This targeted release of the cytotoxic payload enhances the therapeutic window of the ADC by maximizing its effect on cancer cells while minimizing off-target toxicity. Dipeptide sequences, protected during synthesis by groups like fluorenylmethyloxycarbonyl (Fmoc), are the most common motifs for these linkers.
Comparison of Val-Cit and Val-Ala Dipeptide Linkers
Val-Cit and Val-Ala are two of the most extensively studied and utilized dipeptide linkers in clinical and preclinical ADCs. Both are substrates for lysosomal proteases, primarily cathepsin B. However, they exhibit different physicochemical and biological properties that can influence the overall performance of an ADC.
Quantitative Performance Data
| Parameter | Valine-Citrulline (Val-Cit) Linker | Valine-Alanine (Val-Ala) Linker | Key Findings & References |
| Plasma Stability | Generally high, but can be susceptible to cleavage by rodent carboxylesterase Ces1c, leading to instability in mouse models.[1] | Generally more stable in mouse plasma compared to Val-Cit.[2] High plasma stability (over 7 days) has been reported for some Val-Ala ADC constructs.[2] | Val-Ala often demonstrates superior stability in preclinical mouse models, which is a significant advantage for in vivo studies.[1][2] |
| Hydrophobicity | More hydrophobic.[3] | Less hydrophobic.[3] | The lower hydrophobicity of Val-Ala can be advantageous when working with lipophilic payloads, reducing the risk of aggregation.[3] |
| ADC Aggregation | Higher tendency for aggregation, especially with high Drug-to-Antibody Ratios (DAR). An increase to 1.80% aggregation was observed with a DAR of ~7.[2] | Lower tendency for aggregation. Allows for higher DAR (up to 7.4) with limited aggregation (<10%).[3] No obvious increase in dimeric peak with a DAR of ~7.[2] | Val-Ala's lower propensity for aggregation makes it a more suitable choice for ADCs requiring a high DAR.[2][3] |
| Cleavage Efficiency by Cathepsin B | Efficiently cleaved by cathepsin B and other cathepsins (K, L, S).[][5] | Efficiently cleaved by cathepsin B.[] | Both linkers are effective substrates for cathepsin B, ensuring payload release in the lysosome.[] |
| In Vitro Cytotoxicity (IC50) | Potent cytotoxicity in target cells. For an anti-HER2 ADC with MMAE, the IC50 was 14.3 pmol/L.[2] | Potent cytotoxicity, often comparable to Val-Cit. For an anti-HER2 ADC with MMAE, the IC50 was 92 pmol/L in one study, while another showed similar efficacy to Val-Cit.[2] | Both linkers can produce highly potent ADCs, with specific performance depending on the antibody, payload, and cancer cell line. |
| In Vivo Efficacy | Demonstrated high efficacy in numerous preclinical and clinical studies.[1] | Can exhibit superior performance in mouse models due to better stability.[6] In some contexts, Val-Ala has shown better anticancer activity.[6] | The choice of linker can significantly impact in vivo efficacy, with Val-Ala often being favored for studies in mice.[1][6] |
Experimental Protocols
Synthesis of an ADC with a Val-Cit Linker
This protocol outlines the general steps for the synthesis of an ADC using a pre-prepared drug-linker construct such as SuO-Glu-Val-Cit-PAB-MMAE.
Workflow for ADC Synthesis
Caption: General workflow for the synthesis of a cysteine-linked ADC.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer.
-
Tris(2-carboxyethyl)phosphine (TCEP) solution for antibody reduction.
-
Maleimide-functionalized drug-linker (e.g., MC-Val-Cit-PABC-MMAE).
-
Conjugation buffer (e.g., PBS with EDTA).
-
Quenching reagent (e.g., N-acetylcysteine).
-
Purification system (e.g., size exclusion chromatography).
Procedure:
-
Antibody Reduction: Incubate the mAb with a molar excess of TCEP to reduce the interchain disulfide bonds, exposing free thiol groups.
-
Buffer Exchange: Remove the reducing agent by buffer exchange into the conjugation buffer.
-
Conjugation: Add the maleimide-functionalized drug-linker to the reduced antibody solution. The reaction is typically carried out at 4°C or room temperature for 1-4 hours.
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.
-
Purification: Purify the ADC from unreacted drug-linker and other small molecules using size exclusion chromatography.
-
Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques like hydrophobic interaction chromatography (HIC), size exclusion chromatography (SEC), and mass spectrometry.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma, measuring the amount of payload that is prematurely released from the antibody.
Workflow for Plasma Stability Assay
Caption: Workflow for assessing ADC stability in plasma.
Materials:
-
Purified ADC.
-
Human or mouse plasma.
-
Incubator at 37°C.
-
LC-MS/MS system.
-
ELISA plates and reagents for quantifying conjugated antibody.
Procedure:
-
Incubate the ADC at a defined concentration in plasma at 37°C.[7]
-
At various time points (e.g., 0, 24, 48, 96 hours), take aliquots of the plasma-ADC mixture.[7]
-
Process the samples to precipitate proteins and extract the free payload.
-
Quantify the amount of released payload using a validated LC-MS/MS method.[8][9]
-
Alternatively, or in parallel, use an ELISA-based method to measure the amount of conjugated antibody remaining at each time point.[7]
-
Calculate the half-life of the ADC linker in plasma.
Cathepsin B Cleavage Assay
This assay determines the efficiency of payload release from the ADC by the target enzyme, cathepsin B.
Workflow for Cathepsin B Cleavage Assay
Caption: Workflow for in vitro enzymatic cleavage of an ADC linker.
Materials:
-
Purified ADC.
-
Recombinant human Cathepsin B.[10]
-
Assay buffer (e.g., 10 mM MES buffer, pH 6.0, containing DTT).[5]
-
Quenching solution (e.g., acetonitrile with an internal standard).
-
LC-MS/MS system.
Procedure:
-
Prepare a reaction mixture containing the ADC, recombinant cathepsin B, and assay buffer.[5]
-
Incubate the reaction at 37°C.
-
At various time points, take aliquots and quench the reaction by adding a cold quenching solution.
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload.[]
-
Determine the rate of enzymatic cleavage.
Signaling Pathways and Mechanism of Action
The following diagram illustrates the mechanism of action of an ADC with an enzymatically cleavable linker.
ADC Mechanism of Action
Caption: Mechanism of action of an ADC with a cathepsin-cleavable linker.
Conclusion
The choice of a protected amino acid linker is a critical decision in the design of an ADC, with significant implications for its stability, efficacy, and safety profile. While Val-Cit has been the historical workhorse and is used in several approved ADCs, Val-Ala presents a compelling alternative, particularly for preclinical development in mouse models and for ADCs with hydrophobic payloads or those requiring high DARs. The selection between these and other emerging dipeptide linkers should be guided by empirical data from head-to-head comparisons and a thorough understanding of the specific requirements of the ADC candidate. The experimental protocols provided in this guide offer a framework for conducting such evaluations.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 8. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. debiopharm.com [debiopharm.com]
A Comparative Guide to Purity Assessment of Fmoc-3VVD-OH by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The purity of synthetic peptides is a critical parameter that directly impacts experimental outcomes, from basic research to the development of novel therapeutics. For peptides synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, such as Fmoc-L-Valyl-L-Valyl-L-Aspartic Acid (Fmoc-3VVD-OH), accurate purity assessment is paramount to ensure the integrity of the final product. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the purity determination of Fmoc-3VVD-OH, supported by illustrative experimental data and detailed protocols.
The Orthogonal Approach to Peptide Purity
A robust assessment of peptide purity relies on the use of orthogonal analytical methods, which measure the same property using different principles. This approach minimizes the risk of overlooking impurities that may not be detectable by a single technique. Quantitative ¹H-NMR (qNMR) has emerged as a powerful primary method for purity determination due to its ability to provide absolute quantification without the need for a specific reference standard for each impurity.[1] It is often used in conjunction with chromatographic and mass spectrometric methods to provide a comprehensive purity profile.
Comparative Analysis of Purity Assessment Methods
The following table summarizes the performance of key analytical techniques in the purity assessment of a representative batch of Fmoc-3VVD-OH.
| Analytical Method | Principle | Information Provided | Purity of Fmoc-3VVD-OH (%) | Strengths | Limitations |
| Quantitative ¹H-NMR (qNMR) | Measures the nuclear magnetic resonance of protons. The signal intensity is directly proportional to the number of nuclei.[2] | Absolute purity, structural confirmation, identification and quantification of residual solvents and other small molecule impurities. | 96.5 ± 0.5 | Primary quantification method, non-destructive, provides structural information, detects non-chromophoric impurities.[1] | Lower sensitivity compared to other methods, potential for signal overlap in complex mixtures. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | Relative purity (area %), retention time, detection of related peptide impurities (e.g., deletion or insertion sequences). | 98.2 (by UV at 214 nm) | High sensitivity and resolution for separating closely related impurities.[3][4] | Requires a reference standard for absolute quantification of the main component and impurities, may not detect non-chromophoric impurities. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Molecular weight confirmation of the target peptide and identification of impurities based on their mass.[5][6] | N/A (provides identity, not purity percentage) | High sensitivity and specificity for molecular weight determination, essential for impurity identification.[5] | Not inherently quantitative without coupling to a separation technique and using appropriate standards. |
| Amino Acid Analysis (AAA) | Hydrolyzes the peptide into its constituent amino acids, which are then quantified. | Absolute peptide content by quantifying the total amount of each amino acid.[7][8] | 95.8 ± 1.0 | "Gold standard" for absolute peptide quantification, highly accurate for determining total peptide content.[9] | Destructive method, does not provide information on the sequence or the presence of modified or aggregated forms. |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the specific synthesis, purification, and analytical conditions.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible purity data. Below are representative protocols for the key analytical techniques discussed.
Quantitative ¹H-NMR (qNMR) Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the Fmoc-3VVD-OH sample into a clean, dry NMR tube.
-
Accurately weigh a certified internal standard (e.g., maleic acid) and add it to the NMR tube.
-
Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., 600 µL of DMSO-d₆). Ensure complete dissolution by gentle vortexing.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹H-NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of Fmoc-3VVD-OH (e.g., aromatic protons of the Fmoc group) and a known signal from the internal standard.
-
Calculate the purity of Fmoc-3VVD-OH using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 280 nm
-
-
Sample Preparation:
-
Dissolve the Fmoc-3VVD-OH sample in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Inject 10 µL of the sample solution.
-
Run a linear gradient elution, for example:
-
5% to 65% B over 30 minutes
-
65% to 95% B over 5 minutes
-
Hold at 95% B for 5 minutes
-
Return to initial conditions and re-equilibrate.
-
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the relative purity by dividing the peak area of the main component by the total peak area and multiplying by 100.
-
Visualizing the Workflow: From Synthesis to Purity Verification
The synthesis and quality control of peptides is a multi-step process. The following diagram illustrates a typical workflow for the solid-phase peptide synthesis (SPPS) of Fmoc-3VVD-OH and its subsequent purity assessment.
Application Context: VVD Motif in Caspase-3 Recognition
The Val-Val-Asp (VVD) sequence is a recognized motif in substrates for caspase-3, a key executioner enzyme in the apoptotic pathway.[10] Caspase-3 recognizes and cleaves specific tetrapeptide sequences, with a near-absolute requirement for an aspartic acid residue at the P1 position.[11] Therefore, synthetic peptides containing the VVD motif, such as Fmoc-3VVD-OH, are valuable tools for studying caspase-3 activity and developing targeted therapeutics. The purity of these peptides is crucial to ensure that observed biological effects are attributable to the intended molecule and not to confounding impurities.
The following diagram illustrates the role of a VVD-containing peptide as a substrate in a caspase-3-mediated cleavage event.
References
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. lcms.cz [lcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. Absolute Quantitation of Proteins by Acid Hydrolysis Combined with Amino Acid Detection by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein quantification - Amino Acid analysis service [alphalyse.com]
- 10. Caspase-3 Substrates for Noninvasive Pharmacodynamic Imaging of Apoptosis by PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Fmoc-3VVD-OH: A Comparative Guide to Peptide Synthesis Performance
In the intricate landscape of solid-phase peptide synthesis (SPPS), the choice of coupling reagents and building blocks is paramount to achieving high yield, purity, and stereochemical integrity of the final peptide. This guide provides a comprehensive comparison of the performance of Fmoc-3VVD-OH, a protected tripeptide derivative utilized in the synthesis of antibody-drug conjugate (ADC) linkers, against standard coupling reagents. The following sections present quantitative data, detailed experimental protocols, and visual workflows to assist researchers, scientists, and drug development professionals in making informed decisions for their peptide synthesis strategies.
Performance Comparison of Coupling Reagents
| Coupling Reagent/Method | Class | Typical Coupling Time | Coupling Efficiency (%) | Racemization Potential | Key Advantages | Key Disadvantages |
| HATU | Aminium/Uronium Salt | 2 min - 1 hr | >99%[1] | Low[1][2] | High efficiency, fast reaction times, effective for hindered amino acids.[1][2] | Higher cost, potential for guanidinylation side reaction.[3] |
| HBTU | Aminium/Uronium Salt | 10 - 30 min[4] | 98 - 99.5%[5] | Low[6] | High efficiency, cost-effective, widely used.[4][6] | Potential for guanidinylation, less reactive than HATU for very difficult couplings. |
| DIC/HOBt | Carbodiimide/Additive | 60 - 120 min | 95 - 98%[5] | Low (with additive)[7] | Cost-effective, low risk of guanidinylation.[7] | Slower reaction rates, potential for N-acylurea formation. |
| Fmoc-3VVD-OH | Peptide Fragment | 2 - 24 hr (estimated) | Sequence-dependent | Low (pre-synthesized) | Reduces the number of individual coupling steps, ensures sequence integrity of the fragment. | Steric hindrance can lead to lower coupling efficiency, may require stronger coupling reagents and longer reaction times. |
Note: The performance of any coupling reaction is highly dependent on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful peptide synthesis. Below are generalized protocols for a standard Fmoc-SPPS cycle and specific protocols for the use of HATU, HBTU, and DIC/HOBt as coupling reagents.
General Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the fundamental steps for elongating a peptide chain on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[8]
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.
-
Drain the vessel.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15-20 minutes to ensure complete removal of the Fmoc protecting group.[8]
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid using a suitable coupling reagent (see specific protocols below).
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the reaction to proceed for the recommended time.
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: After the coupling reaction is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol for HATU-Mediated Coupling
-
Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), HATU (2.9 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.[5]
-
Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Reaction Time: Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Monitoring and Washing: Perform a Kaiser test to confirm reaction completion. Wash the resin with DMF (5-7 times) and dichloromethane (DCM) (3 times).[5]
Protocol for HBTU-Mediated Coupling
-
Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents) and HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.[5]
-
Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Reaction Time: Agitate the reaction mixture at room temperature for 30-60 minutes.[5]
-
Monitoring and Washing: Perform a Kaiser test. Upon completion, wash the resin with DMF (5-7 times) and DCM (3 times).
Protocol for DIC/HOBt-Mediated Coupling
-
Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Coupling: Add the amino acid/HOBt solution to the deprotected peptide-resin, followed by the addition of DIC (3 equivalents).
-
Reaction Time: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: Monitor the reaction using the Kaiser test. After completion, wash the resin with DMF (5-7 times).
Protocol for Coupling Fmoc-3VVD-OH
Due to its larger size, coupling of Fmoc-3VVD-OH may require more forcing conditions.
-
Activation: Pre-activate Fmoc-3VVD-OH (1.5-2 equivalents) with a high-efficiency coupling reagent such as HATU (1.5-2 equivalents) and a suitable base like DIPEA or collidine (3-4 equivalents) in DMF.
-
Coupling: Add the activated Fmoc-3VVD-OH solution to the deprotected peptide-resin.
-
Reaction Time: Allow the coupling reaction to proceed for an extended period, potentially from 4 hours to overnight, to ensure maximum efficiency.
-
Monitoring and Washing: Thoroughly monitor the reaction's progress. After completion, wash the resin extensively with DMF.
Visualizing the Workflow and Application
Diagrams can provide a clear and concise understanding of complex processes. The following visualizations, created using the DOT language, illustrate the general workflow of peptide synthesis and a potential application of a peptide synthesized using Fmoc-3VVD-OH.
Conclusion
Fmoc-3VVD-OH serves as a valuable building block for the synthesis of complex peptide structures, particularly in the context of ADC linkers. While it streamlines the introduction of a specific tripeptide sequence, its larger size necessitates the use of highly efficient coupling reagents like HATU and potentially longer reaction times to achieve optimal yields. For routine peptide synthesis, standard coupling reagents such as HBTU and DIC/HOBt offer a balance of efficiency and cost-effectiveness. The choice of methodology should be guided by the specific requirements of the target peptide, including its sequence, length, and any modifications. The protocols and comparative data presented in this guide provide a foundational framework for researchers to develop and optimize their peptide synthesis strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 4. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. bachem.com [bachem.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Navigating the Regulatory Landscape: A Comparative Guide to GMP-Grade Raw Materials
For researchers, scientists, and drug development professionals, the selection of raw materials is a critical decision that profoundly impacts the entire lifecycle of a therapeutic product. The transition from early-stage research to clinical trials and commercial manufacturing necessitates a shift from research-grade to Good Manufacturing Practice (GMP)-grade raw materials. This guide provides an objective comparison of these material grades, supported by experimental data and detailed methodologies, to facilitate informed decision-making in the drug development process.
The use of high-quality raw materials is a cornerstone of pharmaceutical manufacturing, directly influencing the safety, efficacy, and consistency of the final drug product.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines to control the quality of all components used in drug manufacturing.[3][4] Adherence to GMP standards is not merely a regulatory hurdle but a fundamental aspect of quality assurance that minimizes risks to patients and ensures product reproducibility.[5]
Understanding the Grades: Research vs. GMP
The primary distinction between research-grade and GMP-grade raw materials lies in the level of quality control, documentation, and regulatory oversight.[6][7]
-
Research-Grade Materials: These are suitable for discovery and early-stage, non-clinical research. While they may be chemically identical to their GMP counterparts, they are produced with less stringent process controls and lack the comprehensive documentation required for regulatory submissions.[7][8]
-
GMP-Grade Materials: Manufactured in compliance with GMP guidelines, these materials undergo rigorous testing for purity, identity, potency, and safety.[9][10] They are accompanied by extensive documentation, including Certificates of Analysis (CoA), and provide a high degree of traceability and batch-to-batch consistency, which is crucial for clinical and commercial production.[10]
The Impact of Raw Material Quality: A Data-Driven Comparison
The decision to transition to GMP-grade materials should be made as early as possible in the development process to avoid costly and time-consuming comparability studies later on.[4][11] While some suppliers demonstrate equivalent bioactivity between their research and GMP-grade products, the key differentiators lie in purity, consistency, and the control of impurities.[2][3]
| Parameter | Research-Grade | GMP-Grade | Impact on Drug Development |
| Purity | Variable, may contain undefined impurities | High purity with well-defined specifications | Impurities can affect cell growth, product stability, and potentially be toxic.[1] |
| Lot-to-Lot Consistency | Can vary significantly | High degree of consistency | Inconsistent raw materials lead to variable manufacturing outcomes and final product quality.[3][11] |
| Documentation | Limited, often lacks detailed CoA | Comprehensive (CoA, TSE/BSE statements, etc.) | Essential for regulatory filings (e.g., IND, BLA) and quality audits.[8] |
| Traceability | Limited | Full traceability of all components | Critical for investigations into batch failures or adverse events.[7] |
| Change Control | Suppliers may change processes without notification | Formal change control notification process | Uncontrolled changes can impact product quality and require re-validation.[8] |
| Sterility & Endotoxin | May not be tested or have higher limits | Rigorously tested to meet pharmacopeial standards | Critical for parenteral drugs and cell therapies to ensure patient safety.[12] |
Experimental Protocols for Raw Material Qualification
A robust raw material qualification program is essential for ensuring the quality and consistency of the final drug product. This involves a series of analytical tests to verify the identity, purity, and suitability of the material.
Identity Testing
Objective: To confirm the identity of the raw material.
Methodology (Example: Fourier-Transform Infrared Spectroscopy - FTIR):
-
Obtain a representative sample of the raw material.
-
Acquire the infrared spectrum of the sample using an FTIR spectrometer.
-
Compare the resulting spectrum to a reference spectrum of a known, qualified standard.
-
The acceptance criterion is a high degree of correlation between the sample and reference spectra.
Purity and Impurity Profiling
Objective: To quantify the purity of the raw material and identify and quantify any impurities.
Methodology (Example: High-Performance Liquid Chromatography - HPLC):
-
Develop and validate a stability-indicating HPLC method according to ICH Q2(R1) guidelines.
-
Prepare a standard solution of the raw material at a known concentration.
-
Prepare a sample solution of the raw material being tested.
-
Inject both the standard and sample solutions into the HPLC system.
-
The purity is determined by comparing the peak area of the main component in the sample to the standard.
-
Impurities are identified and quantified based on their retention times and peak areas relative to the main peak or a qualified impurity standard.
Potency/Biological Activity Assay
Objective: To determine the biological activity of the raw material (e.g., a growth factor).
Methodology (Example: Cell-Based Proliferation Assay):
-
Culture a cell line that is responsive to the specific growth factor.
-
Plate the cells in a 96-well plate and allow them to attach.
-
Prepare a serial dilution of a reference standard and the test sample of the growth factor.
-
Add the dilutions to the cells and incubate for a specified period (e.g., 48-72 hours).
-
Add a reagent that measures cell proliferation (e.g., a tetrazolium-based colorimetric assay).
-
Measure the absorbance or fluorescence, which is proportional to the number of viable cells.
-
Calculate the relative potency of the test sample compared to the reference standard.
Lot-to-Lot Consistency Assessment
Objective: To ensure that different batches of the raw material perform consistently.
Methodology:
-
Select at least three different lots of the raw material.
-
Perform the identity, purity, and potency assays as described above for each lot.
-
Incorporate the different lots into a scaled-down version of the manufacturing process.
-
Analyze the critical quality attributes of the resulting intermediate or final product.
-
The acceptance criteria should be that all lots produce a product that meets the pre-defined specifications and that there is no significant variation between the lots.
Visualizing the Workflow and Regulatory Pathway
To better understand the process, the following diagrams illustrate the raw material qualification workflow and the logical progression of regulatory considerations.
References
- 1. SOP for Qualification of Vendors | Pharmaguideline [pharmaguideline.com]
- 2. contractlaboratory.com [contractlaboratory.com]
- 3. pharmadevils.com [pharmadevils.com]
- 4. researchgate.net [researchgate.net]
- 5. Quality Control Considerations in Cell Culture [sigmaaldrich.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. A Reliable Guide To Raw Material Testing | CPT Labs [cptclabs.com]
- 8. apicule.com [apicule.com]
- 9. frederick.cancer.gov [frederick.cancer.gov]
- 10. Qualifying Cell Culture Media Components [usp.org]
- 11. Quality Control of Pharmaceutical Raw Materials | UFAG Laboratorien AG [ufag-laboratorien.ch]
- 12. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fmoc-3VVD-OH (GMP): A Step-by-Step Guide for Laboratory Professionals
The proper disposal of Fmoc-3VVD-OH (GMP), a protected peptide, is a critical component of laboratory safety and regulatory compliance within a Good Manufacturing Practice (GMP) environment. Adherence to established protocols for chemical waste management not only prevents environmental contamination but also ensures the safety of all personnel. This guide provides essential, step-by-step instructions for the safe and compliant disposal of Fmoc-3VVD-OH (GMP).
I. Waste Characterization and Segregation
Before disposal, it is imperative to characterize the waste stream containing Fmoc-3VVD-OH (GMP). In the absence of a specific Safety Data Sheet (SDS) for this compound, it should be treated as a hazardous chemical waste due to its organic nature and its likely association with other hazardous substances used in peptide synthesis, such as solvents (e.g., DMF, DCM) and deprotection reagents (e.g., piperidine, TFA).
Key Principles of Segregation:
-
Isolate Fmoc-3VVD-OH (GMP) waste: Do not mix this waste with other waste streams, particularly those that are non-hazardous or incompatible.
-
Solid vs. Liquid Waste: Separate solid waste (e.g., contaminated personal protective equipment (PPE), weighing boats) from liquid waste (e.g., reaction mixtures, washings).[1]
-
Avoid Incompatible Mixtures: Ensure that the waste is not mixed with incompatible chemicals that could lead to dangerous reactions.[2][3]
II. Personal Protective Equipment (PPE)
When handling Fmoc-3VVD-OH (GMP) for disposal, all personnel must wear appropriate PPE to minimize the risk of exposure.
| PPE Item | Specification |
| Gloves | Chemically resistant gloves (e.g., nitrile) inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[4] |
| Eye Protection | Tightly fitting safety goggles or a face shield.[4] |
| Lab Coat | A lab coat or other protective clothing should be worn to prevent skin contamination. |
| Respiratory | If handling powders or creating aerosols, a dust respirator or appropriate respiratory protection should be used in a well-ventilated area or under a fume hood.[5] |
III. Step-by-Step Disposal Procedure
-
Containment:
-
Place solid and liquid waste containing Fmoc-3VVD-OH (GMP) into separate, dedicated, and clearly labeled hazardous waste containers.[1]
-
Containers must be made of a material compatible with the chemical waste, be in good condition, and have a secure, leak-proof lid.[2][3]
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.
-
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "Fmoc-3VVD-OH (GMP)".
-
Include the date of accumulation and the primary hazards associated with the waste (e.g., "Irritant," "Flammable" if mixed with flammable solvents).
-
-
Storage:
-
Disposal:
-
Documentation:
-
Maintain a detailed log of all waste generated, including the chemical name, quantity, and date of disposal.
-
Retain all documentation related to the waste transfer and disposal as required by GMP and environmental regulations.[7]
-
IV. Spill Management
In the event of a spill of Fmoc-3VVD-OH (GMP):
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Assess the Spill: Determine the extent of the spill and the associated hazards.
-
Personal Protection: Don appropriate PPE before attempting to clean the spill.
-
Containment and Cleanup:
-
Small Spills (Solid): Carefully sweep or scoop the material into a designated hazardous waste container.[5] Avoid generating dust.
-
Large Spills: Use a shovel or other appropriate tools to transfer the material into a hazardous waste container.[5]
-
Liquid Spills: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.
V. Disposal Workflow
References
- 1. Understanding GMP Guidelines for Waste Management in Pharmaceutical Manufacturing – Schedule M Compliance [schedule-m.com]
- 2. gmpsop.com [gmpsop.com]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. pharmabeginers.com [pharmabeginers.com]
- 7. Classify and Log Chemical Waste Before Disposal in GMP Facilities – Pharma GMP [pharmagmp.in]
Essential Safety and Operational Guide for Handling Fmoc-3VVD-OH (GMP)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-3VVD-OH under Good Manufacturing Practice (GMP) standards. The following procedures are based on established best practices for handling solid peptide compounds and adhere to GMP principles to ensure both personnel safety and product integrity.
Personal Protective Equipment (PPE)
When handling Fmoc-3VVD-OH, particularly in its solid, powdered form, strict adherence to proper PPE protocols is mandatory to minimize exposure and prevent contamination.[1][2] A risk assessment of specific laboratory tasks should be conducted to determine if additional PPE is required.[1]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and potential splashes. Must meet recognized safety standards (e.g., ANSI Z87.1).[1] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard.[1] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving may be necessary for added protection. Gloves must be removed and replaced immediately after any contact with the compound.[1][3] |
| Body Protection | Laboratory Coat | Standard lab coats are required to protect skin and clothing.[1][4] |
| Respiratory Protection | Dust Mask/Respirator | Recommended when weighing and handling the solid compound to avoid inhalation of dust particles.[1][4][5] Work should be conducted in a well-ventilated area or a chemical fume hood.[6] |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present.[1][7] |
Operational Plan: Step-by-Step Guidance
Proper handling and storage are critical to maintain the stability and integrity of Fmoc-3VVD-OH and to comply with GMP standards.[2][8]
1. Receiving and Storage:
-
Receipt: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and hazard details.[7] All reagents and solutions should be prepared and controlled in accordance with written procedures.[9][10]
-
Storage: Store the lyophilized powder in a tightly sealed container in a cool, dry, and dark place.[2][5] The recommended long-term storage temperature is typically -20°C.[4][5][7]
2. Handling and Weighing:
-
Preparation: Ensure the designated work area, such as a chemical fume hood, is clean and uncluttered before handling.[2][4]
-
Personal Protective Equipment: Don all required PPE as detailed in the table above.[4]
-
Weighing: When weighing the solid powder, do so in a designated area and take care to avoid creating dust.[4] Use appropriate tools to handle the material.[11]
-
Documentation: Maintain accurate records of all handling and weighing activities as per GMP guidelines.
3. Reconstitution (If Applicable):
-
Solvent Addition: When preparing a solution, add the appropriate sterile solvent slowly and cap the container securely before mixing.[4] Avoid shaking; instead, swirl gently to dissolve the peptide.[7]
-
Aliquoting: For reconstituted peptides, it is best to create single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[7]
Disposal Plan
Unused or expired Fmoc-3VVD-OH and associated waste must be treated as hazardous chemical waste and disposed of in accordance with institutional and environmental regulations.[2][4][6]
1. Solid Waste Disposal (Unused/Expired Compound):
-
Containerization: Place the solid Fmoc-3VVD-OH in its original container or a clearly labeled, sealable, and chemically compatible container.[6]
-
Labeling: Affix a hazardous waste label to the container, clearly stating "Hazardous Waste" and the full chemical name.[6]
-
Collection: Store the container in a designated hazardous waste accumulation area, segregated from incompatible chemicals, and arrange for disposal through your institution's hazardous waste management program.[6]
2. Liquid Waste Disposal (Solutions and Contaminated Solvents):
-
Collection: Collect all liquid waste containing Fmoc-3VVD-OH, including solvents from deprotection steps (e.g., piperidine in DMF), in a designated, leak-proof container.[6][12]
-
Labeling: Label the liquid waste container with "Hazardous Waste" and list all chemical constituents.[6]
-
Storage and Disposal: Store the container in a designated hazardous waste area and arrange for disposal through your institution's hazardous waste management program.[6] One recommended method for disposal is to mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]
3. Contaminated Materials Disposal (PPE, Lab Supplies):
-
Collection: Items such as gloves, weighing paper, and pipette tips that have come into contact with Fmoc-3VVD-OH are considered contaminated solid waste.[6] Place these items in a dedicated, labeled hazardous waste bag or container.[6]
-
Storage and Disposal: Store the container in the hazardous waste accumulation area and dispose of it through your institution's hazardous waste program.[6]
Workflow for Handling Fmoc-3VVD-OH (GMP)
Caption: GMP workflow for Fmoc-3VVD-OH from receipt to disposal.
Emergency First Aid Procedures
In case of exposure, follow these first aid measures and seek medical attention.[5]
-
Inhalation: Move the person to fresh air and keep them comfortable. If breathing is difficult, seek medical attention.[1][5]
-
Skin Contact: Wash the affected area thoroughly with plenty of water. If irritation persists, seek medical attention.[1][5]
-
Eye Contact: Rinse eyes cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[1][5]
-
Ingestion: Rinse the mouth with water and seek medical attention.[1][5]
References
- 1. benchchem.com [benchchem.com]
- 2. maxedoutcompounds.com [maxedoutcompounds.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.co.jp [peptide.co.jp]
- 6. benchchem.com [benchchem.com]
- 7. realpeptides.co [realpeptides.co]
- 8. moravek.com [moravek.com]
- 9. Handling Of Chemicals, Reagents And Solutions In Laboratories - GMP SOP Standard Operation Procedure [gmp7.com]
- 10. GMP reagent management: Many unspoken rules? | Experts Institut [experts-institut.com]
- 11. peptide.com [peptide.com]
- 12. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
